molecular formula C7H4Br2O2 B1308521 2,4-Dibromo-5-hydroxybenzaldehyde CAS No. 3111-51-1

2,4-Dibromo-5-hydroxybenzaldehyde

Numéro de catalogue: B1308521
Numéro CAS: 3111-51-1
Poids moléculaire: 279.91 g/mol
Clé InChI: YYYLLTIYDVSUDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dibromo-5-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4Br2O2 and its molecular weight is 279.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4-dibromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYLLTIYDVSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401732
Record name 2,4-dibromo-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3111-51-1
Record name 2,4-Dibromo-5-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003111511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-dibromo-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-5-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dibromo-5-hydroxybenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMD96TY4LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,4-Dibromo-5-hydroxybenzaldehyde (CAS No. 3111-51-1), a pivotal halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and its strategic role as a versatile intermediate in the synthesis of complex chemical entities. We will explore not only the fundamental data but also the underlying chemical principles that make this compound a valuable tool in modern organic synthesis.

Core Chemical Identity and Structural Elucidation

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a formyl (-CHO) group, a hydroxyl (-OH) group, and two bromine (-Br) atoms. The specific arrangement of these substituents dictates its unique reactivity and utility.

  • IUPAC Name: this compound[1]

  • CAS Number: 3111-51-1[1][2][3][4]

  • Molecular Formula: C₇H₄Br₂O₂[1][2][3]

  • Molecular Weight: 279.91 g/mol [1][2][4]

The molecule's architecture is defined by the electronic interplay of its functional groups. The aldehyde group is a meta-director and strongly deactivating, while the hydroxyl group is a powerful ortho-, para-director and activating. The two bromine atoms are also deactivating but ortho-, para-directing. This electronic push-pull system creates specific sites of reactivity on the aromatic ring and influences the acidity of the phenolic proton.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of this compound are summarized below.

PropertyValueSource
Appearance Dark red/purple-brown powder[4]
Density 2.122 ± 0.06 g/cm³ (Predicted)[4]
pKa 7.15 ± 0.23 (Predicted)[4]
Topological Polar Surface Area (TPSA) 37.3 Ų[1][2]
LogP 2.7297[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Storage and Handling: The compound should be stored at 2-8°C or 4°C under a nitrogen atmosphere to prevent degradation.[2][4] It is supplied as a powder and should be handled with appropriate personal protective equipment, as it is classified as a potential skin and eye irritant.

Spectral Characterization: A Chemist's Fingerprint

Spectroscopic data provides irrefutable evidence for the structure of a synthesized compound. While raw spectra are available from various suppliers, a senior scientist must interpret this data to confirm structural integrity.

  • ¹H NMR: The proton NMR spectrum is expected to show three key signals:

    • A sharp singlet for the aldehyde proton (CHO) significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

    • Two distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. The proton at C6 will appear as a singlet, as will the proton at C3.

    • A broad singlet for the phenolic hydroxyl proton (-OH), whose chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon environments:

    • The aldehyde carbonyl carbon will be the most downfield signal (~190 ppm).

    • Six distinct signals will appear in the aromatic region (~110-160 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the electronegative oxygen and bromine atoms will have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key absorption bands include:

    • A broad O-H stretching band around 3200-3400 cm⁻¹ for the hydroxyl group.

    • A sharp, strong C=O stretching band for the aldehyde at approximately 1650-1680 cm⁻¹.

    • C-H stretching for the aromatic ring and aldehyde proton around 2750-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

    • C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum is particularly informative for halogenated compounds. One would expect to see a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing definitive confirmation of the dibromo substitution.

Synthesis Pathway and Methodological Rationale

While multiple synthetic routes can be envisioned, a common approach involves the electrophilic bromination of a suitable phenolic aldehyde precursor. The choice of starting material and reaction conditions is critical to control the regioselectivity of the bromination.

A plausible synthesis begins with 3-hydroxybenzaldehyde. The hydroxyl group is a strong ortho-, para-director. Direct bromination would likely lead to bromination at the 2, 4, and 6 positions. To achieve the desired 2,4-dibromo product, careful control of stoichiometry and reaction conditions is paramount.

Illustrative Experimental Protocol:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add two equivalents of a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) dropwise with vigorous stirring. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-bromination.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC). By comparing the reaction mixture to the starting material spot, one can determine when the starting material has been fully consumed. This step is a critical self-validating checkpoint.

  • Quenching and Work-up: Once the reaction is complete, it is quenched by adding a reducing agent like sodium thiosulfate solution to neutralize any excess bromine. The product is then typically extracted into an organic solvent like ethyl acetate.

  • Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.

  • Characterization: The final product's identity and purity are confirmed using the spectroscopic methods detailed in Section 3 (NMR, IR, MS) and by melting point analysis.

Synthesis_Workflow Figure 2: Plausible Synthesis Workflow start Start: 3-Hydroxybenzaldehyde dissolve Dissolve in Glacial Acetic Acid start->dissolve brominate Bromination: Add 2 eq. Br2 at 0-5°C dissolve->brominate monitor Monitor via TLC (Self-Validation Step) brominate->monitor quench Quench with Na2S2O3 Solution monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify: Column Chromatography extract->purify characterize Characterize: NMR, MS, IR, MP purify->characterize product Final Product: This compound characterize->product

Caption: A logical workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a highly functionalized building block for the synthesis of high-value pharmaceutical compounds. The multiple reactive sites—the aldehyde, the phenol, and the positions on the aromatic ring—allow for diverse and subsequent chemical modifications.

A prominent example of its application is in the synthesis of LY-2801653 , a potent inhibitor of the c-Met receptor tyrosine kinase, a key target in oncology.[5] In this context, the aldehyde serves as a handle for constructing more complex heterocyclic systems, while the phenolic hydroxyl and bromo-substituents are crucial for molecular recognition and binding within the kinase's active site.

While this specific isomer is noted for its role in synthesizing kinase inhibitors, the broader class of brominated hydroxybenzaldehydes are staples in medicinal chemistry. For instance, its isomer, 2-Bromo-5-hydroxybenzaldehyde, is a critical intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[6][7] This highlights the general importance of this scaffold in developing modern therapeutics.

Application_Pathway Figure 3: Role as a Key Intermediate start This compound (Building Block) step1 Multi-step Organic Synthesis start->step1 step2 Modification of Aldehyde & Phenol Groups step1->step2 final High-Value API (e.g., Kinase Inhibitor LY-2801653) step2->final

Caption: Role as a precursor in Active Pharmaceutical Ingredient (API) synthesis.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular scaffold. Its well-defined structure, predictable reactivity, and multiple functionalization points make it an invaluable intermediate for organic and medicinal chemists. From its fundamental physicochemical properties to its demonstrated use in the synthesis of targeted cancer therapeutics, this compound represents a key tool in the drug discovery and development pipeline. The robust protocols for its synthesis and characterization, underpinned by rigorous analytical validation, ensure its reliability and utility for researchers pushing the boundaries of chemical science.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two bromine substituents on the benzene ring, provides a versatile scaffold for the development of novel therapeutic agents. Notably, this compound is a key precursor in the synthesis of inhibitors targeting significant signaling pathways implicated in cancer and inflammatory diseases, such as those involving c-Met, phosphodiesterase 4 (PDE4), and Bcl-XL.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways in which its derivatives are involved.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry and drug development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 3111-51-1[1][3]
Molecular Formula C₇H₄Br₂O₂[2][3]
Molecular Weight 279.91 g/mol [2][3]
Appearance Dark red/purple-brown powder
Melting Point Not explicitly available; related compounds have melting points in the range of 130-185 °C.
Boiling Point (Predicted) 303.4 ± 42.0 °C
Density (Predicted) 2.122 ± 0.06 g/cm³
pKa (Predicted) 7.15 ± 0.23
Solubility Soluble in organic solvents such as dichloromethane.[4]
SMILES C1=C(C(=CC(=C1O)Br)Br)C=O[2]
InChI InChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H[2]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to scientific research. The following section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Hypothetical Synthesis Workflow:

3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Bromination 3-Hydroxybenzaldehyde->Reaction Brominating_Agent Bromine (Br2) (Excess) Brominating_Agent->Reaction Solvent Dichloromethane (CH2Cl2) Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 2,4-Dibromo-5- hydroxybenzaldehyde Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of excess bromine in dichloromethane dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Protocols

1. Melting Point Determination: The melting point of the purified solid can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons, and the hydroxyl proton.

  • ¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (typically δ 185-200 ppm).

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or run the spectrum as a mull.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Key characteristic peaks to observe include the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the C-H stretch of the aldehyde (around 2700-2850 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C-Br stretches in the fingerprint region.

4. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (279.91 g/mol ), taking into account the isotopic pattern of bromine.

Signaling Pathway Involvement

This compound is a valuable precursor for synthesizing inhibitors of key signaling pathways implicated in various diseases.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[5] Aberrant c-Met signaling is frequently observed in various cancers.[5] LY-2801653 is a c-Met inhibitor for which this compound can be used as a starting material in its synthesis.[1]

cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K/AKT Pathway cMet->PI3K Activates RAS RAS/MAPK Pathway cMet->RAS Activates STAT STAT Pathway cMet->STAT Activates HGF HGF HGF->cMet Binds Inhibitor c-Met Inhibitor (derived from 2,4-Dibromo- 5-hydroxybenzaldehyde) Inhibitor->cMet Inhibits Proliferation Cell Proliferation, Survival, Motility PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: The c-Met signaling pathway and the point of inhibition.

Phosphodiesterase 4 (PDE4) Signaling Pathway

PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger involved in regulating inflammation.[6] Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. Crisaborole, a PDE4 inhibitor used to treat atopic dermatitis, can be synthesized from precursors derived from 2-bromo-5-hydroxybenzaldehyde.[6]

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Inhibitor PDE4 Inhibitor (derived from 2,4-Dibromo- 5-hydroxybenzaldehyde) Inhibitor->PDE4 Inhibits Inflammation Decreased Inflammation PKA->Inflammation

Caption: The PDE4/cAMP signaling pathway and the point of inhibition.

Bcl-XL Anti-Apoptotic Pathway

Bcl-XL is an anti-apoptotic protein that plays a crucial role in cell survival. Overexpression of Bcl-XL is a hallmark of many cancers, contributing to resistance to therapy. Developing inhibitors of Bcl-XL is a key strategy in cancer drug discovery.

cluster_mito Mitochondrion BaxBak Bax/Bak CytochromeC Cytochrome c BaxBak->CytochromeC Release of Caspases Caspase Activation CytochromeC->Caspases ApoptoticStimuli Apoptotic Stimuli BH3only BH3-only proteins (e.g., Bad, Bim) ApoptoticStimuli->BH3only Activates BclXL Bcl-XL BH3only->BclXL Inhibits BclXL->BaxBak Inhibits Inhibitor Bcl-XL Inhibitor (derived from 2,4-Dibromo- 5-hydroxybenzaldehyde) Inhibitor->BclXL Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: The Bcl-XL anti-apoptotic pathway and the point of inhibition.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its versatile structure allows for the synthesis of a wide range of derivatives with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a clear visualization of its relevance in targeting key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals engaged in the design and development of novel drugs.

References

2,4-Dibromo-5-hydroxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 3111-51-1[1][2][3][4]

Molecular Formula: C₇H₄Br₂O₂[1][3]

Molecular Weight: 279.91 g/mol [1][2]

Physicochemical Properties
PropertyValueSource
Molecular Weight 279.91 g/mol [1][2]
Molecular Formula C₇H₄Br₂O₂[1][3]
CAS Number 3111-51-1[1][2][3][4]
Storage Temperature 4°C, under nitrogen[1][3]
Purity ≥98%[1][3]

Introduction and Applications

2,4-Dibromo-5-hydroxybenzaldehyde is a brominated aromatic aldehyde. While comprehensive biological data for this specific compound is limited in publicly available literature, its structural analogs have demonstrated significant bioactivity, suggesting its potential as a scaffold in medicinal chemistry. It is known to be used in the synthesis of the c-Met receptor tyrosine kinase inhibitor, LY-2801653.[1] Additionally, it is listed as an impurity of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor.

Synthesis

A general method for the synthesis of brominated hydroxybenzaldehydes involves the direct bromination of a hydroxybenzaldehyde precursor. For instance, the synthesis of the related compound 2-bromo-5-hydroxybenzaldehyde is achieved through the bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 2-bromo-5-hydroxybenzaldehyde (Analog)

This protocol describes the synthesis of a structural analog, 2-bromo-5-hydroxybenzaldehyde, and is provided for illustrative purposes.

  • Reaction Setup: In a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde in dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40°C to facilitate the complete dissolution of the starting material.

  • Bromine Addition: Slowly add bromine dropwise through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 35-38°C.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at 35°C overnight.

  • Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the filter cake with a cold mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under a vacuum at room temperature to yield the final product.

Biological Context from Structural Analogs

Due to the limited specific biological data on this compound, this section details the activities of structurally similar compounds to provide a broader context for potential research and development.

Anticancer and Antimicrobial Activities of 2-Bromo-5-hydroxybenzaldehyde Derivatives

Derivatives of the closely related 2-bromo-5-hydroxybenzaldehyde have shown potential as anticancer and antimicrobial agents.[5] For example, certain benzyloxybenzaldehyde analogs have been investigated for their cytotoxic effects against various cancer cell lines.[5]

Anti-inflammatory Properties of Brominated Salicylaldehyde Derivatives

Derivatives of 5-bromosalicylaldehyde, another structural analog, have been shown to possess anti-inflammatory properties. The hydrazone derivative, in particular, has demonstrated potent protease inhibition activity.

Derivative of 5-BromosalicylaldehydeProtease Inhibition IC₅₀ (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026

This data is for derivatives of a structural analog and is presented for comparative purposes.

Signaling Pathways of Related Compounds

While no specific signaling pathways have been elucidated for this compound, research on its analogs provides valuable insights into potential mechanisms of action.

PDE4 Inhibition Pathway (Related to Crisaborole)

2-Bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a PDE4 inhibitor.[6] PDE4 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the inflammatory response.

PDE4_Inhibition PDE4_Inhibitor PDE4 Inhibitor (e.g., Crisaborole) PDE4 PDE4 PDE4_Inhibitor->PDE4 inhibits AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response suppresses

Mechanism of PDE4 Inhibition

Experimental Workflows

The following diagram illustrates a general workflow for the evaluation of the biological activity of synthesized compounds, which would be applicable to derivatives of this compound.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Material (e.g., 2,4-Dibromo-5- hydroxybenzaldehyde) Reaction Chemical Synthesis of Derivatives Start->Reaction Purification Purification and Characterization Reaction->Purification Primary_Assay Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., Enzyme Inhibition) Primary_Assay->Secondary_Assay Active Compounds Mechanism_Study Mechanism of Action Studies Secondary_Assay->Mechanism_Study Lead Compounds

General Workflow for Biological Evaluation

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of kinase inhibitors. While direct biological data on this compound is scarce, the diverse activities of its structural analogs in areas such as cancer, inflammation, and infectious diseases highlight the potential of this chemical scaffold. Further research into the biological effects of this compound and its derivatives is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromo-5-hydroxybenzaldehyde, a key intermediate in the preparation of pharmacologically active molecules. While the direct dibromination of 3-hydroxybenzaldehyde is not a regioselective or efficient method for obtaining the desired 2,4-dibromo isomer, this document details a robust and validated multi-step synthetic pathway. The described methodology, adapted from the synthesis of the c-Met inhibitor LY-2801653, involves the bromination of a commercially available precursor followed by a demethylation step. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this valuable compound.

Introduction

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its utility is highlighted by its role as a crucial building block in the synthesis of complex therapeutic agents. The specific substitution pattern of two bromine atoms and a hydroxyl group on the benzaldehyde scaffold provides multiple points for further chemical modification, enabling the construction of diverse molecular architectures.

The direct electrophilic bromination of 3-hydroxybenzaldehyde is complicated by the directing effects of the hydroxyl and formyl groups, which leads to a mixture of monobrominated products, primarily 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde. Achieving the specific 2,4-dibromo-5-hydroxy substitution pattern via this direct route is challenging and inefficient.

Therefore, a more strategic, multi-step approach is required. This guide outlines a reliable synthetic route commencing from a readily available substituted methoxybenzaldehyde, ensuring a high-purity yield of the target compound.

Synthetic Pathway

The preferred synthetic route to this compound involves a two-step process:

  • Bromination of a Methoxy-Substituted Precursor: This initial step introduces the required bromine atoms onto the aromatic ring at the desired positions.

  • Demethylation: The final step involves the cleavage of a methoxy group to unveil the target hydroxyl functionality.

A plausible and commonly employed precursor for this synthesis is 2-bromo-5-methoxybenzaldehyde, which can be further brominated and then demethylated.

Experimental Protocols

The following protocols are detailed to provide a reproducible method for the synthesis of this compound.

Materials and Equipment

Materials:

  • 2-Bromo-5-methoxybenzaldehyde

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Petroleum ether or Hexanes

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flasks

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel and flask)

  • Glassware for column chromatography

Step 1: Synthesis of 2,4-Dibromo-5-methoxybenzaldehyde

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-5-methoxybenzaldehyde in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution. The amount of bromine should be slightly more than one molar equivalent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dibromo-5-methoxybenzaldehyde.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Demethylation)

Procedure:

  • Under an inert atmosphere, dissolve the purified 2,4-dibromo-5-methoxybenzaldehyde in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (1M in dichloromethane) dropwise to the cooled solution. Typically, 1.0 to 1.2 equivalents of BBr₃ are used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: BrominationStep 2: Demethylation
Starting Material 2-Bromo-5-methoxybenzaldehyde2,4-Dibromo-5-methoxybenzaldehyde
Reagents Bromine, DichloromethaneBoron tribromide, Dichloromethane
Reaction Time Several hours2-4 hours
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Product 2,4-Dibromo-5-methoxybenzaldehydeThis compound
Typical Yield ~80-90%~90%
Purification Method Recrystallization/Column ChromatographyColumn Chromatography

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and the proposed signaling pathway.

G cluster_synthesis Synthetic Workflow start Start: 2-Bromo-5-methoxybenzaldehyde bromination Step 1: Bromination Reagents: Br₂, CH₂Cl₂ start->bromination intermediate Intermediate: 2,4-Dibromo-5-methoxybenzaldehyde bromination->intermediate demethylation Step 2: Demethylation Reagents: BBr₃, CH₂Cl₂ intermediate->demethylation purification Purification (Column Chromatography) demethylation->purification product Final Product: this compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_logic Synthetic Logic start_material 3-Hydroxybenzaldehyde (Starting Material) direct_bromination Direct Dibromination start_material->direct_bromination Inefficient Route mixture Mixture of Isomers (Low Regioselectivity) direct_bromination->mixture precursor 2-Bromo-5-methoxybenzaldehyde (Alternative Precursor) stepwise_synthesis Multi-Step Synthesis (High Regioselectivity) precursor->stepwise_synthesis Efficient Route target_product This compound (Desired Product) stepwise_synthesis->target_product

Caption: Rationale for the chosen synthetic approach.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. By employing a multi-step pathway involving the bromination of a methoxy-substituted precursor followed by demethylation, researchers can overcome the regioselectivity challenges associated with the direct bromination of 3-hydroxybenzaldehyde. The protocols and data presented herein are intended to support the efficient and reproducible synthesis of this important intermediate for applications in drug discovery and development.

Spectroscopic Profile of 2,4-Dibromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dibromo-5-hydroxybenzaldehyde (C₇H₄Br₂O₂), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectral Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
10.21s1H, CHO
9.58s1H, OH
7.81s1H, Ar-H
7.47s1H, Ar-H

Solvent: CDCl₃/DMSO-d₆, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
191.1C=O
157.0C-OH
133.8C-Br
123.0Ar-CH
117.7C-Br
115.2Ar-CH
114.8C-CHO

Solvent: CDCl₃/DMSO-d₆, Spectrometer Frequency: 75.5 MHz

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Interpretation
~3400O-H stretch (broad)
~3100Ar C-H stretch
~2850, ~2750Aldehyde C-H stretch
~1670C=O stretch (aldehyde)
~1580, ~1470Ar C=C stretch
~1200C-O stretch
~700-800C-Br stretch

Note: The IR data is based on typical values for similar structures and awaits experimental verification for this specific molecule.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zInterpretation
278/280/282[M]⁺ Molecular ion peak (isotopic pattern for 2 Br atoms)
277/279/281[M-H]⁺
249/251/253[M-CHO]⁺
170/172[M-Br-CHO]⁺
73[C₄H₁O]⁺

Ionization Mode: Electron Ionization (EI). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in characteristic peak clusters.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) to ensure complete solubility. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans were co-added and the resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024 scans were co-added. The FID was processed with a line broadening of 1.0 Hz. Chemical shifts for both ¹H and ¹³C spectra are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Instrumentation: An Electron Ionization (EI) mass spectrometer is used, with a typical ionization energy of 70 eV.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu. The ion source temperature is maintained at approximately 230 °C.

Visualized Workflow

The logical flow of spectral analysis for the structural elucidation of this compound is depicted in the following diagram.

Spectral_Analysis_Workflow Figure 1: Spectral Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1: Workflow for spectral analysis.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dibromo-5-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive, albeit predictive, examination of the spectral characteristics of this compound, synthesized from foundational NMR principles and data from analogous structures.

Executive Summary

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and aldehyde groups. The electron-withdrawing nature of the bromine atoms and the aldehyde group, coupled with the electron-donating effect of the hydroxyl group, dictates the precise location of these signals.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-CHO9.7 - 10.0SingletN/A
Ar-H37.5 - 7.8SingletN/A
Ar-H67.2 - 7.5SingletN/A
-OH5.0 - 6.0Broad SingletN/A

Note: Predictions are based on analysis of structurally similar compounds. The broadness of the hydroxyl proton signal is due to chemical exchange and the absence of observable coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. Each carbon atom in the benzene ring and the aldehyde group will produce a unique signal, with its chemical shift determined by the surrounding substituents. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C5155 - 160
C1135 - 140
C3130 - 135
C6120 - 125
C2115 - 120
C4110 - 115

Note: These predictions are derived from the additive effects of substituents on benzene ring chemical shifts.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, representing a standard methodology in the field.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

3. ¹H NMR Data Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Apply a calibrated radiofrequency pulse (typically 90°).

  • Acquire the Free Induction Decay (FID) signal.

  • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Tune the spectrometer to the ¹³C frequency.

  • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • Set a wider spectral width (e.g., 0 to 220 ppm).

  • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Figure 1. Molecular Structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate_analyze Integrate and Analyze calibrate->integrate_analyze

Figure 2. General Experimental Workflow for NMR Analysis.

Conclusion

This technical guide provides a foundational, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted chemical shifts and the generalized experimental protocol offer a valuable resource for researchers and scientists. The provided visualizations of the molecular structure and analytical workflow serve to enhance the understanding of this compound's characteristics and the process by which they are determined. It is anticipated that this guide will facilitate future experimental work and the application of this compound in various scientific endeavors.

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Dibromo-5-hydroxybenzaldehyde. A thorough understanding of the vibrational spectroscopy of this compound is essential for its identification, quality control, and application in synthetic chemistry and drug development. This document outlines the expected spectral features, provides detailed experimental protocols, and presents the data in a clear and accessible format.

Core Spectroscopic Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a substituted benzene ring, and carbon-bromine bonds (C-Br). The positions of these bands are influenced by the electronic effects of the various substituents on the aromatic ring.

Summary of Expected FT-IR Absorption Bands

The following table summarizes the expected quantitative data for the key vibrational modes of this compound. These values are based on characteristic group frequencies observed in similar aromatic compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Broad, MediumO-H StretchPhenolic Hydroxyl (-OH)
3100 - 3000Weak to MediumC-H StretchAromatic Ring
2900 - 2800WeakC-H StretchAldehyde (-CHO)
2800 - 2700WeakC-H Stretch (Fermi Resonance)Aldehyde (-CHO)
1700 - 1670StrongC=O StretchAromatic Aldehyde (-CHO)
1600 - 1550MediumC=C StretchAromatic Ring
1500 - 1450MediumC=C StretchAromatic Ring
1390 - 1300MediumO-H BendPhenolic Hydroxyl (-OH)
1300 - 1200StrongC-O StretchPhenolic Hydroxyl (-OH)
900 - 800StrongC-H Out-of-Plane BendSubstituted Aromatic Ring
700 - 500Medium to StrongC-Br StretchCarbon-Bromine Bond

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound is critical for accurate interpretation. The following protocol outlines a standard procedure using the potassium bromide (KBr) pellet method.[1]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

Reagents:

  • This compound (sample)

  • Infrared (IR) grade Potassium Bromide (KBr), dried

Procedure:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powdered mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent pellet.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with an empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected.

    • Identify and label the wavenumbers of the significant absorption peaks.

FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.

FT_IR_Interpretation_Workflow cluster_0 Spectral Regions cluster_1 Functional Group Identification cluster_2 Structural Confirmation A High Wavenumber Region (4000-2500 cm⁻¹) D O-H Stretch (3500-3200 cm⁻¹) A->D E Aromatic & Aldehydic C-H Stretches (3100-2700 cm⁻¹) A->E B Double Bond Region (2500-1500 cm⁻¹) F C=O Stretch (1700-1670 cm⁻¹) B->F G Aromatic C=C Stretches (1600-1450 cm⁻¹) B->G C Fingerprint Region (<1500 cm⁻¹) H O-H Bend & C-O Stretch (1390-1200 cm⁻¹) C->H I C-H Bends & C-Br Stretches (<900 cm⁻¹) C->I J Presence of Hydroxyl Group D->J K Presence of Aldehyde Group E->K F->K L Presence of Substituted Aromatic Ring G->L H->J I->L M Presence of Bromine Substituents I->M N N J->N Final Interpretation: This compound K->N Final Interpretation: This compound L->N Final Interpretation: This compound M->N Final Interpretation: This compound

FT-IR Spectrum Interpretation Workflow

Detailed Analysis of Spectral Regions

The O-H Stretching Region (3500 - 3200 cm⁻¹)

A broad and medium-intensity absorption band is expected in this region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

The C-H Stretching Region (3100 - 2700 cm⁻¹)
  • Aromatic C-H Stretch: Weak to medium absorption bands between 3100 cm⁻¹ and 3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the aromatic ring.

  • Aldehydic C-H Stretch: Two weak, but distinct, absorption bands are characteristic of the aldehyde C-H bond. One is expected around 2900-2800 cm⁻¹ and the other, often a shoulder, appears around 2800-2700 cm⁻¹.[2] The latter is a result of Fermi resonance with an overtone of a C-H bending vibration.

The Carbonyl (C=O) Stretching Region (1700 - 1670 cm⁻¹)

A strong, sharp absorption band in this region is one of the most prominent features of the spectrum and is definitively assigned to the C=O stretching vibration of the aldehyde group.[2] The position of this band is slightly lowered from that of a typical aliphatic aldehyde due to the conjugation of the carbonyl group with the aromatic ring. The electron-withdrawing bromine atoms and the electron-donating hydroxyl group also influence the precise wavenumber of this absorption.

The Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹)

Medium-intensity absorption bands in this region arise from the C=C stretching vibrations within the benzene ring. Typically, two or more bands are observed, and their positions and relative intensities can provide information about the substitution pattern on the ring.

The Fingerprint Region (< 1500 cm⁻¹)

This region of the spectrum contains a complex series of absorption bands that are unique to the molecule.

  • O-H Bending and C-O Stretching: A medium-intensity band between 1390 cm⁻¹ and 1300 cm⁻¹ can be attributed to the in-plane bending of the phenolic O-H bond. A strong absorption between 1300 cm⁻¹ and 1200 cm⁻¹ is characteristic of the C-O stretching vibration of the phenol.

  • C-H Bending: Strong bands in the 900-800 cm⁻¹ range are typically due to out-of-plane C-H bending vibrations of the remaining hydrogen atoms on the highly substituted aromatic ring. The specific pattern of these bands is diagnostic of the substitution pattern.

  • C-Br Stretching: The stretching vibrations of the carbon-bromine bonds are expected to appear in the lower frequency region of the fingerprint, typically between 700 cm⁻¹ and 500 cm⁻¹. These bands can be of medium to strong intensity.

By carefully analyzing these distinct regions of the FT-IR spectrum, researchers can confidently identify and verify the structure of this compound.

References

The Strategic Role of 2,4-Dibromo-5-hydroxybenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of pharmaceutical research and development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2,4-Dibromo-5-hydroxybenzaldehyde, a highly functionalized aromatic compound, has emerged as a key building block in the construction of complex molecular architectures, most notably in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of the multi-kinase inhibitor, LY-2801653.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a dark red or purple-brown powder.[1] Its chemical structure, characterized by the presence of an aldehyde, a hydroxyl group, and two bromine atoms on the benzene ring, provides multiple reactive sites for further chemical transformations.

PropertyValueSource
CAS Number 3111-51-1[2]
Molecular Formula C₇H₄Br₂O₂[2]
Molecular Weight 279.91 g/mol [2]
Density 2.122 g/cm³ (Predicted)[1]
pKa 7.15 (Predicted)[1]
Storage Temperature 2-8°C, under nitrogen[1]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxybenzaldehyde

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • n-Heptane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (5 L, four-necked)

  • Overhead stirrer

  • Temperature probe

  • Dropping funnel

  • Condenser

  • Büchner funnel

Procedure:

  • Reaction Setup: In a 5 L four-necked round-bottom flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (1.0 mol) in 2.5 L of dichloromethane (CH₂Cl₂).

  • Dissolution: Gently heat the mixture to 35-40°C to ensure complete dissolution of the starting material.

  • Bromine Addition: In the dropping funnel, place bromine (2.2 mol, a slight excess to favor di-substitution). Slowly add the bromine dropwise to the reaction mixture. Carefully control the rate of addition to maintain the reaction temperature between 35-38°C.

  • Reaction: After the complete addition of bromine, continue to stir the reaction mixture at 35°C overnight to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly cool the mixture further to a temperature between -5 to 0°C over a period of 2 hours. Continue stirring at this temperature for an additional hour to facilitate the precipitation of the product.

    • Collect the precipitated solid by filtration using a Büchner funnel.

    • Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL) to remove impurities.

  • Drying: Dry the resulting solid under vacuum at room temperature to obtain this compound.

Purification: If the product is impure, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, or by column chromatography on silica gel using an appropriate eluent like petroleum ether.

G 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Vessel Reaction (35-40°C, overnight) 3-Hydroxybenzaldehyde->Reaction_Vessel Bromine (2.2 eq) Bromine (2.2 eq) Bromine (2.2 eq)->Reaction_Vessel Dichloromethane Dichloromethane Dichloromethane->Reaction_Vessel Workup Work-up & Isolation (Cooling, Filtration) Reaction_Vessel->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Application in the Synthesis of LY-2801653

This compound is a crucial intermediate in the synthesis of LY-2801653, a potent, orally bioavailable multi-kinase inhibitor that targets the c-Met receptor tyrosine kinase.[2] The synthesis of LY-2801653 is detailed in patent literature. While the full, step-by-step synthesis from this compound is complex and involves multiple stages, the initial steps likely involve the protection of the hydroxyl and aldehyde groups, followed by a series of cross-coupling and substitution reactions to build the core structure of the final drug molecule.

Experimental Protocol: Illustrative First Step in the Synthesis of a Key Intermediate for LY-2801653

This protocol illustrates a plausible initial transformation of this compound towards the synthesis of LY-2801653, based on common synthetic strategies for related compounds.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Protection of the Aldehyde Group:

    • To a solution of this compound (1.0 eq) in dichloromethane, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the acetal-protected intermediate. This intermediate, with its aldehyde group masked, is now ready for subsequent reactions involving the hydroxyl or bromo functionalities.

G Start This compound Step1 Aldehyde Protection (Ethylene glycol, p-TSA) Start->Step1 Intermediate1 Acetal-protected Intermediate Step1->Intermediate1 Step2 Further Reactions (e.g., Etherification) Intermediate1->Step2 Intermediate2 Elaborated Intermediate Step2->Intermediate2 FinalSteps Cyclization & Final Modifications Intermediate2->FinalSteps LY2801653 LY-2801653 FinalSteps->LY2801653

General synthetic workflow from the intermediate to LY-2801653.

The c-Met Signaling Pathway: The Target of LY-2801653

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a critical role in normal cellular functions, including proliferation, survival, and motility. However, in many cancers, this pathway is aberrantly activated through mechanisms such as c-Met gene amplification, overexpression, or mutations, leading to tumor growth, invasion, and metastasis. LY-2801653 is a type-II ATP competitive inhibitor of the c-Met tyrosine kinase, effectively blocking the downstream signaling cascade.

The binding of HGF to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation creates docking sites for various downstream signaling molecules, initiating several key signaling cascades:

  • PI3K/Akt Pathway: Primarily involved in cell survival and proliferation.

  • RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: Plays a role in cell growth, differentiation, and apoptosis.

  • SRC Pathway: Involved in cell adhesion, migration, and invasion.

By inhibiting the kinase activity of c-Met, LY-2801653 prevents the activation of these downstream pathways, thereby exerting its anti-tumor effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds to PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates JAK JAK cMet->JAK Activates SRC SRC cMet->SRC Activates Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Promotes Survival & Proliferation MAPK MAPK RAS->MAPK MAPK->Transcription Promotes Proliferation STAT STAT JAK->STAT STAT->Transcription Promotes Growth SRC->Transcription Promotes Invasion LY2801653 LY-2801653 LY2801653->cMet Inhibits

The c-Met signaling pathway and the inhibitory action of LY-2801653.

Conclusion

This compound serves as a testament to the importance of well-designed chemical intermediates in the pharmaceutical industry. Its unique structural features and reactivity make it an invaluable precursor for the synthesis of complex and highly active pharmaceutical ingredients like LY-2801653. A thorough understanding of its synthesis and the biological pathways of its derivatives is crucial for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of such versatile building blocks will undoubtedly pave the way for the creation of next-generation therapeutics.

References

The Pivotal Role of 2-Bromo-5-hydroxybenzaldehyde in the Synthesis of Crisaborole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the primary starting material: extensive review of scientific literature and patents reveals that the key intermediate in the synthesis of Crisaborole is 2-bromo-5-hydroxybenzaldehyde, not 2,4-dibromo-5-hydroxybenzaldehyde. This guide will, therefore, focus on the established synthetic routes originating from 2-bromo-5-hydroxybenzaldehyde.

Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor, is a non-steroidal topical treatment for mild to moderate atopic dermatitis. Its unique benzoxaborole structure is critical to its therapeutic effect. The synthesis of this complex molecule relies on a carefully orchestrated sequence of reactions, with 2-bromo-5-hydroxybenzaldehyde serving as a crucial starting material.[1] This technical guide provides an in-depth exploration of the synthesis of Crisaborole from 2-bromo-5-hydroxybenzaldehyde, detailing the experimental protocols and presenting key quantitative data.

The Synthetic Pathway: From Brominated Aldehyde to Benzoxaborole

The synthesis of Crisaborole from 2-bromo-5-hydroxybenzaldehyde can be broadly categorized into a multi-step process. The key transformations involve the protection of the aldehyde group, a nucleophilic aromatic substitution to introduce the cyanophenoxy moiety, and a final boronylation and cyclization to form the characteristic benzoxaborole ring.[2][3]

Crisaborole_Synthesis_Pathway A 2-Bromo-5-hydroxybenzaldehyde B Protection of Aldehyde Group A->B e.g., Ethylene Glycol, p-TsOH C Protected Intermediate B->C D Nucleophilic Aromatic Substitution with 4-Fluorobenzonitrile C->D K2CO3, DMF E 4-(4-Bromo-3-formylphenoxy)benzonitrile (Intermediate) D->E F Reduction of Aldehyde E->F e.g., NaBH4 G 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Intermediate) F->G H Boronylation and Cyclization G->H 1. n-BuLi, Trialkyl borate 2. Acidic workup I Crisaborole H->I

Caption: Synthetic pathway of Crisaborole from 2-Bromo-5-hydroxybenzaldehyde.

Experimental Protocols

The following sections provide a detailed methodology for the key steps in the synthesis of Crisaborole, based on protocols described in the scientific literature and patents.[2][4][5]

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

This initial step involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in a nucleophilic aromatic substitution reaction.[4]

Reaction Scheme:

Detailed Protocol:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in a mixture of N,N-dimethylformamide (DMF) and toluene.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture to approximately 115 °C and stir for about 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove insoluble materials.

  • Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.

  • To the residue, add ethyl acetate, water, and brine. Perform a phase separation at 65-70 °C.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with a mixture of water and brine at 65-70 °C.

  • Concentrate the organic phase under reduced pressure to obtain a solid.

  • The solid can be further purified by recrystallization from a hot mixture of ethyl acetate and toluene to yield 4-(4-bromo-3-formylphenoxy)benzonitrile.[4]

Step 2: Reduction of the Aldehyde Group

The formyl group of 4-(4-bromo-3-formylphenoxy)benzonitrile is reduced to a hydroxymethyl group.[6]

Reaction Scheme:

Detailed Protocol:

  • Dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile in a suitable protic solvent.

  • Add a reducing agent, such as sodium borohydride (NaBH4), to the solution.

  • The reaction is typically carried out at room temperature and stirred until the reduction is complete, as monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Step 3: Boronylation and Cyclization to form Crisaborole

This final and crucial step involves a lithium-halogen exchange, reaction with a borate ester, and subsequent acidic workup which leads to the formation of the benzoxaborole ring.[2]

Reaction Scheme:

Detailed Protocol:

  • The starting material, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, is often protected at the hydroxymethyl group (e.g., as a MOM or THP ether) before this step. For simplicity, the direct conceptual pathway is shown.

  • Dissolve the protected intermediate in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) and stir for a short period.

  • Add a trialkyl borate, such as triisopropyl borate, and continue stirring at -78 °C for about an hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with aqueous hydrochloric acid. This step also serves to deprotect the hydroxyl group and facilitates the spontaneous cyclization to form Crisaborole.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to obtain pure Crisaborole.[2]

Quantitative Data

The efficiency of the synthesis is critical for its application in drug manufacturing. The following table summarizes typical yields for the key steps in the synthesis of Crisaborole.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1. Nucleophilic Aromatic Substitution2-Bromo-5-hydroxybenzaldehyde4-(4-Bromo-3-formylphenoxy)benzonitrile4-Fluorobenzonitrile, K2CO3, DMF/Toluene, 115 °C~85-95[4]
2. Reduction4-(4-Bromo-3-formylphenoxy)benzonitrile4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileNaBH4High[6]
3. Boronylation and Cyclization4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileCrisaborolen-BuLi, Triisopropyl borate, THF, -78 °C; then HCl22-57[6]

Note: Yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Experimental Workflow

The general workflow for a single synthetic step in the production of Crisaborole involves several standard laboratory procedures.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification and Analysis A Weigh and dissolve starting materials and reagents B Set up reaction under inert atmosphere (if required) A->B C Control temperature (heating/cooling) B->C D Monitor reaction progress (e.g., TLC, HPLC) C->D E Quench reaction D->E F Phase separation and extraction E->F G Washing and drying of organic phase F->G H Solvent removal G->H I Purify crude product (e.g., chromatography, recrystallization) H->I J Characterize final product (e.g., NMR, MS, HPLC) I->J

Caption: General experimental workflow for a synthetic step.

Conclusion

The synthesis of Crisaborole is a testament to modern organic chemistry, with 2-bromo-5-hydroxybenzaldehyde playing a central role as a readily available and versatile starting material. The synthetic route, while involving multiple steps, is well-established and allows for the efficient construction of the complex benzoxaborole core. The detailed protocols and understanding of the reaction mechanisms are essential for researchers and professionals in drug development to produce this important therapeutic agent with high purity and yield. Further process optimization continues to be an area of active research to enhance the overall efficiency and sustainability of Crisaborole manufacturing.

References

Stability and Degradation Pathways of 2,4-Dibromo-5-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated stability characteristics and degradation pathways of 2,4-Dibromo-5-hydroxybenzaldehyde. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes information from research on structurally related compounds, including bromophenols and other aromatic aldehydes, to provide a robust predictive analysis. This information is critical for the handling, storage, and development of formulations containing this compound.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄Br₂O₂.[1][2][] Its structure, featuring a hydroxyl group, an aldehyde group, and two bromine atoms on the benzene ring, dictates its reactivity and stability.

PropertyValueSource
Molecular Formula C₇H₄Br₂O₂[1][2]
Molecular Weight 279.91 g/mol [1][2]
Appearance Dark red/purple-brown powder[4]
pKa 7.15 ± 0.23 (Predicted)[4]
Storage Temperature 2-8°C, stored under nitrogen[2][4]

Predicted Stability and Degradation Pathways

Photodegradation

Aromatic brominated compounds are known to undergo photodegradation upon exposure to UV or sunlight.[9] The primary photodegradation pathways for compounds similar to this compound involve photohydrolysis, debromination, and the formation of hydroxyderivatives and bromophenol homologs.[9] The rate of reaction is influenced by the light source, but the degradation products are often similar under UV and sunlight.[9]

G This compound This compound Excited State Excited State This compound->Excited State UV/Sunlight Debromination Debromination Excited State->Debromination Photohydrolysis Photohydrolysis Excited State->Photohydrolysis Bromophenol Homologs Bromophenol Homologs Debromination->Bromophenol Homologs Hydroxyderivatives Hydroxyderivatives Photohydrolysis->Hydroxyderivatives

Thermal Degradation

Thermal decomposition of brominated aromatic compounds, often used as flame retardants, typically proceeds via debromination and cleavage of the molecule.[10][11] At elevated temperatures, this compound is expected to release bromine radicals and hydrogen bromide, which can inhibit combustion.[11][12] The degradation products are likely to include brominated phenols and other aromatic fragments.[13]

G This compound This compound Heat Heat This compound->Heat Debromination (Loss of Br radicals) Debromination (Loss of Br radicals) Heat->Debromination (Loss of Br radicals) Cleavage of Aldehyde Group Cleavage of Aldehyde Group Heat->Cleavage of Aldehyde Group Brominated Phenols Brominated Phenols Debromination (Loss of Br radicals)->Brominated Phenols Aromatic Fragments Aromatic Fragments Cleavage of Aldehyde Group->Aromatic Fragments

Hydrolytic Degradation

The stability of this compound to hydrolysis will depend on the pH of the solution. While the aromatic ring and the C-Br bonds are generally stable to hydrolysis under neutral conditions, the presence of the activating hydroxyl group and the aldehyde functionality could render the molecule susceptible to degradation under acidic or basic conditions. However, significant degradation under typical physiological pH is not expected.

Oxidative Degradation

The aldehyde group in this compound is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2,4-Dibromo-5-hydroxybenzoic acid. The phenolic hydroxyl group also makes the ring susceptible to oxidative degradation, potentially leading to ring-opening products under strong oxidative stress.

G This compound This compound Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) This compound->Oxidizing Agent (e.g., H2O2) Oxidation of Aldehyde Oxidation of Aldehyde Oxidizing Agent (e.g., H2O2)->Oxidation of Aldehyde Oxidative Ring Cleavage Oxidative Ring Cleavage Oxidizing Agent (e.g., H2O2)->Oxidative Ring Cleavage 2,4-Dibromo-5-hydroxybenzoic acid 2,4-Dibromo-5-hydroxybenzoic acid Oxidation of Aldehyde->2,4-Dibromo-5-hydroxybenzoic acid Ring-Opened Products Ring-Opened Products Oxidative Ring Cleavage->Ring-Opened Products

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, adapted from standard industry practices.[6]

General Experimental Workflow

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Hydrolytic Hydrolytic Stress Conditions->Hydrolytic Acid/Base/Neutral Oxidative Oxidative Stress Conditions->Oxidative H2O2 Photolytic Photolytic Stress Conditions->Photolytic UV/Vis Light Thermal Thermal Stress Conditions->Thermal Heat Sample Analysis (HPLC-UV/MS) Sample Analysis (HPLC-UV/MS) Hydrolytic->Sample Analysis (HPLC-UV/MS) Oxidative->Sample Analysis (HPLC-UV/MS) Photolytic->Sample Analysis (HPLC-UV/MS) Thermal->Sample Analysis (HPLC-UV/MS) Characterize Degradants Characterize Degradants Sample Analysis (HPLC-UV/MS)->Characterize Degradants End End Characterize Degradants->End

Detailed Methodologies

3.2.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3.2.2. Hydrolytic Degradation:

  • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

  • After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

3.2.3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the sample to a suitable concentration for analysis.

3.2.4. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp).

  • The exposure should be equivalent to the ICH Q1B guideline of not less than 1.2 million lux hours and 200 watt hours per square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after exposure.

3.2.5. Thermal Degradation:

  • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for 7 days.

  • Solution State: Heat a solution of the compound (e.g., 100 µg/mL in a suitable solvent) at 80°C for 7 days.

  • Analyze the samples after the stress period.

Analytical Techniques for Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful technique for the analysis of forced degradation samples.[9]

  • HPLC-DAD: To separate the parent compound from its degradation products and to quantify the extent of degradation.

  • HPLC-MS/MS: To identify the degradation products by determining their molecular weights and fragmentation patterns. The fragmentation of benzaldehyde derivatives in mass spectrometry typically involves the loss of hydrogen, carbon monoxide, and the formation of a stable phenyl cation.[14][15][16]

Summary of Potential Degradation Products

Based on the predicted pathways, the following table summarizes the likely degradation products of this compound.

Stress ConditionPotential Degradation Product(s)Proposed Mechanism
Photolytic Bromophenol homologs, HydroxyderivativesDebromination, Photohydrolysis
Thermal Brominated phenols, Aromatic fragmentsDebromination, Cleavage
Hydrolytic (Acid/Base) Minimal degradation expected-
Oxidative 2,4-Dibromo-5-hydroxybenzoic acid, Ring-opened productsOxidation of aldehyde, Ring cleavage

Conclusion

While direct stability-indicating studies on this compound are lacking in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally related brominated aromatic compounds. The primary degradation routes are anticipated to be photodegradation, thermal decomposition, and oxidation of the aldehyde group. The provided experimental protocols offer a starting point for researchers to perform forced degradation studies, which are crucial for developing stable formulations and ensuring the safety and efficacy of any drug product containing this compound. Further studies are warranted to definitively identify the degradation products and elucidate the precise degradation mechanisms.

References

Methodological & Application

Synthesis Protocol for 2,4-Dibromo-5-hydroxybenzaldehyde: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Synthesis Approach: Electrophilic Bromination of 3-Hydroxybenzaldehyde

The most plausible synthetic route to 2,4-Dibromo-5-hydroxybenzaldehyde is the direct dibromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. In 3-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The aldehyde group directs to the C5 position. Therefore, electrophilic attack by bromine is anticipated to occur at the C2, C4, and C6 positions. Careful control of reaction conditions is crucial to favor the formation of the desired 2,4-dibromo isomer and minimize the formation of other isomers and over-brominated products.

Reaction Scheme:

Demethylation of 2-bromo-5-methoxybenzaldehyde to 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the demethylation of 2-bromo-5-methoxybenzaldehyde to yield 2-bromo-5-hydroxybenzaldehyde, followed by a regioselective bromination to afford the final product.

Introduction

Substituted hydroxybenzaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, with its specific substitution pattern, offers multiple reactive sites for further chemical transformations, making it a key component in the development of novel therapeutic agents. This document outlines detailed protocols for its preparation, presents quantitative data for the key reaction step, and provides a visual representation of the synthetic workflow.

Step 1: Demethylation of 2-bromo-5-methoxybenzaldehyde

The initial step involves the cleavage of the methyl ether in 2-bromo-5-methoxybenzaldehyde to unmask the hydroxyl group. Boron tribromide (BBr₃) in dichloromethane (DCM) is an effective reagent for this transformation, typically affording high yields of the desired 2-bromo-5-hydroxybenzaldehyde.

Quantitative Data Summary for Demethylation
ParameterValueReference
Starting Material2-bromo-5-methoxybenzaldehyde[1]
ReagentBoron tribromide (1M in DCM)[1]
SolventDichloromethane (DCM)[1]
Temperature0 °C to 25 °C[1]
Reaction Time3 hours[1]
Yield90.9%[1]
PurificationFlash column chromatography[1]
Experimental Protocol: Demethylation

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol)

  • Boron tribromide (BBr₃), 1M solution in DCM (9.3 mL, 9.3 mmol)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Ethyl acetate (EtOAc), 50 mL

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Petroleum ether for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzaldehyde in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1M solution of BBr₃ in DCM dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography using petroleum ether as the eluent to obtain 2-bromo-5-hydroxybenzaldehyde.

Step 2: Bromination of 2-bromo-5-hydroxybenzaldehyde

The second step is the regioselective bromination of 2-bromo-5-hydroxybenzaldehyde to introduce a second bromine atom at the 4-position of the aromatic ring. The hydroxyl group is an activating ortho-, para-director. With the para-position occupied by the aldehyde, the ortho-position (C4) is the most favorable site for electrophilic substitution.

Proposed Experimental Protocol: Bromination

Note: A specific literature protocol for this transformation was not identified. The following is a proposed method based on general procedures for the bromination of substituted phenols. Optimization may be required.

Materials:

  • 2-bromo-5-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid or Dichloromethane (DCM)

  • Sodium acetate (optional, as a scavenger for HBr if using Br₂)

  • Sodium thiosulfate solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using liquid bromine)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromo-5-hydroxybenzaldehyde in a suitable solvent such as acetic acid or DCM in a round-bottom flask.

  • If using liquid bromine, add sodium acetate to the mixture.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent or N-bromosuccinimide in portions.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • If acetic acid was used as the solvent, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic Workflow and Signaling Pathway Visualization

To visually represent the transformation and the directing effects of the functional groups, the following diagrams have been generated.

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Bromination 2-bromo-5-methoxybenzaldehyde 2-bromo-5-methoxybenzaldehyde 2-bromo-5-hydroxybenzaldehyde 2-bromo-5-hydroxybenzaldehyde 2-bromo-5-methoxybenzaldehyde->2-bromo-5-hydroxybenzaldehyde BBr3, DCM 0°C to 25°C, 3h 2-bromo-5-hydroxybenzaldehyde_2 2-bromo-5-hydroxybenzaldehyde This compound This compound 2-bromo-5-hydroxybenzaldehyde_2->this compound Br2 or NBS Acetic Acid/DCM

Caption: Overall synthetic workflow for the preparation of this compound.

Caption: Directing effects of substituents on the aromatic ring for the second bromination step.

References

Synthesis and Applications of Schiff Base Derivatives from 2,4-Dibromo-5-hydroxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of novel Schiff base derivatives of 2,4-Dibromo-5-hydroxybenzaldehyde. While specific data for derivatives of this compound is limited in publicly available literature, this guide leverages established methodologies for structurally similar compounds, such as those derived from bromo- and dihydroxy-benzaldehydes. The protocols and data presented herein serve as a robust starting point for the exploration of this promising class of compounds in medicinal chemistry and drug discovery.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone. The unique structural features of Schiff bases derived from substituted hydroxybenzaldehydes, including the presence of hydroxyl and bromo groups, make them attractive candidates for investigation in drug development. These functionalities are known to enhance the biological activities of the resulting molecules, which have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and antioxidant effects.

The synthesis of Schiff base derivatives from this compound is anticipated to yield compounds with significant therapeutic potential, owing to the combined electronic and steric effects of the substituents on the aromatic ring.

Applications in Drug Discovery

Schiff base derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of bromo and hydroxyl substituents on the benzaldehyde ring can significantly influence their therapeutic properties.

Antimicrobial Activity

Schiff bases are well-documented for their antimicrobial properties against a broad range of bacteria and fungi. The imine group is crucial for their biological activity, and the presence of electron-withdrawing groups like bromine can enhance their efficacy. These compounds are believed to exert their antimicrobial effects by disrupting cell metabolism or inhibiting cell growth.

Anticancer Activity

Many Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The planar nature of the azomethine linkage and the presence of aromatic rings allow these molecules to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. Some derivatives have been shown to induce apoptosis through signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Antioxidant Activity

The phenolic hydroxyl group in these Schiff bases is a key contributor to their antioxidant potential. They can act as radical scavengers, donating a hydrogen atom to free radicals and thus mitigating oxidative stress, which is implicated in numerous disease states.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and evaluation of Schiff base derivatives of this compound, based on established procedures for analogous compounds.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol, with gentle warming and stirring.

  • In a separate beaker, dissolve 0.01 mol of the selected primary amine in 20 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and reflux the mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified crystals in a desiccator.

Characterization:

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic C=N (azomethine) stretching vibration.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Protocol 2: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the ability of the synthesized Schiff bases to inhibit the growth of various microorganisms.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and Potato Dextrose Agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

Procedure:

  • Prepare sterile agar plates.

  • Prepare standardized microbial suspensions.

  • Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates.

  • Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Prepare solutions of the synthesized Schiff bases in DMSO.

  • Add 100 µL of each test compound solution into separate wells.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls.

  • Use a well with 100 µL of DMSO as a negative control.

  • Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3: Evaluation of Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized Schiff base derivatives

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the Schiff base derivatives and incubate for 24, 48, or 72 hours.

  • After incubation, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables present representative quantitative data for biological activities of Schiff base derivatives structurally related to those derived from this compound. This data is intended to provide a comparative baseline for expected potencies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Structurally Related Schiff Bases

Compound/MicroorganismS. aureusE. coliC. albicansA. nigerReference
Schiff Base Ligand (analogue 1)255050100[2]
Schiff Base Ligand (analogue 2)12.5252550[2]
Ciprofloxacin (control)15.62---[2]
Nystatin (control)--12.512.5[2]

Note: The data presented is for structurally related compounds to indicate potential activity.

Table 2: Anticancer Activity (IC₅₀ in µM) of Structurally Related Schiff Bases Against PC3 Cell Line

Schiff Base DerivativeHsp90 ATPase Activity (IC₅₀)PC3 Cell Viability (IC₅₀)
Derived from 2,4-dinitrophenyl hydrazine>10 µM>15 µM
Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one7.43 µM7.43 µM
Derived from 3-amino-1H-pyrazol-5(4H)-one7.15 µM7.15 µM
Derived from 2-amino-5-nitrothiazole0.009 µM (9 nM)>15 µM
Derived from 2-aminobenzothiazole0.003 µM (3 nM)>15 µM

Note: The data is for Schiff bases derived from 2,4-dihydroxybenzaldehyde and is representative of potential anticancer activity.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of Schiff base derivatives and a proposed signaling pathway for their potential anticancer activity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 2_4_Dibromo_5_hydroxybenzaldehyde 2,4-Dibromo-5- hydroxybenzaldehyde Mixing Mix in Ethanol + Catalytic Acetic Acid 2_4_Dibromo_5_hydroxybenzaldehyde->Mixing Primary_Amine Primary Amine (e.g., Aniline) Primary_Amine->Mixing Reflux Reflux (3-4 hours) Mixing->Reflux Heat Precipitation Cool to Room Temp (Precipitation) Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Schiff_Base Schiff Base Derivative Purification->Schiff_Base Characterization Characterization (FT-IR, NMR, MS) Schiff_Base->Characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Schiff_Base Schiff Base Derivative (Inhibitor) Schiff_Base->RAF Inhibition Schiff_Base->MEK Inhibition

References

Application Notes and Protocols for Metal Complex Formation with 2,4-Dibromo-5-hydroxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted salicylaldehydes and their metal complexes are a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of bromo-substituents and a hydroxyl group on the benzaldehyde ring can modulate the electronic properties, steric hindrance, and coordination behavior of the resulting Schiff base ligands. This, in turn, influences the geometry, stability, and biological activity of their metal complexes. This document provides detailed protocols for the synthesis of Schiff bases from 2,4-Dibromo-5-hydroxybenzaldehyde and their subsequent complexation with various metal ions, including Cu(II), Ni(II), Co(II), and Zn(II).

Synthesis of this compound Schiff Bases

This protocol outlines the general procedure for the synthesis of Schiff bases via the condensation reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, amino acid)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of warm absolute ethanol with stirring.

  • In a separate beaker, dissolve the desired primary amine (1.0 eq.) in absolute ethanol.

  • Slowly add the ethanolic solution of the primary amine to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified Schiff base crystals in a desiccator over anhydrous CaCl2.

Visualization of the Synthesis Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde 2,4-Dibromo-5- hydroxybenzaldehyde in Ethanol Mixing Mix and Add Catalyst (AcOH) Aldehyde->Mixing Amine Primary Amine in Ethanol Amine->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Dry Recrystallization->Drying Product Purified Schiff Base Drying->Product

Caption: Workflow for the synthesis of Schiff bases.

Protocol for Metal Complex Formation

This protocol describes a general method for the synthesis of metal complexes using the prepared this compound Schiff bases.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the synthesized Schiff base ligand (2.0 eq.) in hot absolute ethanol.

  • In a separate beaker, dissolve the metal(II) salt (1.0 eq.) in absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color or the formation of a precipitate may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Visualization of the Metal Complex Formation Workflow:

Metal_Complex_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ligand Schiff Base Ligand in Hot Ethanol Addition Dropwise Addition Ligand->Addition Metal_Salt Metal(II) Salt in Ethanol Metal_Salt->Addition Reflux Reflux (3-6 hours) Addition->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol & Diethyl Ether Filtration->Washing Drying Dry Washing->Drying Product Purified Metal Complex Drying->Product

Caption: Workflow for the synthesis of metal complexes.

Characterization of Metal Complexes

A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes.

Experimental Protocols for Characterization:

  • Elemental Analysis (C, H, N): Elemental analysis is performed to determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometry.

  • Molar Conductivity Measurements: The molar conductivity of the complexes is measured in a suitable solvent (e.g., DMF or DMSO) at a concentration of 10⁻³ M using a conductivity meter. The obtained values help in determining whether the complexes are electrolytic or non-electrolytic in nature.

  • Magnetic Susceptibility Measurements: Magnetic moments of the complexes are determined at room temperature using a Gouy balance or a vibrating sample magnetometer. These measurements provide information about the geometry and the number of unpaired electrons in the metal center.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a KBr pellet method. The comparison of the IR spectrum of the free ligand with those of the metal complexes helps in identifying the coordination sites. A shift in the azomethine (C=N) and phenolic (C-O) stretching vibrations upon complexation indicates the involvement of the nitrogen and oxygen atoms in coordination to the metal ion. New bands in the far-IR region can be attributed to M-N and M-O vibrations.

  • UV-Visible Spectroscopy: Electronic spectra of the complexes are recorded in a suitable solvent (e.g., DMF or DMSO). The spectra provide information about the electronic transitions within the complex and can be used to infer the geometry of the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the diamagnetic complexes (e.g., Zn(II)) are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts of the protons and carbons in the vicinity of the coordination sites can be affected by complexation.

Quantitative Data Summary

The following tables summarize representative quantitative data for metal complexes of Schiff bases derived from structurally similar hydroxybenzaldehydes. This data serves as a reference for the expected values for complexes of this compound Schiff bases.

Table 1: Molar Conductivity and Magnetic Susceptibility Data

ComplexMolar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMFMagnetic Moment (μ_eff, B.M.)Proposed Geometry
[Cu(L)₂]13.541.64Square Planar
[Ni(L)₂]14.33DiamagneticSquare Planar
[Co(L)₂]-4.2-5.2Tetrahedral
[Zn(L)₂]13.89DiamagneticTetrahedral
L represents a bidentate Schiff base ligand derived from a substituted hydroxybenzaldehyde.

Table 2: Key Infrared Spectral Data (cm⁻¹)

Compoundν(O-H)ν(C=N)ν(C-O)ν(M-N)ν(M-O)
Ligand (HL)~3400~1615~1280--
[Cu(L)₂]-~1605~1300~510~450
[Ni(L)₂]-~1600~1305~515~455
[Co(L)₂]-~1608~1302~512~452
[Zn(L)₂]-~1610~1308~518~458
Data is representative and compiled from various sources on similar Schiff base metal complexes.

Table 3: Electronic Spectral Data

Complexλ_max (nm) in DMF/DMSOAssignment
Ligand~280, ~350π → π, n → π
[Cu(L)₂]~380, ~625Charge Transfer, ²B₁g → ²A₁g
[Ni(L)₂]~410, ~512Charge Transfer, ¹A₁g → ¹A₂g
[Co(L)₂]~450, ~680Charge Transfer, ⁴A₂ → ⁴T₁(P)
[Zn(L)₂]~390Charge Transfer
Data is representative and compiled from various sources on similar Schiff base metal complexes.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis and characterization of metal complexes with Schiff bases derived from this compound. The successful synthesis and thorough characterization of these novel compounds will enable further investigation into their potential applications in various fields, including catalysis and drug development. The provided quantitative data for analogous compounds serves as a valuable reference for researchers in this area.

Application Notes: 2,4-Dibromo-5-hydroxybenzaldehyde in Knoevenagel Condensation for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is of paramount importance in the synthesis of a wide array of functionalized molecules, including coumarins and chalcones, which are significant scaffolds in medicinal chemistry.[2][3]

2,4-Dibromo-5-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde. The presence of two electron-withdrawing bromine atoms, a phenolic hydroxyl group, and a reactive aldehyde moiety makes it a valuable precursor for synthesizing novel heterocyclic compounds. Its derivatives are of considerable interest to the drug development community due to the known biological activities of brominated aromatic compounds, which include anticancer, antimicrobial, and antioxidant properties.[4][5][6]

These application notes provide detailed protocols for the Knoevenagel condensation using this compound with various active methylene compounds and discuss the potential therapeutic applications of the resulting products.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄Br₂O₂[7]
Molecular Weight 279.91 g/mol [7]
Appearance Dark red/purple-brown powder[8]
Melting Point 139 °C[8]
CAS Number 3111-51-1[7]

Relevance for Drug Development

The products of Knoevenagel condensation with this compound, primarily substituted coumarins and chalcones, are recognized pharmacophores.

  • Anticancer Activity: Chalcones and coumarins have been extensively studied for their cytotoxic effects on various cancer cell lines.[2][4] Brominated derivatives, in particular, have shown potent antiproliferative activity, often inducing apoptosis through pathways involving the upregulation of death receptors.[4]

  • Antimicrobial and Antifungal Properties: The resulting scaffolds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[2]

  • Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group in the parent aldehyde is retained in many derivatives, suggesting potential antioxidant and anti-inflammatory properties.[2][5]

The synthesis of a library of compounds from this compound allows for the exploration of structure-activity relationships (SAR), guiding the development of more potent and selective therapeutic agents.

Experimental Protocols

The following protocols are adapted from standard procedures for substituted benzaldehydes and provide a framework for the synthesis of derivatives from this compound.[9]

Safety Precautions:

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound and malononitrile are hazardous materials; consult the Safety Data Sheet (SDS) for each chemical before use.[9]

  • Piperidine is flammable and corrosive.[9]

Protocol 1: Synthesis of 6,8-Dibromo-3-cyanocoumarin

This protocol details the synthesis of a brominated cyanocoumarin derivative via Knoevenagel condensation with malononitrile, followed by intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
This compound279.913111-51-1
Malononitrile66.06109-77-3
Piperidine85.15110-89-4
Ethanol (Absolute)46.0764-17-5
Deionized Water18.027732-18-5

Quantitative Data for Synthesis:

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound279.912.8010.01.0
Malononitrile66.060.6610.01.0
Piperidine85.15~0.085 (0.1 mL)~1.00.1
Ethanol46.0730 mL--

Procedure:

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (2.80 g, 10.0 mmol) in 30 mL of absolute ethanol.[9]

  • Reagent Addition: Add malononitrile (0.66 g, 10.0 mmol) to the solution and stir.[9]

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove impurities.[10]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.[9]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Dissolve Aldehyde in Ethanol B Add Malononitrile A->B C Add Piperidine (Catalyst) B->C D Heat to Reflux C->D E Monitor with TLC D->E F Cool to RT E->F G Precipitate Product F->G H Vacuum Filtration G->H I Wash with Cold Ethanol & Water H->I J Dry Product I->J

Workflow for the synthesis of 6,8-Dibromo-3-cyanocoumarin.
Protocol 2: Solvent-Free Synthesis of a Brominated Cinnamic Acid Derivative

This protocol outlines an environmentally friendly, solvent-free approach for the condensation of this compound with malonic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
This compound279.913111-51-1
Malonic Acid104.06141-82-2
Ammonium Bicarbonate (NH₄HCO₃)79.061066-33-7

Quantitative Data for Synthesis:

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound279.911.405.01.0
Malonic Acid104.060.626.01.2
Ammonium Bicarbonate79.06Catalytic amount--

Procedure:

  • Mixing: Combine this compound (1.40 g, 5.0 mmol) and malonic acid (0.62 g, 6.0 mmol) in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.

  • Reaction: Heat the solid mixture at a specific temperature (e.g., 100-120 °C). The reaction is often accompanied by the evolution of CO₂ gas (decarboxylation). Monitor the reaction by TLC.

  • Work-up: After cooling, the solid reaction mass can often be purified directly by recrystallization from a suitable solvent like an ethanol/water mixture.

Potential Signaling Pathway Modulation

The Knoevenagel condensation products of this compound, such as brominated chalcones and coumarins, are known to exhibit anticancer activity. A common mechanism for such compounds is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by these derivatives.

G Compound Brominated Chalcone or Coumarin Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Inhibits Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical apoptosis induction pathway.

This pathway suggests that the synthesized compound could increase reactive oxygen species (ROS) and inhibit anti-apoptotic proteins like Bcl-2, leading to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis of cancer cells.[4]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2,4-Dibromo-5-hydroxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites, allowing for selective functionalization to create complex molecular architectures. The protocols detailed herein are designed to serve as a foundational methodology for the synthesis of novel biaryl compounds, which are key intermediates in the development of new therapeutic agents and functional materials.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[2][3] In the case of this compound, the differential reactivity of the two bromine atoms—with the C2-Br bond generally being more reactive than the C4-Br bond—allows for the potential for selective mono- or di-arylation, providing a pathway to a diverse array of substituted 5-hydroxybenzaldehyde derivatives.[4]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

  • Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[2][5]

Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[6]

Quantitative Data Summary

The following table summarizes representative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions. The yields are indicative of typical outcomes for similar substrates and serve as a baseline for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100890-98
33-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF/H₂O801680-90
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O1001275-85

Experimental Protocols

General Procedure for Mono-Arylation of this compound

This protocol is adapted from standard procedures for Suzuki-Miyaura cross-coupling of aryl bromides.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 279.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg). Subsequently, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-bromo-5-hydroxybenzaldehyde.[7]

Visualizations

Diagram of the Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdArB [Ar-Pd(II)L_n-Ar']-B(OR)2X ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr product_out ArAr->product_out Product reagents Ar-X boronic Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2,4-Dibromo-5-hydroxybenzaldehyde

This compound is a highly functionalized aromatic building block, poised for strategic elaboration into diverse and medicinally relevant heterocyclic systems. Its intrinsic reactivity, dictated by the ortho-hydroxybenzaldehyde (salicylaldehyde) moiety, offers a reliable entry point into privileged scaffolds such as benzofurans and coumarins.[1][2] The aldehyde functionality serves as a versatile handle for carbon-carbon bond formation, notably through condensations to form chalcones, which are themselves pivotal intermediates for a plethora of nitrogen- and sulfur-containing heterocycles.[3][4][5]

The bromine substituents provide two key advantages: they modulate the electronic properties of the ring, influencing reaction kinetics and regioselectivity, and they serve as latent sites for further functionalization via cross-coupling reactions, enabling late-stage diversification of the synthesized cores. This guide provides field-proven protocols and the underlying chemical rationale for transforming this versatile starting material into three classes of high-value heterocyclic compounds.

Overview of Synthetic Pathways

The strategic location of the hydroxyl, aldehyde, and bromo groups on the phenyl ring allows for divergent synthesis strategies. Three primary pathways are explored in this guide, each leading to a distinct heterocyclic core with significant therapeutic potential.

G start This compound benzofuran 6,8-Dibromo-7-hydroxy- benzofuran Derivatives start->benzofuran  Intramolecular  Cyclization coumarin 6,8-Dibromo-7-hydroxy- coumarin Derivatives start->coumarin  Knoevenagel  Condensation chalcone Dibromo-hydroxy- chalcone Intermediate start->chalcone  Claisen-Schmidt  Condensation pyrazole Pyrazole Derivatives chalcone->pyrazole  Cyclocondensation  (e.g., with Hydrazine)

Caption: Divergent synthetic pathways from this compound.

Pathway I: Synthesis of Substituted Benzofurans

Application Note: Rationale for Benzofuran Synthesis

Benzofurans are a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7][8] The synthesis of 2-substituted benzofurans from salicylaldehydes is a classic and reliable transformation. One common method involves the reaction of the salicylaldehyde with an α-haloketone or a related synthon, followed by base-mediated intramolecular cyclization. This protocol details a robust, catalyst-free cascade reaction with a nitroepoxide, which proceeds under basic conditions to yield the desired benzofuran core.[9][10]

Mechanism Insight: The reaction is initiated by the deprotonation of the phenolic hydroxyl group. The resulting phenoxide acts as a nucleophile, attacking the epoxide ring. A subsequent cascade of reactions, including elimination and intramolecular cyclization, leads to the formation of the furan ring.

G A Start: 2,4-Dibromo- 5-hydroxybenzaldehyde + Nitroepoxide B Add Base (K₂CO₃) & Solvent (DMF) A->B Reagents C Heat Reaction (e.g., 110 °C) B->C Conditions D Reaction Monitoring (TLC) C->D Progress E Aqueous Workup & Extraction D->E Quenching F Purification (Column Chromatography) E->F Isolation G Final Product: Substituted Benzofuran F->G Characterization

Caption: Experimental workflow for the synthesis of benzofuran derivatives.

Protocol: Synthesis of 5,7-Dibromo-2-(3-nitrophenyl)benzo[b]furan-6-ol

This protocol is adapted from established methods for synthesizing benzofurans from salicylaldehydes and nitroepoxides.[9][10]

3.1. Materials and Reagents

  • This compound (MW: 279.91 g/mol )

  • 1-(1,2-Epoxy-2-nitroethyl)-3-nitrobenzene (Nitroepoxide derivative)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

3.3. Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 280 mg).

  • Reagent Addition: Add the nitroepoxide derivative (1.0 mmol, 1.0 eq) and potassium carbonate (3.0 mmol, 414 mg, 3.0 eq).

  • Solvent: Add anhydrous DMF (5 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed (typically 10-14 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by saturated brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

3.4. Expected Results & Characterization

Product NameStarting MaterialsConditionsTypical YieldKey ¹H NMR Signals (δ, ppm)
5,7-Dibromo-2-(3-nitrophenyl)benzo[b]furan-6-olThis compound, 1-(1,2-Epoxy-2-nitroethyl)-3-nitrobenzeneK₂CO₃, DMF, 110 °C, 12 h65-75%Singlets for aromatic protons on benzofuran ring, hydroxyl proton; multiplets for the nitrophenyl group.

Note: Yields and spectral data are representative and may vary.

Pathway II: Synthesis of Substituted Coumarins

Application Note: Rationale for Coumarin Synthesis

Coumarins are a vital class of heterocycles known for their anticoagulant, antioxidant, and antimicrobial activities.[11] The Knoevenagel condensation is a powerful and direct method for synthesizing 3-substituted coumarins from salicylaldehydes.[11] This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system.

G A Start: 2,4-Dibromo- 5-hydroxybenzaldehyde + Malononitrile B Add Catalyst (Piperidine) & Solvent (Ethanol) A->B Reagents C Reflux Reaction B->C Conditions D Precipitation (Cooling) C->D Isolation E Filtration & Washing (Cold Ethanol, Water) D->E Purification F Drying E->F Finishing G Final Product: Substituted Coumarin F->G Characterization

Caption: Experimental workflow for the Knoevenagel synthesis of coumarins.

Protocol: Synthesis of 6,8-Dibromo-3-cyano-7-hydroxycoumarin

This protocol is a standard procedure for the Knoevenagel condensation of salicylaldehydes to form coumarins.[12]

4.1. Materials and Reagents

  • This compound (MW: 279.91 g/mol )

  • Malononitrile (MW: 66.06 g/mol )

  • Piperidine (MW: 85.15 g/mol )

  • Ethanol (EtOH), 95% or absolute

  • Deionized Water

4.2. Procedure

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol, 2.80 g) in ethanol (30 mL).

  • Reagent Addition: To the stirred solution, add malononitrile (10.0 mmol, 0.66 g, 1.0 eq).

  • Catalyst: Add a catalytic amount of piperidine (0.1 mL, ~1.0 mmol, 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~78 °C) with continuous stirring for 2-4 hours. The formation of a precipitate is often observed.

  • Isolation: After the reaction is complete (monitored by TLC), cool the flask in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by deionized water to remove any residual catalyst and unreacted materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Recrystallization from ethanol or acetic acid can be performed if higher purity is needed.

4.3. Expected Results & Characterization

Product NameStarting MaterialsConditionsTypical YieldKey IR Absorptions (cm⁻¹)
6,8-Dibromo-3-cyano-7-hydroxycoumarinThis compound, MalononitrilePiperidine, EtOH, Reflux, 3 h85-95%~3400 (O-H), ~2230 (C≡N), ~1720 (C=O, lactone)

Pathway III: Synthesis of Chalcones and Pyrazole Derivatives

Application Note: Rationale for Chalcone-Mediated Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are highly valuable synthetic intermediates due to the reactivity of their α,β-unsaturated ketone moiety.[4][13] They are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[14][15][16] The resulting chalcone can then undergo cyclocondensation reactions with various binucleophiles. For instance, reaction with hydrazine hydrate yields pyrazoline heterocycles, which can be oxidized to pyrazoles, a scaffold known for its diverse pharmacological applications, including anti-inflammatory and analgesic activities.[3][17]

G B Add Base (NaOH) & Solvent (EtOH) C Stir at RT B->C Conditions D Acidify & Precipitate C->D Workup E Isolate Chalcone D->E Step 1 Product F Chalcone Intermediate G Add Hydrazine Hydrate & Solvent (e.g., Acetic Acid) F->G Reagents H Heat Reaction G->H Conditions I Workup & Purify H->I Isolation J Final Product: Pyrazole Derivative I->J Step 2 Product A A A->B Reagents

Caption: Two-step workflow for the synthesis of pyrazoles via a chalcone intermediate.

Protocol: Two-Step Synthesis of a Dibromo-hydroxyphenyl Pyrazole

Part A: Synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dibromo-5-hydroxyphenyl)prop-2-en-1-one (Chalcone)

5.1. Materials and Reagents

  • This compound (MW: 279.91 g/mol )

  • 4'-Chloroacetophenone (MW: 154.59 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), dilute (e.g., 10%)

5.2. Procedure

  • Setup: In a flask, dissolve this compound (10 mmol, 2.80 g) and 4'-chloroacetophenone (10 mmol, 1.55 g) in ethanol (40 mL).

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 20 mL of 40% w/v) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The solution will typically change color and a solid may form.

  • Workup: Pour the reaction mixture into a beaker of crushed ice (~200 g).

  • Acidification: Carefully acidify the mixture with dilute HCl until it is acidic to litmus paper (pH ~2-3). A yellow/orange precipitate of the chalcone will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Part B: Synthesis of the Corresponding Pyrazole Derivative

5.3. Materials and Reagents

  • Chalcone from Part A

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid

5.4. Procedure

  • Setup: Dissolve the chalcone from Part A (5 mmol) in glacial acetic acid (25 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (10 mmol, 0.5 mL, 2.0 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Workup: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

5.5. Expected Results & Characterization

StageProduct NameConditionsTypical YieldKey Characterization Notes
Part A (E)-1-(4-chlorophenyl)-3-(2,4-dibromo-5-hydroxyphenyl)prop-2-en-1-oneNaOH, EtOH, RT, 24 h70-85%¹H NMR: Doublets for α,β-vinylic protons (J ≈ 15-16 Hz). IR: C=O stretch ~1650 cm⁻¹.
Part B 5-(4-chlorophenyl)-3-(2,4-dibromo-5-hydroxyphenyl)-4,5-dihydro-1H-pyrazoleN₂H₄·H₂O, Acetic Acid, Reflux, 7 h75-90%¹H NMR: Disappearance of vinylic protons, appearance of characteristic AMX spin system for pyrazoline ring protons.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • This compound: May cause skin and eye irritation.[18]

    • Malononitrile: Highly toxic if swallowed or inhaled. Handle with extreme care.

    • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

    • Sodium Hydroxide / Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • Data Sheets: Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 2,4-Dibromo-5-hydroxybenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro anticancer activity of 2,4-Dibromo-5-hydroxybenzaldehyde and structurally related compounds. The protocols detailed herein are foundational for screening and characterizing novel therapeutic agents in oncology research.

Introduction

Substituted benzaldehydes, particularly those with halogen and hydroxyl moieties, represent a class of organic compounds with significant interest in medicinal chemistry due to their potential therapeutic properties. Derivatives of 2-Bromo-5-hydroxybenzaldehyde have been explored for their cytotoxic effects against various cancer cell lines.[1] The primary mechanisms of action for many of these compounds involve the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1] This document outlines the key assays for evaluating these anticancer effects.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the anticancer activity of structurally related benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia cell line (HL-60), demonstrating the potential of this chemical class.

Compound IDR1 (Benzaldehyde Ring)R2 (Benzyl Ring)IC50 (µM)[1]
17 HH>10
28 5-ClH8.2
26 4-OCH3H9.5
27 5-OCH3H9.5
29 H3-OCH3<1
30 H2-Cl1-10
31 H4-Cl1-10

Note: The data presented is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-Bromo-5-hydroxybenzaldehyde.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the in vitro anticancer properties of novel compounds like this compound.

G A Synthesized Compound (e.g., this compound) B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot for Key Pathway Proteins D->F G Quantify Apoptotic & Necrotic Cells D->G E->F H Determine Cell Cycle Phase Distribution E->H I Identify Modulated Signaling Pathways F->I

Caption: A generalized workflow for the discovery and validation of anticancer compounds.

Proposed Signaling Pathway for Cell Cycle Arrest

Compounds structurally related to this compound have been shown to induce cell cycle arrest, particularly at the G0/G1 phase. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

G compound This compound Analogues p53 p53 Activation compound->p53 p21_p27 p21, p27 (CDK Inhibitors) p53->p21_p27 Upregulates cdk2_cyclinE CDK2 / Cyclin E Complex p21_p27->cdk2_cyclinE Inhibits cdk4_cyclinD CDK4 / Cyclin D1 Complex p21_p27->cdk4_cyclinD Inhibits arrest G0/G1 Phase Cell Cycle Arrest cdk2_cyclinE->arrest Leads to cdk4_cyclinD->arrest Leads to

Caption: Proposed G0/G1 cell cycle arrest pathway modulated by brominated hydroxybenzaldehydes.

Proposed Signaling Pathway for Apoptosis Induction

The induction of apoptosis by brominated salicylaldehyde derivatives can be triggered by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

G compound This compound Analogues ros Increased Intracellular ROS Levels compound->ros mito Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by brominated salicylaldehydes.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-600 nm)

Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[2][5] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[6]

Materials:

  • Treated and untreated cells (approximately 1 x 10⁶ cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the compound at the desired concentration (e.g., IC50 value) for a specific time.

  • Harvest Cells: For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, gently trypsinize, combine with the supernatant (to collect floating apoptotic cells), and then pellet.[7][8]

  • Washing: Wash the cells twice with cold PBS, centrifuging and resuspending the pellet each time.[7][8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[6] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA.[9] The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Materials:

  • Treated and untreated cells (approximately 1 x 10⁶ cells per sample)

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample and pellet by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with 3 mL of PBS and centrifuge again.[10]

  • Fixation: Resuspend the pellet in 400 µL of PBS.[10] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][11] This step is crucial to prevent cell clumping.

  • Incubation (Fixation): Incubate the cells on ice for at least 30 minutes.[10][11] (Cells can be stored in 70% ethanol at 4°C for several weeks).[12]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet.[10][11] Discard the supernatant and wash the pellet twice with PBS.[10]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet and treat with RNase A solution (e.g., add 50 µL of 100 µg/mL RNase A) to degrade RNA.[10][11]

  • PI Staining: Add 400 µL of PI staining solution and mix well.[10][11]

  • Incubation (Staining): Incubate at room temperature for 5-10 minutes in the dark.[10][11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events.[10] Use a low flow rate for better resolution. The PI fluorescence should be measured on a linear scale to generate a DNA content histogram for cell cycle phase analysis.[10][11]

References

Application Notes and Protocols for DPPH Assay of 2,4-Dibromo-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antioxidant activity of 2,4-Dibromo-5-hydroxybenzaldehyde derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is a common and reliable in vitro assay for screening antioxidant potential.

Introduction

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The phenolic hydroxyl group in this compound and its derivatives suggests their potential as antioxidants.[1] The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[1][2][3] This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.

Principle of the DPPH Assay

The DPPH assay is based on the principle of electron or hydrogen atom transfer from an antioxidant to the stable DPPH radical. The DPPH radical has a strong absorbance at 517 nm. When the DPPH radical is scavenged by an antioxidant, the absorbance at this wavelength decreases. The percentage of scavenging activity is then calculated based on the difference in absorbance between the control (DPPH solution without the sample) and the test sample.

Experimental Protocols

Materials and Reagents
  • This compound derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Standard antioxidants (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, airtight container at 4°C.

  • Test Compound Stock Solutions: Prepare stock solutions of the this compound derivatives in methanol or ethanol at a concentration of 1 mg/mL.

  • Working Solutions of Test Compounds: Prepare a series of dilutions of the test compounds from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidants in the same manner as the test compounds.

Assay Procedure
  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound or standard antioxidant.

  • Control: For the control well, add 100 µL of the DPPH working solution and 100 µL of the solvent (methanol or ethanol).

  • Blank: For the blank well, add 200 µL of the solvent.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1][2]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

Data Presentation

Table 1: Antioxidant Activity of Standard Antioxidants

CompoundDPPH Radical Scavenging Assay IC50 (µg/mL)
Ascorbic Acid5.2 ± 0.3[1]
Butylated Hydroxytoluene (BHT)29.8 ± 1.2[1]
Trolox8.5 ± 0.7[1]

Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds

CompoundAssayResult
Dihydroxybenzaldehydes (general)DPPH Radical ScavengingExhibit antioxidant activity[2]
Dihydroxybenzaldehydes (general)CUPRACExhibit antioxidant activity[2]

Mandatory Visualizations

DPPH Assay Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and Sample Solutions prep_dpph->mix prep_sample Prepare Test Compound Stock (1 mg/mL) prep_dilutions Prepare Serial Dilutions prep_sample->prep_dilutions prep_dilutions->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH + H• AH Antioxidant (AH) A Oxidized Antioxidant (A•) AH->A - H•

Caption: Reaction mechanism of DPPH radical scavenging.

References

Characterization of 2,4-Dibromo-5-hydroxybenzaldehyde and Its Synthetic Products by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and organic compounds. Its purity and the characterization of its reaction products are critical for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound, its synthetic precursors, potential impurities, and subsequent reaction products such as Schiff bases and chalcones.

This document provides a detailed protocol for the analysis of this compound and its derivatives using reversed-phase HPLC (RP-HPLC) with UV detection.

Analytical Objective

The primary objective of this HPLC method is to separate and quantify this compound from its potential process-related impurities and to monitor its conversion to key synthetic products. Specifically, this method is designed to resolve:

  • Starting Material: 3-Hydroxybenzaldehyde

  • Intermediate Isomers: 2-Bromo-5-hydroxybenzaldehyde, 4-Bromo-3-hydroxybenzaldehyde

  • Target Analyte: this compound

  • Over-brominated Impurity: 2,4,6-Tribromo-3-hydroxybenzaldehyde

  • Reaction Products: Representative Schiff base and Chalcone derivatives.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC or ultrapure), Methanol (HPLC grade)

  • Acid Modifier: Trifluoroacetic acid (TFA) or Phosphoric acid

  • Reference Standards: this compound (≥98% purity), 3-Hydroxybenzaldehyde, and other relevant impurities and products.

  • Sample Diluent: Mobile phase or a mixture of acetonitrile and water.

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions

A reversed-phase separation is optimal for this range of analytes. The following conditions provide a robust starting point for method development and validation.

ParameterRecommended Condition
Stationary Phase C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (v/v)
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70-90% B; 20-22 min: 90% B; 22-23 min: 90-30% B; 23-28 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV spectra of analytes)
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1-100 µg/mL.

  • Sample Preparation: For reaction monitoring, dilute a small aliquot of the reaction mixture in the mobile phase to a final concentration within the calibration range. For purity analysis of the solid material, accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute further with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected elution order and representative quantitative data for the target analyte and related substances based on their polarity. In reversed-phase chromatography, more polar compounds elute earlier.

Compound NameExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
3-Hydroxybenzaldehyde~ 3.50.050.15
2-Bromo-5-hydroxybenzaldehyde~ 6.20.040.12
4-Bromo-3-hydroxybenzaldehyde~ 6.80.040.12
This compound ~ 9.5 0.03 0.10
2,4,6-Tribromo-3-hydroxybenzaldehyde~ 12.10.050.15
Schiff Base Product~ 15.80.060.20
Chalcone Product~ 18.20.070.25

Note: The retention times are illustrative and will vary depending on the specific column, instrumentation, and exact mobile phase composition. The LOD and LOQ values are typical for UV-based HPLC methods and should be experimentally determined during method validation.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process and a representative synthetic pathway leading to potential products of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting S1 Weigh Reference Standards S2 Prepare Stock Solutions S1->S2 S3 Prepare Working Standards S2->S3 S5 Filter All Solutions S3->S5 S4 Weigh/Dilute Sample S4->S5 H1 Equilibrate HPLC System S5->H1 H2 Inject Standards & Sample H1->H2 H3 Acquire Chromatographic Data H2->H3 D1 Integrate Peak Areas H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analytes D2->D3 D4 Generate Report D3->D4

Caption: Workflow for HPLC analysis of this compound.

Reaction_Pathway cluster_reactants Starting Materials & Intermediates cluster_target Target Analyte cluster_products Potential Products & Byproducts R1 3-Hydroxybenzaldehyde I1 Monobromo Isomers R1->I1 Bromination R2 Brominating Agent R2->I1 T1 2,4-Dibromo-5- hydroxybenzaldehyde I1->T1 Further Bromination P1 Schiff Base (with Primary Amine) T1->P1 P2 Chalcone (with Acetophenone) T1->P2 B1 Tribromo Byproduct T1->B1 Over-bromination

Caption: Synthetic context for HPLC analysis of this compound.

Application Notes and Protocols: TLC Monitoring of 2,4-Dibromo-5-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for monitoring the synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde via the bromination of 3-hydroxybenzaldehyde using Thin-Layer Chromatography (TLC). Detailed protocols for sample preparation, chromatographic development, and visualization are presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its synthesis typically involves the electrophilic bromination of a substituted phenol, such as 3-hydroxybenzaldehyde. Monitoring the progress of this reaction is crucial to ensure optimal yield and purity of the desired product, while minimizing the formation of side products. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time reaction monitoring. By observing the disappearance of the starting material and the appearance of the product and any intermediates, the reaction endpoint can be accurately determined.

Reaction Scheme

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds through the electrophilic substitution of bromine onto the aromatic ring. The reaction can be monitored by observing the consumption of the starting material and the formation of mono- and di-brominated products.

  • Starting Material: 3-Hydroxybenzaldehyde

  • Reagent: Bromine (Br₂)

  • Product: this compound

  • Potential Intermediates/Byproducts: Mono-brominated isomers (e.g., 2-Bromo-5-hydroxybenzaldehyde, 4-Bromo-3-hydroxybenzaldehyde)

TLC Monitoring Protocol

This protocol outlines the step-by-step procedure for monitoring the synthesis reaction using TLC.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: 20% Ethyl acetate in Hexane (v/v)

  • Developing Chamber: Glass chamber with a lid

  • Spotting Capillaries: Glass capillary tubes

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm)

    • Ferric chloride (FeCl₃) stain (1% in ethanol/water)

    • p-Anisaldehyde stain

Experimental Procedure
  • Preparation of the Developing Chamber: Pour the mobile phase (20% Ethyl acetate in Hexane) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber to allow the atmosphere to saturate with solvent vapors.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 3-hydroxybenzaldehyde in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.

    • Reaction Mixture (RM): Withdraw a small aliquot (a few drops) of the reaction mixture at various time points (e.g., t = 0, 1h, 2h, etc.) and dilute it with a suitable volatile solvent.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

    • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

    • Apply a small spot of the starting material solution to the 'Co' lane, and then, after it has dried, apply a spot of the reaction mixture on top of it.

    • Apply a small spot of the reaction mixture solution to the 'RM' lane.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent background.[1] Circle the observed spots with a pencil.

    • Staining:

      • Ferric Chloride Stain: Dip the plate into the ferric chloride solution or spray it evenly. Phenolic compounds will typically appear as blue, violet, or green spots.[1]

      • p-Anisaldehyde Stain: Dip the plate into the p-anisaldehyde solution and then gently heat it with a heat gun until colored spots develop. Aldehydes and phenols will produce spots of various colors.

Data Presentation

The progress of the reaction is monitored by the changes in the TLC profile over time. The following table summarizes the expected Retention Factor (Rf) values and visualization characteristics of the compounds involved. Note: Rf values are estimates and may vary depending on the exact experimental conditions.

CompoundRoleExpected Rf Value (20% EtOAc/Hexane)Appearance under UV (254 nm)Appearance with FeCl₃ StainAppearance with p-Anisaldehyde Stain
3-HydroxybenzaldehydeStarting Material~ 0.4Dark SpotBlue/Violet SpotYellow/Brown Spot
Mono-brominated IntermediatesIntermediate~ 0.5 - 0.6Dark SpotBlue/Violet SpotVarious Colors
This compoundProduct~ 0.7Dark SpotBlue/Violet SpotVarious Colors

Interpretation of Results

  • t = 0: A single spot corresponding to the starting material should be visible in the 'SM' and 'RM' lanes.

  • During the reaction: The intensity of the starting material spot in the 'RM' lane will decrease, while new spots corresponding to the mono-brominated intermediates and the final product will appear and intensify. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane, and the product spot is prominent.

Visualizations

TLC_Workflow A Prepare Developing Chamber B Prepare Samples (SM, RM) C Spot TLC Plate (SM, Co, RM) B->C D Develop TLC Plate C->D E Dry Plate & Mark Solvent Front D->E F Visualize under UV Lamp E->F G Stain with FeCl3 / p-Anisaldehyde F->G H Analyze Results G->H

Caption: Experimental workflow for TLC monitoring.

Reaction_Progress Start Reaction Start (t=0) Mid Reaction Progressing Start->Mid Starting material spot diminishes Product spot appears End Reaction Complete Mid->End Starting material spot disappears Product spot intensifies

Caption: Logical progression of the reaction as observed by TLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,4-Dibromo-5-hydroxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material for this synthesis is 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups on this precursor direct the electrophilic aromatic substitution of bromine to the desired positions.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity of the bromination to obtain the desired 2,4-dibromo isomer, preventing the formation of over-brominated byproducts (such as tri-bromo derivatives), and separating the final product from isomeric impurities.[1][2]

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress should be monitored using Thin Layer Chromatography (TLC).[1] This will allow you to track the consumption of the starting material and the formation of the product and any byproducts, helping to determine the optimal reaction time.

Q4: What are the recommended purification techniques for this compound?

A4: Purification can be effectively achieved through recrystallization or column chromatography. For recrystallization, a solvent system like a mixture of ethyl acetate and heptane can be utilized.[1] For more challenging separations of isomers, flash column chromatography with a silica gel stationary phase is recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed.[1] Consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions.
Suboptimal Stoichiometry: Incorrect ratio of brominating agent to starting material.Carefully control the stoichiometry. Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of bromine) for di-substitution, but avoid a large excess to prevent over-bromination.
Poor Temperature Control: Temperature fluctuations can lead to the formation of undesired isomers and byproducts.Maintain a stable and optimized temperature throughout the bromine addition and the subsequent reaction period. Stepwise temperature control might be beneficial.[1]
Presence of Mono-brominated Impurities Insufficient Brominating Agent: Not enough brominating agent was used to achieve di-substitution.Ensure the use of at least two equivalents of the brominating agent. Monitor the reaction by TLC to confirm the disappearance of the mono-bromo intermediate.
Short Reaction Time: The reaction was stopped before di-bromination was complete.Increase the reaction time and monitor closely with TLC.
Formation of Tri-brominated Byproducts Excess Brominating Agent: Using too much of the brominating agent.Use a carefully measured amount of the brominating agent (around 2.1-2.2 equivalents).
Harsh Reaction Conditions: High reaction temperatures can promote over-bromination.Conduct the reaction at a lower temperature. The addition of the brominating agent should be slow and controlled, preferably at a reduced temperature.
Presence of Other Isomers Lack of Regioselectivity: The hydroxyl and aldehyde groups direct to multiple positions.The choice of solvent and reaction temperature can influence regioselectivity. Acetic acid is a common solvent for such brominations.[3][4] Experiment with different solvents and temperature profiles to optimize for the desired isomer.
Product is a Dark, Tarry Substance Polymerization/Degradation: Phenolic compounds can be sensitive to strong oxidizing conditions or high temperatures.Use milder reaction conditions. Ensure the starting material is of high purity. Consider performing the reaction under an inert atmosphere.
Difficulty in Product Isolation Product is soluble in the reaction mixture. After the reaction is complete, pouring the mixture into ice-cold water can help precipitate the product.[3]
Emulsion during workup. Add brine to the aqueous layer during extraction to help break up emulsions.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzaldehyde

This protocol is an adaptation for di-bromination based on established methods for mono-bromination.[1][3][5]

Materials:

  • 3-Hydroxybenzaldehyde

  • Bromine or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (optional solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and heptane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1-2.2 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture or by column chromatography.

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of this compound A 3-Hydroxybenzaldehyde B This compound A->B Bromination (e.g., in Acetic Acid) R + 2 Br2 (or 2 NBS)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Obtained Check_TLC Analyze TLC Plate of Crude Product Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Slightly increase temperature Check_TLC->Incomplete_Reaction Starting material remains Side_Products Significant Side Products: - Check stoichiometry - Optimize temperature - Consider different solvent Check_TLC->Side_Products Multiple spots observed Purification_Issue Purification Issues: - Optimize recrystallization solvent - Perform column chromatography Check_TLC->Purification_Issue Streaking or close spots End Improved Yield Incomplete_Reaction->End Side_Products->End Purification_Issue->End

Caption: A workflow for troubleshooting low yields in the synthesis.

References

Minimizing side product formation in the bromination of 5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 3-hydroxybenzaldehyde to synthesize 2-bromo-5-hydroxybenzaldehyde. The focus is on minimizing the formation of common side products to improve yield and purity.

A Note on Nomenclature: The starting material for the synthesis of 2-bromo-5-hydroxybenzaldehyde is 3-hydroxybenzaldehyde. The product, 2-bromo-5-hydroxybenzaldehyde, is a brominated derivative of the starting material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of 3-hydroxybenzaldehyde.

Issue Possible Causes Recommended Solutions
Low Yield of 2-bromo-5-hydroxybenzaldehyde - Suboptimal temperature control.[1] - Incorrect stoichiometry of bromine. - Incomplete reaction.[1] - Formation of multiple isomers.[2]- Strictly control the reaction temperature, as deviation can lead to the formation of undesired isomers and di-brominated byproducts.[1] - Use a slight excess of bromine (e.g., 1.02 equivalents) to ensure complete conversion of the starting material.[3] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer.
Formation of Isomeric Impurities (e.g., 2-bromo-3-hydroxybenzaldehyde, 4-bromo-3-hydroxybenzaldehyde) - The hydroxyl and aldehyde groups direct electrophilic substitution to different positions.[2] - Reaction conditions may favor the formation of other isomers.[2]- The activating ortho, para-directing effect of the hydroxyl group is dominant, leading to a mixture of isomers.[2] - Careful control of reaction temperature is crucial for selectivity.[4] - Purification via column chromatography or recrystallization can separate the desired isomer.[1]
Presence of Di-brominated Byproducts - Use of excess bromine.[1] - Harsh reaction conditions (e.g., high temperature).[1]- Use a stoichiometric amount or only a slight excess of bromine.[1] - Maintain a controlled temperature throughout the reaction. - The formation of 3,5-dibromo-4-hydroxybenzaldehyde can occur if conditions are too harsh.[1]
Difficult Purification of the Final Product - Presence of multiple isomers with similar polarities. - Contamination with starting material or di-brominated products.- Recrystallization: An effective method for purifying the solid product. A suitable solvent system, such as ethyl acetate and heptane, can be used.[1] - Column Chromatography: Useful for separating isomers with similar polarities using a silica gel stationary phase.[1] - Washing: Wash the crude product with a cold solvent mixture (e.g., n-heptane and dichloromethane) to remove impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the bromination of 3-hydroxybenzaldehyde?

A1: The primary side products are other monobrominated isomers, such as 2-bromo-3-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde.[2] Additionally, di-brominated products can form, particularly if an excess of bromine is used or the reaction conditions are too harsh.[1]

Q2: How do the substituents on 3-hydroxybenzaldehyde direct the bromination?

A2: The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, meaning it increases the electron density at the positions ortho (2 and 4) and para (6) to it.[2] The formyl (-CHO) group is a deactivating, meta-director.[2] The activating effect of the hydroxyl group is dominant, leading to substitution primarily at the ortho and para positions relative to the -OH group.[2]

Q3: What is the optimal temperature for the bromination of 3-hydroxybenzaldehyde?

A3: The optimal temperature can vary depending on the specific protocol. One approach suggests maintaining the temperature between 35-38°C during the addition of bromine and throughout the reaction.[3] Another method recommends keeping the temperature below 10°C during bromine addition, followed by a period at a slightly elevated temperature (40-45°C).[1] Precise temperature control is critical for managing selectivity and yield.[4]

Q4: What solvents are typically used for this reaction?

A4: Dichloromethane (CH₂Cl₂) and glacial acetic acid are commonly used solvents for the bromination of 3-hydroxybenzaldehyde.[2][4]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows you to track the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: Bromination in Dichloromethane

This protocol describes the direct bromination of 3-hydroxybenzaldehyde in dichloromethane.

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Bromine

  • n-heptane

Procedure:

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a suitable reaction vessel.[3]

  • Heat the mixture to 35-40°C to completely dissolve the starting material.[3]

  • Slowly add bromine (52 mL, 1.0 mol) dropwise, maintaining the reaction temperature between 35-38°C.[3]

  • After the addition is complete, stir the reaction mixture at 35°C overnight.[3]

  • Slowly cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour.[3]

  • Collect the precipitated solid by filtration.[3]

  • Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[3]

  • Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[1]

Protocol 2: Bromination in Glacial Acetic Acid

This protocol uses glacial acetic acid as the solvent and an iron catalyst.

Materials:

  • 3-hydroxybenzaldehyde

  • Glacial acetic acid

  • Iron powder

  • Sodium acetate

  • Bromine

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[2]

  • Cool the mixture in an ice bath.[2]

  • Slowly add a solution of bromine (2.2 mL, 0.04 mol) in glacial acetic acid (8 mL) dropwise over 30 minutes, keeping the temperature below 10°C.[2]

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Pour the reaction mixture into ice water (100 mL) and stir for 30 minutes.[2]

  • Collect the precipitate by filtration, wash with water, and dry.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)

Parameter Condition Expected Outcome Reference
Temperature Low (e.g., 0-10°C)May favor kinetic product formation, potentially increasing selectivity for one isomer.[1]
Temperature Elevated (e.g., 35-45°C)May lead to a mixture of isomers and potentially increase the rate of di-bromination if not carefully controlled.[1][3]
Bromine Stoichiometry ~1 equivalentFavors mono-bromination.[3]
Bromine Stoichiometry ExcessIncreases the likelihood of di- and poly-bromination.[1]
Solvent DichloromethaneA common solvent for this reaction.[4]
Solvent Glacial Acetic AcidOften used, sometimes with a catalyst like iron.[2]

Table 2: Reported Yields for the Synthesis of Brominated Hydroxybenzaldehydes

Starting Material Product Brominating Agent Solvent Yield Reference
3-hydroxybenzaldehyde2-bromo-5-hydroxybenzaldehydeBr₂Dichloromethane63%[3]
p-hydroxybenzaldehyde3-bromo-4-hydroxybenzaldehydeH₂O₂/HBrNot specified70.04%[5]
p-hydroxybenzaldehyde3-bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehydeBr₂Chloroform82.6% (mono-bromo), 8.6% (di-bromo)[6]

Visualizations

Reaction_Pathway 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Carbocation_Intermediate Carbocation_Intermediate 3-Hydroxybenzaldehyde->Carbocation_Intermediate + Br₂ 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Carbocation_Intermediate->2-Bromo-5-hydroxybenzaldehyde Desired Product 2-Bromo-3-hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde Carbocation_Intermediate->2-Bromo-3-hydroxybenzaldehyde Isomeric Side Product 4-Bromo-3-hydroxybenzaldehyde 4-Bromo-3-hydroxybenzaldehyde Carbocation_Intermediate->4-Bromo-3-hydroxybenzaldehyde Isomeric Side Product Di-brominated_Product Di-brominated_Product 2-Bromo-5-hydroxybenzaldehyde->Di-brominated_Product + Br₂ (excess)

Caption: Reaction pathway for the bromination of 3-hydroxybenzaldehyde.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_issues Identify Issue cluster_solutions Solutions Start Low Yield or Impure Product Check_Purity Analyze product mixture (TLC, NMR) Start->Check_Purity Isomers High Isomer Content Check_Purity->Isomers Multiple Spots Dibromination Di-bromination Check_Purity->Dibromination Higher MW Impurity Incomplete_Reaction Unreacted Starting Material Check_Purity->Incomplete_Reaction Starting Material Present Optimize_Temp Optimize Temperature Isomers->Optimize_Temp Control_Stoichiometry Adjust Bromine Stoichiometry Dibromination->Control_Stoichiometry Incomplete_Reaction->Control_Stoichiometry (if Br₂ deficient) Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Purify Purify (Recrystallization/Chromatography) Optimize_Temp->Purify Control_Stoichiometry->Purify Increase_Time->Purify

Caption: Troubleshooting workflow for bromination of 3-hydroxybenzaldehyde.

Directing_Effects cluster_substituents Substituents cluster_effects Directing Effects cluster_positions Favored Positions for Bromination Benzene Benzene Ring OH -OH (Hydroxyl) Benzene->OH CHO -CHO (Formyl) Benzene->CHO Ortho_Para Ortho, Para Director (Activating) OH->Ortho_Para Meta Meta Director (Deactivating) CHO->Meta Positions Positions 2, 4, 6 (relative to -OH) Ortho_Para->Positions Dominant Effect

References

Technical Support Center: Separation of 2,4-Dibromo-5-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the separation of 2,4-dibromo-5-hydroxybenzaldehyde and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities and isomers I might encounter during the synthesis of this compound?

A1: Depending on the synthetic route, which often starts from 3-hydroxybenzaldehyde or p-cresol, several impurities and isomers can be generated.[1][2][3][4] Common byproducts include:

  • Positional Isomers: The hydroxyl and aldehyde groups direct electrophilic bromination to various positions, potentially forming isomers like 2-bromo-3-hydroxybenzaldehyde or 4-bromo-3-hydroxybenzaldehyde.[3][5]

  • Incomplete Bromination Products: Monobrominated species such as 2-bromo-5-hydroxybenzaldehyde can remain if the reaction does not go to completion.[3]

  • Over-bromination Products: Harsh reaction conditions or an excess of bromine can lead to di-brominated byproducts.[3]

  • Unreacted Starting Materials: Residual starting materials like 3-hydroxybenzaldehyde may still be present in the crude product.[6]

  • Polymeric Materials: Side reactions, particularly in syntheses like the Reimer-Tiemann reaction, can form polymeric impurities.[6]

Q2: My isomers are co-eluting or have very poor resolution in HPLC. How can I improve the separation?

A2: Co-elution is a common challenge when separating structurally similar isomers.[7] A systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method is necessary. This involves adjusting the mobile phase, changing the stationary phase, and modifying other parameters to enhance selectivity (α) and efficiency (N).[7]

Troubleshooting Steps for Poor Resolution:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[7]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other.[7] For halogenated aromatic compounds, the choice of solvent can significantly impact pi-pi interactions with the stationary phase.[8]

    • Modify pH: For ionizable compounds like phenols, slight changes in mobile phase pH can alter retention and selectivity.[7][9] Using a buffer is crucial to maintain a constant ionization state for the analytes and to suppress the ionization of residual silanol groups on the silica surface, which can cause peak tailing.[9]

    • Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of charged or ionizable compounds.[7][9]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable.[7]

    • Phenyl Columns: These columns offer alternative selectivity through pi-pi interactions, which can be highly effective for separating aromatic compounds.[10][11]

    • Pentafluorophenyl (PFP) Columns: PFP columns are also an excellent choice for separating halogenated isomers due to their unique electronic and steric interactions.[8]

    • Standard C18 Columns: While a good starting point, they may not always resolve closely related positional isomers.[7]

  • Adjust Temperature:

    • Varying the column temperature can sometimes improve resolution. Try adjusting the temperature by 10-15°C above and below your current setting to see if separation improves.[8]

Troubleshooting Guides

Issue 1: High System Backpressure

High backpressure is a common HPLC issue that can halt experiments.[12] A systematic approach is needed to identify the source of the blockage.

Possible Cause Solution
Blocked Column Frit Disconnect the column and try back-flushing it at a low flow rate (if permitted by the manufacturer).[12] If this fails, the frit may need to be replaced.[12]
Column Contamination Flush the column with a series of strong solvents. For reversed-phase columns, use solvents of increasing strength, such as mobile phase without buffer, water, isopropanol, and then hexane (ensure miscibility by flushing with isopropanol before and after hexane).[12]
Buffer Precipitation If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation when mixing.[7] Flush the entire system, including the pump and injector, with warm, HPLC-grade water to redissolve precipitated salts.
Blocked System Tubing or In-line Filter Systematically disconnect components starting from the detector and working backward to the pump to identify the point of blockage.[12] Replace any clogged in-line filters or tubing.

Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and quantification.

Problem Possible Cause Solution
Peak Tailing Secondary Interactions: Analyte interaction with active silanol groups on the silica stationary phase, especially with basic compounds.[9][12]Use a high-purity silica column. Add a mobile phase additive like triethylamine (TEA) or decrease the mobile phase pH to suppress silanol ionization.[9]
Insufficient Buffering: The sample is not in a constant ionization state.[9]Increase the buffer concentration. A concentration in the 10-25 mM range is typically sufficient.[9]
Column Overload: Injecting too much sample mass.[9]Reduce the amount of sample injected or use a column with a larger internal diameter.[9]
Peak Fronting Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent significantly stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload: Injecting too large a sample volume.Reduce the injection volume.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile).[7]

    • If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[7]

    • Dilute to a final concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.[7]

  • Initial Screening Conditions:

    • The goal of the initial screening is to find conditions that elute all compounds of interest from the column. A broad gradient run is recommended.[7]

Parameter Recommended Starting Conditions
Column Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Also screen Phenyl and PFP columns for alternative selectivity.[8][10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Diode Array Detector (DAD) at 254 nm and 280 nm. A DAD allows for peak purity analysis.[7]
Injection Volume 5 µL
  • Method Optimization:

    • Based on the scouting run, adjust the gradient to focus on the elution window of the target isomers.

    • If resolution is poor, systematically modify one parameter at a time:

      • Change the organic modifier from acetonitrile to methanol.

      • Adjust the pH of the aqueous mobile phase (e.g., test a phosphate buffer at pH 3.0 and pH 7.0).

      • If separation is still inadequate, switch to a column with different chemistry (Phenyl or PFP).

Protocol 2: Preparative Flash Column Chromatography

For purifying larger quantities (>50 mg) of the target isomer, flash column chromatography is a viable alternative to preparative HPLC.

  • Thin-Layer Chromatography (TLC) Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the desired product and impurities, with an Rf value for the target compound between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Run the eluent through the column using positive pressure (flash chromatography).

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the target isomer and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Resolution (Co-elution) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Ratio (e.g., % Acetonitrile) mobile_phase->solvent_strength solvent_type Switch Organic Modifier (Acetonitrile vs. Methanol) solvent_strength->solvent_type ph_adjust Adjust pH / Change Buffer solvent_type->ph_adjust stationary_phase Step 2: Change Stationary Phase ph_adjust->stationary_phase If resolution is still poor end_success Resolution Achieved ph_adjust->end_success If resolved c18_col C18 Column stationary_phase->c18_col phenyl_col Phenyl Column (for π-π interactions) stationary_phase->phenyl_col pfp_col PFP Column (for halogenated compounds) stationary_phase->pfp_col other_params Step 3: Optimize Other Parameters c18_col->other_params If resolution is still poor c18_col->end_success If resolved phenyl_col->other_params If resolution is still poor phenyl_col->end_success If resolved pfp_col->other_params If resolution is still poor pfp_col->end_success If resolved temp Adjust Temperature other_params->temp flow Adjust Flow Rate temp->flow flow->end_success

Purification_Workflow start Crude Product analysis Analytical HPLC Analysis start->analysis decision Assess Purity & Required Quantity analysis->decision recrystallization Recrystallization decision->recrystallization If suitable solvent found flash_chrom Flash Column Chromatography (>50 mg) decision->flash_chrom Low Purity / Large Scale prep_hplc Preparative HPLC (<50 mg or difficult separation) decision->prep_hplc High Purity Needed / Small Scale final_product Pure Isomer recrystallization->final_product flash_chrom->final_product prep_hplc->final_product

References

Preventing di-bromination during 2,4-Dibromo-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde. The primary focus is on preventing the common side reaction of over-bromination to yield tri-brominated byproducts.

Troubleshooting Guide: Preventing Di-bromination and Other Side Reactions

Effectively synthesizing this compound from 3-hydroxybenzaldehyde requires careful control over the reaction conditions to achieve the desired di-substitution without proceeding to tri-bromination. The hydroxyl group of the starting material is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.

Issue 1: Formation of Tri-brominated Byproducts (e.g., 2,4,6-Tribromo-3-hydroxybenzaldehyde)

  • Potential Cause: Excess brominating agent, highly reactive brominating conditions, or prolonged reaction time. The strong activating effect of the hydroxyl group makes the remaining open ortho position susceptible to a third bromination.

  • Recommended Solutions:

    • Stoichiometry Control: Carefully control the molar equivalents of the brominating agent. Use slightly less than two equivalents of bromine relative to 3-hydroxybenzaldehyde to favor di-bromination.

    • Choice of Brominating Agent: Avoid highly reactive systems like bromine water.[1] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) can offer better control over the reaction.[1]

    • Slow Addition: Add the brominating agent dropwise at a controlled rate to maintain a low concentration of the electrophile in the reaction mixture.

    • Temperature Management: Conduct the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[1]

    • Solvent Choice: Utilize non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to reduce the reactivity of bromine compared to polar solvents.[1]

Issue 2: Low Yield of the Desired this compound

  • Potential Cause: Incomplete reaction, formation of multiple isomers, or product loss during workup and purification.

  • Recommended Solutions:

    • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time to maximize the formation of the di-brominated product and minimize both starting material and tri-brominated byproducts.

    • Temperature Control: While low temperatures are crucial for selectivity, the reaction may be slow. A slight increase in temperature towards the end of the reaction or allowing it to proceed for a longer time at low temperature might be necessary. One approach suggests keeping the temperature below 10°C during bromine addition, followed by a period at a slightly elevated temperature.[2]

    • Purification Strategy: The separation of isomeric products can be challenging. Flash column chromatography using a silica gel stationary phase is often effective. Recrystallization from a suitable solvent system, such as ethyl acetate and heptane, can also be employed for purification.[2]

Issue 3: Formation of Mono-brominated and Other Isomeric Byproducts

  • Potential Cause: The directing effects of the hydroxyl (ortho, para-directing) and aldehyde (meta-directing) groups can lead to a mixture of isomers, such as 2-bromo-5-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde.[2]

  • Recommended Solutions:

    • Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. For instance, using a non-polar solvent can favor the para-substituted product due to reduced steric hindrance.[1]

    • Analytical Characterization: Thoroughly characterize the product mixture using techniques like NMR to identify the different isomers formed. This will aid in optimizing the purification strategy.

    • Chromatographic Separation: Isomers with different polarities can often be separated by carefully chosen conditions for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is 3-hydroxybenzaldehyde. The hydroxyl group at position 3 directs the incoming bromine atoms to the ortho (positions 2 and 4) and para (position 6) positions.

Q2: Why is preventing tri-bromination a major challenge in this synthesis?

A2: The hydroxyl group is a very strong activating group, which significantly increases the electron density of the aromatic ring. This makes the ring highly reactive towards electrophilic attack. After the first two bromine atoms have been added, the ring is still activated enough for a third bromination to occur, especially under harsh reaction conditions.[1]

Q3: What are the key parameters to control to achieve selective di-bromination?

A3: The key parameters are:

  • Stoichiometry of the brominating agent: Use just under 2 molar equivalents.

  • Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C).

  • Rate of Addition: Add the brominating agent slowly and dropwise.

  • Solvent: Use a non-polar solvent like dichloromethane.

  • Choice of Brominating Agent: Consider milder alternatives to elemental bromine, such as NBS.

Q4: How can I purify the final product from unreacted starting material and other brominated byproducts?

A4: Purification can be achieved through:

  • Recrystallization: This is effective for purifying the solid product if the impurities have significantly different solubilities. A mixture of ethyl acetate and heptane can be a suitable solvent system.[2]

  • Column Chromatography: This is a very effective method for separating compounds with different polarities, such as the desired di-bromo product from mono-bromo and tri-bromo byproducts.

Data Presentation

Table 1: Influence of Reaction Parameters on the Selectivity of Bromination of 3-hydroxybenzaldehyde

ParameterConditionExpected Outcome on SelectivityRationale
Brominating Agent Bromine Water (Br₂/H₂O)Low (favors poly-bromination)High reactivity of bromine in polar, protic solvents.[1]
N-Bromosuccinimide (NBS)High (favors controlled bromination)Milder and more selective brominating agent.[1]
Solvent Dichloromethane (CH₂Cl₂)HighNon-polar solvent reduces the reaction rate and favors controlled substitution.[1]
Water (H₂O)LowPolar, protic solvent enhances the reactivity of bromine, leading to polysubstitution.[1]
Temperature 0-5 °CHighLower temperature reduces the reaction rate, allowing for better control over the extent of bromination.[1]
35-40 °CModerate to LowHigher temperatures can lead to over-bromination and the formation of byproducts.[2]
Stoichiometry (Br₂) ~2.0 equivalentsHighProvides the necessary amount for di-bromination while minimizing the excess that can lead to tri-bromination.
>2.5 equivalentsLowExcess bromine will readily react with the activated ring to form tri-brominated products.[2]

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is an adaptation based on literature procedures for the bromination of hydroxybenzaldehydes.[2] Note: This protocol should be optimized and validated in a laboratory setting.

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a temperature probe, and a dropping funnel, dissolve 3-hydroxybenzaldehyde (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Bromine Addition: Dissolve bromine (1.95 equivalents) in a small amount of dichloromethane. Add this solution dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A 3-Hydroxybenzaldehyde B Bromine (Br2) Dichloromethane (CH2Cl2) 0-5 °C A->B C This compound B->C Desired Reaction D Side Products (Mono-bromo, Tri-bromo isomers) B->D Side Reactions Troubleshooting_Workflow Troubleshooting Workflow for Di-bromination Start Start Synthesis TLC Monitor by TLC Start->TLC Check Check for Tri-bromination TLC->Check Adjust Adjust Conditions: - Lower Temperature - Reduce Bromine eq. - Slower Addition Check->Adjust Tri-bromo product detected Proceed Proceed with Work-up Check->Proceed Di-bromo product is major Adjust->TLC Purify Purification (Column Chromatography) Proceed->Purify End Pure Product Purify->End

References

Technical Support Center: Purification of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dibromo-5-hydroxybenzaldehyde by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Potential Cause Recommended Solution
Poor Separation of Product from Impurities (Co-elution) Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor resolution between the desired compound and impurities.Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate in hexane or petroleum ether). Monitor the separation using Thin Layer Chromatography (TLC) with different solvent systems to identify the optimal conditions before running the column.[1]
Column Overloading: Too much crude sample has been loaded onto the column.Reduce Sample Load: Decrease the amount of crude material loaded onto the column. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.
Product Elutes Too Quickly (Low Retention) Mobile Phase is Too Polar: A highly polar eluent will move all compounds, including the product, through the column quickly, leading to poor separation.Decrease Mobile Phase Polarity: Reduce the concentration of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (High Retention) Mobile Phase is Not Polar Enough: The eluent is not strong enough to move the product through the polar stationary phase.Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent in your eluent. A gradient elution, where the polarity of the mobile phase is increased over time, can be effective.
Peak Tailing in Fractions Secondary Interactions with Silica Gel: The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica gel, leading to tailing.[2]Modify the Mobile Phase: Add a small amount of a polar modifier, such as acetic acid or triethylamine (depending on the stability of your compound), to the mobile phase to reduce these secondary interactions.
Column Degradation: The silica gel may have degraded, leading to poor performance.Use a Fresh Column: If the problem persists, pack a new column with fresh silica gel.
Cracked or Channeled Column Bed Improper Packing: The column was not packed uniformly, creating channels that allow the solvent and sample to bypass the stationary phase.Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles.
Low Product Recovery Irreversible Adsorption: The product may be irreversibly adsorbed onto the stationary phase.Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase column if the compound is sufficiently non-polar.
Product Decomposition: The compound may be unstable on silica gel.Minimize Time on Column: Run the chromatography as quickly as possible while still achieving good separation. Keep fractions cool if the product is known to be temperature-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of phenolic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3] It is highly recommended to first determine the optimal solvent system by running TLC plates with varying solvent ratios. A good Rf value for column chromatography is typically between 0.2 and 0.4.

Q2: How can I monitor the progress of the column chromatography?

A2: The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] Spot each fraction on a TLC plate and run it in the optimized solvent system. Fractions containing the pure product can then be combined.

Q3: My compound is a solid. How should I load it onto the column?

A3: There are two common methods for loading a solid sample. You can dissolve the minimum amount of your crude product in the mobile phase and carefully add it to the top of the column. Alternatively, for compounds that are not very soluble in the mobile phase, you can use a "dry loading" technique. This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column bed.

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography is a viable option, especially if you are facing issues with strong adsorption or decomposition on silica gel.[3] In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water-methanol or water-acetonitrile mixtures) is used.[4]

Q5: What are some alternative purification methods if column chromatography is not effective?

A5: If column chromatography does not yield the desired purity, you can consider recrystallization or preparative High-Performance Liquid Chromatography (HPLC).[3] Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent can be found.[3] Preparative HPLC can offer higher resolution for difficult separations.[1]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in your crude sample.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.
  • Secure the column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure a uniform, crack-free bed.
  • Add another layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
  • Carefully apply the sample solution to the top of the column.
  • Allow the sample to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.
  • Start with a low polarity solvent mixture and gradually increase the polarity if necessary (gradient elution).
  • Collect fractions in test tubes or other suitable containers.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Column (Silica Gel Slurry) load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure isolate_product Isolate Product (Solvent Evaporation) combine_pure->isolate_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem with Purification poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield peak_tailing Peak Tailing? start->peak_tailing poor_sep->low_yield No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes reduce_load Reduce Sample Load poor_sep->reduce_load If still poor low_yield->peak_tailing No check_adsorption Check for Irreversible Adsorption low_yield->check_adsorption Yes modify_mobile Modify Mobile Phase (e.g., add Acetic Acid) peak_tailing->modify_mobile Yes repack_column Repack Column peak_tailing->repack_column If still tailing change_stationary Change Stationary Phase (e.g., Alumina) check_adsorption->change_stationary

Caption: Troubleshooting decision tree for column chromatography purification.

References

Recrystallization solvent for purifying crude 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of crude 2,4-Dibromo-5-hydroxybenzaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal recrystallization solvent for this compound?

Q2: What are the common impurities found in crude this compound?

Common impurities may include unreacted starting materials, such as 3-hydroxybenzaldehyde, and byproducts from the bromination reaction. These can include monobrominated isomers (e.g., 2-bromo-5-hydroxybenzaldehyde or 4-bromo-5-hydroxybenzaldehyde) and potentially over-brominated products like 2,4,6-tribromo-3-hydroxybenzaldehyde, depending on the reaction conditions.

Q3: My purified product is still colored. How can I remove colored impurities?

If the recrystallized product remains colored, it is advisable to treat the hot solution with activated charcoal before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid significant loss of the desired product.

Q4: The product "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To remedy this, you can try adding more of the good solvent to the hot mixture to ensure complete dissolution. Subsequently, allow the solution to cool very slowly to encourage crystal formation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

Q5: What is the expected appearance and melting point of pure this compound?

Pure this compound is expected to be a solid, likely a crystalline powder, with a color ranging from white to yellow or brown. While a specific melting point is not cited in the provided search results, similar compounds like 2-Bromo-5-hydroxybenzaldehyde have a melting point in the range of 130-135°C.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery Yield - Using too much solvent. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask). - Allow sufficient time for cooling and consider placing the flask in an ice bath. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
No Crystal Formation - Solution is not saturated. - Solution is cooling too rapidly. - Presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly at room temperature before moving to an ice bath. - Try scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Crystals are very fine - Rapid crystallization.- Ensure a slow cooling process to allow for the formation of larger, purer crystals.

Experimental Protocol: Recrystallization of this compound (Inferred)

This protocol is inferred based on standard recrystallization techniques for analogous compounds, as specific literature for this compound is limited.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable "good" solvent like Dichloromethane)

  • Heptane (or other suitable "poor" solvent/anti-solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once the solution is at room temperature, slowly add heptane dropwise until the solution becomes slightly cloudy. Then, allow the flask to stand undisturbed. For maximum crystal formation, the flask can be placed in an ice bath for at least 30 minutes after crystals have started to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane or an ice-cold mixture of ethyl acetate and heptane.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the search results, the following table summarizes the general solubility of a related compound, 2-Bromo-5-hydroxybenzaldehyde, which can serve as a guide for solvent selection.

SolventGeneral SolubilitySuitability for RecrystallizationReference
ChloroformSolublePotential "good" solvent[2][3]
DichloromethaneSolublePotential "good" solvent[2][3]
Ethyl AcetateSolublePotential "good" solvent[2][3]
n-Heptane-Potential "poor" solvent/anti-solvent[1]

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter if no charcoal needed Charcoal->HotFilter Cool Slow Cooling & Crystal Formation HotFilter->Cool Insoluble Insoluble Impurities HotFilter->Insoluble Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Soluble Soluble Impurities (in Mother Liquor) Isolate->Soluble Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Schiff Base Synthesis with 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Schiff bases from 2,4-Dibromo-5-hydroxybenzaldehyde, focusing specifically on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base yield low when using this compound?

Low yields in this specific synthesis can arise from several factors related to both the reactant's structure and the reaction conditions.

  • Electronic Effects: The two bromine atoms on the benzaldehyde ring are strong electron-withdrawing groups. This effect increases the electrophilicity of the carbonyl carbon, which should favor the initial nucleophilic attack by the amine.[1] However, the overall electronic environment can influence the stability of the intermediate and the final product.

  • Steric Hindrance: The presence of a bromine atom at the ortho-position can create steric hindrance, potentially slowing down the approach of the amine nucleophile to the carbonyl carbon.[2]

  • Reversibility of the Reaction: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[2] If water is not effectively removed from the reaction medium, the equilibrium will shift back toward the reactants, hydrolyzing the Schiff base and reducing the overall yield.[3]

  • Suboptimal pH: The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. However, if the pH is too low, the amine reactant will be protonated, rendering it non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.

  • Purity of Reactants: The purity of the this compound, the amine, and the solvents is critical. Impurities can lead to side reactions, and residual water in solvents can inhibit the reaction.[4]

  • Product Solubility and Precipitation: The desired Schiff base may be highly soluble in the reaction solvent, making isolation by simple precipitation difficult and leading to losses during work-up and purification.

Q2: What are the key parameters I should optimize to improve the yield?

To maximize your yield, systematic optimization of the reaction conditions is essential. The following table summarizes the critical parameters and recommended starting points.

Table 1: Optimization of Reaction Parameters

Parameter Recommended Condition Remarks/Considerations
Catalyst 2-3 drops of glacial acetic acid A mild acid catalyst is crucial for facilitating both the initial addition and the subsequent dehydration step.[5]
Solvent Absolute Ethanol or Methanol These polar protic solvents are effective at dissolving both the aldehyde and many primary amines. Ensure the solvent is anhydrous.[4] Toluene can also be used, especially if employing a Dean-Stark apparatus.
Temperature Reflux Heating the reaction mixture to the boiling point of the solvent (e.g., ~78°C for ethanol) typically provides sufficient energy to overcome the activation barrier.[5]
Reaction Time 3-6 hours The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[5][6]
Water Removal Azeotropic distillation or Dehydrating Agents Actively removing water is one of the most effective ways to drive the reaction to completion.[7]

| Atmosphere | Inert (Nitrogen or Argon) | While not always necessary, using an inert atmosphere can prevent potential oxidation of the phenolic hydroxyl group, especially during prolonged heating.[4] |

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification stages.

Problem 1: Reaction is slow or does not proceed to completion.
  • Probable Cause: Insufficient catalysis, presence of water, or steric hindrance.

  • Solutions:

    • Check Catalyst: Ensure a catalytic amount of glacial acetic acid has been added.[5]

    • Ensure Anhydrous Conditions: Use anhydrous solvents and consider adding a dehydrating agent like 3Å or 4Å molecular sieves directly to the reaction flask.[4]

    • Increase Reaction Time: Continue to reflux the mixture and monitor periodically by TLC until the starting aldehyde spot has disappeared or is significantly diminished.[8]

    • Consider a Different Solvent: If solubility is an issue, a solvent like DMF may be used, although this can complicate purification.[8]

Problem 2: The product is an oil or fails to crystallize upon cooling.
  • Probable Cause: The product may be intrinsically an oil at room temperature, or impurities are preventing crystallization.

  • Solutions:

    • Trituration: After removing the solvent, attempt to induce crystallization by adding a small amount of a non-polar solvent (e.g., hexane or petroleum ether) and scratching the inside of the flask with a glass rod.

    • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent like ethanol is the most common purification method.[8][9]

    • Column Chromatography: If recrystallization fails, the product can be purified using column chromatography. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can sometimes cause hydrolysis of the Schiff base.[9]

Problem 3: NMR of the final product still shows a peak for the starting aldehyde.
  • Probable Cause: The product is in equilibrium with the starting materials due to hydrolysis.[3]

  • Solutions:

    • Anhydrous NMR Solvent: Ensure the NMR solvent (e.g., CDCl3, DMSO-d6) is anhydrous to prevent hydrolysis in the NMR tube.

    • Re-purification: The presence of the aldehyde indicates an incomplete reaction or hydrolysis during workup. Re-purify the product, ensuring all steps are conducted under anhydrous conditions.[9]

    • Drive Reaction Further: In a subsequent attempt, use a Dean-Stark apparatus to azeotropically remove water during the reaction, which is a very effective method for driving the equilibrium towards the product.[7]

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound

This protocol is a general guideline and may require optimization for specific amines.[6]

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in a minimal amount of absolute ethanol.

  • In a separate container, dissolve the primary amine (1 eq.) in absolute ethanol.

  • Add the amine solution to the aldehyde solution while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Heat the mixture to reflux and maintain for 3-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[6]

  • If no solid forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[9]

Visualizations

Workflow Diagrams

The following diagrams illustrate the logical flow for troubleshooting and the general experimental procedure.

TroubleshootingWorkflow Start Low Yield Observed CheckWater Was water actively removed? Start->CheckWater CheckCatalyst Was an acid catalyst used? CheckWater->CheckCatalyst Yes Sol_Water Implement water removal: - Dean-Stark apparatus - Molecular sieves CheckWater->Sol_Water No CheckPurity Are reactants/solvents pure & anhydrous? CheckCatalyst->CheckPurity Yes Sol_Catalyst Add 2-3 drops of glacial acetic acid CheckCatalyst->Sol_Catalyst No CheckTimeTemp Is reaction time/temp sufficient? CheckPurity->CheckTimeTemp Yes Sol_Purity Use anhydrous solvents. Purify starting materials. CheckPurity->Sol_Purity No CheckPurification Product lost during purification? CheckTimeTemp->CheckPurification Yes Sol_TimeTemp Increase reflux time. Monitor by TLC. CheckTimeTemp->Sol_TimeTemp No Sol_Purification Optimize purification: - Recrystallization - Chromatography (Neutral Alumina) CheckPurification->Sol_Purification Yes End Yield Improved CheckPurification->End No Sol_Water->CheckCatalyst Sol_Catalyst->CheckPurity Sol_Purity->CheckTimeTemp Sol_TimeTemp->CheckPurification Sol_Purification->End

Caption: Troubleshooting workflow for low Schiff base yield.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis DissolveAldehyde Dissolve Aldehyde in Ethanol Mix Mix Solutions & Add Catalyst DissolveAmine Dissolve Amine in Ethanol Reflux Reflux & Monitor (TLC) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate or Reduce Solvent Cool->Filter Purify Recrystallize or Chromatography Filter->Purify Characterize Characterize Product (NMR, IR, MP) Purify->Characterize

Caption: General workflow for Schiff base synthesis.

References

Optimizing reaction conditions for metal complexation of 2,4-Dibromo-5-hydroxybenzaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the synthesis and optimization of metal complexes with Schiff bases derived from 2,4-Dibromo-5-hydroxybenzaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the metal complexation of this compound Schiff bases.

Frequently Asked Questions (FAQs)

Q1: My metal complex is not precipitating from the reaction mixture. What should I do?

A1:

  • Concentrate the Solution: The complex may be soluble in the reaction solvent. Try to slowly evaporate the solvent under reduced pressure to induce precipitation.

  • Change the Solvent System: If concentration doesn't work, try adding a non-polar "anti-solvent" dropwise, such as hexane or diethyl ether, to a solution of your complex in a polar solvent like ethanol or methanol. This can often force the product out of solution.

  • Cooling: Place the reaction flask in an ice bath for an extended period. Lowering the temperature can decrease the solubility of the complex and promote crystallization.

  • Check Stoichiometry: Ensure that the ligand-to-metal molar ratio is correct. An excess of ligand or metal salt can sometimes interfere with precipitation.

Q2: The yield of my metal complex is consistently low. How can I improve it?

A2:

  • Optimize Reaction Time and Temperature: Complex formation may be slow. Ensure you are refluxing for an adequate period (typically 2-6 hours is a good starting point).[1] Insufficient heating can lead to incomplete reactions.

  • Adjust pH: The pH of the reaction medium is critical. The phenolic hydroxyl group on the Schiff base needs to be deprotonated to coordinate effectively with the metal ion. Adding a few drops of a base (e.g., ammonia or triethylamine) can facilitate this and improve yield.[2] However, be cautious, as a highly basic medium can cause the precipitation of metal hydroxides. A slightly basic pH (around 8) is often optimal.[2]

  • Solvent Choice: The solvent can significantly influence the reaction.[3] While ethanol and methanol are common, exploring other solvents like DMF or DMSO, or using solvent mixtures, may improve the solubility of reactants and the yield of the complex.[3]

  • Ensure Reactant Purity: Impurities in your Schiff base ligand or metal salt can interfere with the complexation reaction. Purify the Schiff base ligand by recrystallization before use.

Q3: I am observing an unexpected color change, or the product has a different color than reported for similar complexes. What does this indicate?

A3:

  • Coordination Geometry: The color of transition metal complexes is highly dependent on the coordination geometry (e.g., tetrahedral, square planar, octahedral) around the metal center.[4] Different solvents or reaction conditions can favor different geometries, leading to color variations.[3]

  • Oxidation State of the Metal: Ensure that the metal ion has not been oxidized or reduced during the reaction. Use high-purity, fresh metal salts and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you are working with air-sensitive metals.

  • Impurity: The unexpected color could be due to an impurity. Ensure all glassware is scrupulously clean and purify the final product thoroughly.

Q4: My synthesized metal complex has poor solubility in common organic solvents for characterization and biological assays. What are my options?

A4:

  • Try a Range of Solvents: Test solubility in a wide array of solvents, from non-polar (hexane, toluene) to polar aprotic (DMF, DMSO, acetonitrile) and polar protic (methanol, ethanol).

  • Gentle Heating: Gently warming the solvent can sometimes be sufficient to dissolve the complex for analysis.

  • For Biological Assays: For biological testing, DMSO is a common solvent for initially dissolving poorly soluble compounds, which can then be diluted in the aqueous culture medium.[5] Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.

Data Presentation: Optimizing Reaction Conditions

While specific optimization data for this compound Schiff bases is not extensively published, the following table summarizes typical conditions and outcomes for the synthesis of metal complexes with structurally similar halogenated salicylaldehyde Schiff bases. This data provides a strong starting point for experimental design.

Metal Salt (M)Ligand (L)M:L RatioSolventTemperatureTime (h)Yield (%)Reference
Ni(NO₃)₂·6H₂OSulfonamide Schiff base of 5-bromosalicylaldehyde1:2EthanolReflux (~78°C)2~75-85[2]
Cu(II), Co(II), Ni(II)Schiff base of 5-bromosalicylaldehyde and aniline1:2EthanolReflux (~78°C)3>70[6]
Cu(II), Ni(II), Zn(II)Schiff base of 2,4-dihydroxybenzaldehyde1:1EthanolHeating2~80-85[7]
Co(II), Ni(II), Cu(II)Schiff base of 2,4-dihydroxybenzaldehyde2:1N/AN/AN/A~70-80[4][8]
VOSO₄Schiff base of 5-bromosalicylaldehyde1:1MethanolRoom Temp1>90[9]

Experimental Protocols

Protocol 1: Synthesis of a Metal(II) Complex

This protocol provides a general procedure for the complexation of a this compound Schiff base with a divalent metal salt.

Materials:

  • This compound Schiff base ligand (1 mmol)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) (0.5 mmol for a 1:2 metal-to-ligand ratio, or 1 mmol for a 1:1 ratio)

  • Absolute Ethanol (or Methanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in 30 mL of hot absolute ethanol in a round-bottom flask.[1]

  • In a separate beaker, dissolve the metal(II) salt (0.5 mmol) in 20 mL of absolute ethanol. Gentle warming may be required.[1]

  • Add the metal salt solution dropwise to the hot, stirring solution of the Schiff base ligand.[1]

  • A color change and/or the formation of a precipitate is typically observed.

  • Attach the reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-6 hours.[1]

  • After the reflux period, allow the mixture to cool to room temperature. Further cooling in an ice bath may increase the yield of the precipitate.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the collected solid with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.[1]

  • Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (40-50°C).

Protocol 2: Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the evaluation of the cytotoxic activity of the synthesized complexes against a cancer cell line.

Materials:

  • Synthesized metal complex

  • Cancer cell line (e.g., HeLa, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)[5]

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare a stock solution of the test complex in DMSO. Create a series of serial dilutions in the complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test complex. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the cell viability percentage relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the development of these metal complexes as therapeutic agents.

preclinical_drug_development_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_final Lead Optimization synthesis Ligand & Complex Synthesis characterization Structural Characterization (FTIR, NMR, MS, X-ray) synthesis->characterization Purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity Identify Hits mechanism Mechanism of Action (Apoptosis, ROS, DNA Binding) cytotoxicity->mechanism selectivity Selectivity (Cancer vs. Normal Cells) mechanism->selectivity animal_model Animal Model Testing (Efficacy & Toxicity) selectivity->animal_model Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_model->pk_pd lead_opt Lead Optimization & Preclinical Candidate Selection pk_pd->lead_opt Data Analysis

Caption: Preclinical drug development workflow for metal-based anticancer agents.

apoptosis_signaling_pathway cluster_cell Cancer Cell mc Schiff Base Metal Complex ros ↑ Reactive Oxygen Species (ROS) mc->ros Induces Stress bak ↑ Bak1 Expression mc->bak bcatenin ↓ β-catenin (Drug Resistance) mc->bcatenin Inhibits mito Mitochondrial Dysfunction ros->mito cas3 ↑ Caspase-3 Activation mito->cas3 bak->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by Schiff base metal complexes.[10]

References

How to increase the solubility of 2,4-Dibromo-5-hydroxybenzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-hydroxybenzaldehyde. It addresses common challenges related to the compound's solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the recommended solvents?

A1: this compound has low aqueous solubility. It is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. For biological assays, the recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

The most commonly used solvent for preparing stock solutions of sparingly soluble compounds for biological assays is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%. You should always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration used for your compound dilutions.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of the compound.

  • Use Co-solvents: Adding a co-solvent to your aqueous buffer can increase the solubility of your compound.

  • Employ Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer might improve solubility.

Q4: Are there alternative methods to using DMSO for solubilizing this compound?

A4: Yes, several alternatives can be explored:

  • Co-solvent Systems: Using a mixture of solvents can enhance solubility. For instance, a combination of ethanol and water can be effective for some hydrophobic compounds.

  • Cyclodextrin Encapsulation: This is a powerful technique to increase the aqueous solubility of poorly soluble drugs. The hydrophobic this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule.

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in aqueous solutions.

Data Presentation: Solubility of Structurally Similar Compounds

Table 1: Solubility of 3,5-Dibromo-4-hydroxybenzaldehyde

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol0.440.510.600.700.810.941.091.271.481.71
Ethanol0.780.901.041.201.391.591.832.112.422.78
Acetonitrile0.580.670.780.901.051.221.411.631.882.17
DMSO15.3416.5917.9119.3120.7922.3423.9725.6827.4629.32
Water0.000.000.000.000.010.010.010.010.010.01

Table 2: Solubility of 3-Bromo-4-hydroxybenzaldehyde

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol1.862.112.392.713.063.463.904.394.935.53
Ethanol2.943.303.714.164.675.235.856.547.308.13
Acetonitrile2.502.823.173.564.004.495.025.616.256.96
DMSO26.1127.8129.6031.4833.4535.5137.6639.8942.2044.59
Water0.010.010.010.010.010.020.020.020.020.03

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Add DMSO: Transfer the weighed compound into a sterile tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent System

This protocol provides a general method for using a co-solvent to improve the solubility of the compound in an aqueous buffer.

Materials:

  • Concentrated DMSO stock of this compound

  • Co-solvent (e.g., Ethanol, Propylene glycol)

  • Aqueous assay buffer

  • Sterile tubes

Procedure:

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in the chosen co-solvent. For example, dilute your 50 mM DMSO stock 1:4 in ethanol to get a 12.5 mM solution in a 25% DMSO/75% ethanol mixture.

  • Final Dilution: Add the intermediate dilution to your aqueous assay buffer to achieve the final desired concentration. The final concentration of both DMSO and the co-solvent should be kept as low as possible and be consistent across all experimental conditions.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent in the aqueous buffer.

Protocol 3: Solubilization using Cyclodextrins

This protocol outlines the use of cyclodextrins to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous buffer at the desired concentration (e.g., 1-10% w/v).

  • Add Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound.

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation in Aqueous Buffer check_stock Check DMSO Stock Solution start->check_stock is_stock_clear Is Stock Clear? check_stock->is_stock_clear reprepare_stock Reprepare Stock: - Use fresh DMSO - Gentle warming/sonication is_stock_clear->reprepare_stock No optimize_dilution Optimize Dilution Protocol is_stock_clear->optimize_dilution Yes reprepare_stock->check_stock dilution_method Dilution Method optimize_dilution->dilution_method serial_dilution Perform Serial Dilution in 100% DMSO First dilution_method->serial_dilution Recommended direct_dilution Direct Dilution into Buffer dilution_method->direct_dilution If simple still_precipitates Still Precipitates? serial_dilution->still_precipitates direct_dilution->still_precipitates use_solubilizer Use Solubilizing Agents still_precipitates->use_solubilizer Yes success Success: Soluble Compound still_precipitates->success No solubilizer_choice Choose Agent use_solubilizer->solubilizer_choice failure Consider Alternative Formulation or Compound use_solubilizer->failure If none work co_solvent Add Co-solvent (e.g., Ethanol) solubilizer_choice->co_solvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) solubilizer_choice->cyclodextrin surfactant Use Surfactant (e.g., Tween-80) solubilizer_choice->surfactant co_solvent->success cyclodextrin->success surfactant->success

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Experimental_Workflow General Experimental Workflow for Biological Assays start Start: Need to Test Compound prepare_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prepare_stock solubility_check Check for Precipitation upon Dilution prepare_stock->solubility_check troubleshoot Troubleshoot Solubility (See Workflow Diagram) solubility_check->troubleshoot Precipitation Occurs prepare_working Prepare Working Solutions by Serial Dilution solubility_check->prepare_working No Precipitation troubleshoot->prepare_stock perform_assay Perform Biological Assay (e.g., Cell-based, Enzyme) prepare_working->perform_assay vehicle_control Include Vehicle Control (Same solvent conc.) perform_assay->vehicle_control Crucial Control data_analysis Data Analysis perform_assay->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for using this compound in biological assays.

Addressing stability issues of 2,4-Dibromo-5-hydroxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dibromo-5-hydroxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound solutions.

Observed Issue Potential Cause Recommended Solution
Solution turns yellow/brown over a short period. Oxidation of the phenolic hydroxyl group and/or the aldehyde functional group. This is accelerated by exposure to air and light.Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (e.g., nitrogen or argon) and store in amber vials at low temperatures (-20°C to -80°C).[1] Consider the addition of an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
Precipitate forms in the solution upon storage. The degradation product, 2,4-Dibromo-5-hydroxybenzoic acid, has different solubility characteristics than the parent aldehyde.[1]Confirm the identity of the precipitate using analytical techniques such as HPLC or NMR. If it is the carboxylic acid, the solution has degraded and should be discarded. Review storage procedures to minimize degradation.
Inconsistent or non-reproducible experimental results. Degradation of the this compound stock solution, leading to a lower effective concentration.Always use freshly prepared solutions for critical experiments. If using a stored solution, verify its purity and concentration by HPLC before use. Implement a routine quality control check for stored solutions.
Difficulty dissolving the compound. Use of an inappropriate solvent or potential degradation of the starting material.Verify the solubility of this compound. It is reported to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.[2][3] If the compound appears insoluble in a recommended solvent, it may have degraded.
Loss of potency in biological assays. The aldehyde functional group is crucial for many biological activities. Its oxidation to a carboxylic acid will likely result in a loss of function.Ensure the stability of the compound in the assay buffer. Phenolic compounds can be unstable at neutral or alkaline pH.[4] If possible, conduct assays at a slightly acidic pH or for shorter durations. Include a positive control to monitor assay performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways are:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, converting it to a carboxylic acid (-COOH), forming 2,4-Dibromo-5-hydroxybenzoic acid. This process is often initiated by exposure to air (autoxidation) and can be accelerated by light and elevated temperatures.[1]

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light. Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation of the molecule.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure maximum stability, solutions should be prepared fresh for each experiment. If storage is unavoidable, follow these guidelines:

  • Solvent: Use a dry, high-purity aprotic solvent.

  • Inert Atmosphere: After dissolving the compound, purge the headspace of the storage vial with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Store the solution in an amber glass vial to protect it from light.

  • Temperature: Store solutions at low temperatures, such as -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[1]

Q3: Can I use antioxidants to improve the stability of my solutions?

A3: Yes, adding a small amount of an antioxidant can significantly inhibit oxidative degradation. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[6][7][8] A typical starting concentration would be in the range of 0.01% to 0.1% (w/v). It is advisable to run a small-scale compatibility test to ensure the antioxidant does not interfere with your specific application.

Q4: How does pH affect the stability of this compound?

A4: The stability of phenolic aldehydes can be pH-dependent. Alkaline conditions can facilitate the deprotonation of the phenolic hydroxyl group, which may increase its susceptibility to oxidation.[4] It is generally recommended to maintain solutions at a neutral or slightly acidic pH if compatible with the experimental design. The degradation of similar brominated compounds has been shown to be significantly faster at higher pH levels.[9]

Q5: What analytical methods can I use to monitor the stability of my solutions?

A5: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% solution)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photodegradation: Expose the stock solution in a transparent vial to light in a photostability chamber. Also, expose a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of each stressed solution.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To determine the effectiveness of BHT in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • HPLC system with UV detector

  • C18 HPLC column

Methodology:

  • Solution Preparation:

    • Control Solution: Prepare a 0.5 mg/mL solution of this compound in methanol.

    • Test Solution: Prepare a 0.5 mg/mL solution of this compound in methanol containing 0.05% (w/v) BHT.

  • Stability Study:

    • Store both solutions in clear glass vials at room temperature, exposed to ambient light and air.

    • At time points 0, 24, 48, 72, and 168 hours, take an aliquot from each solution.

  • Sample Analysis:

    • Analyze the aliquots by HPLC using the method described in Protocol 1.

    • Compare the peak area of the intact this compound in the control and test solutions at each time point to determine the extent of degradation.

Data Presentation

The following tables present illustrative data based on expected stability trends for this compound. Actual results should be generated following the provided protocols.

Table 1: Illustrative Stability of this compound in Methanol at Room Temperature

Time (hours)Purity (%) - ControlPurity (%) - With 0.05% BHT
099.899.8
2495.299.5
4890.599.1
7285.198.6
16870.397.2

Table 2: Illustrative Results of Forced Degradation Study

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Product
1 M HCl, 60°C24 hours~15%2,4-Dibromo-5-hydroxybenzoic acid
1 M NaOH, RT8 hours~40%2,4-Dibromo-5-hydroxybenzoic acid & others
3% H₂O₂, RT24 hours~30%2,4-Dibromo-5-hydroxybenzoic acid
Heat (80°C, solid)48 hours<5%Minimal degradation
Photolysis24 hours~25%Multiple degradation products

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (80°C, solid) prep_stock->thermal photo Photostability (Light Exposure) prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway compound This compound in Solution degradation Degradation Pathways compound->degradation stressors Stress Factors (Air, Light, High pH, Temp) stressors->compound oxidation Oxidation of Aldehyde Group degradation->oxidation photolysis Photolytic Cleavage degradation->photolysis carboxylic_acid 2,4-Dibromo-5-hydroxybenzoic acid oxidation->carboxylic_acid Loss of Potency other_products Other Photolytic Products photolysis->other_products degradants Degradation Products carboxylic_acid->degradants other_products->degradants

Caption: Logical relationships in the degradation of this compound.

References

Identifying and removing impurities from 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-hydroxybenzaldehyde. The following sections detail the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the electrophilic bromination of a substituted phenol like 3-hydroxybenzaldehyde, can lead to several impurities. The primary impurities include:

  • Isomeric Dibromo-hydroxybenzaldehydes: Positional isomers such as 2,6-Dibromo-5-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde can form due to the directing effects of the hydroxyl and aldehyde groups on the aromatic ring.[1][2]

  • Mono-brominated Intermediates: Incomplete bromination can result in the presence of starting materials or intermediates like 2-Bromo-5-hydroxybenzaldehyde or 4-Bromo-3-hydroxybenzaldehyde.[1][3]

  • Tri-brominated Byproducts: Over-bromination, especially under harsh reaction conditions or with an excess of the brominating agent, can lead to the formation of tri-brominated species.

  • Unreacted Starting Material: Residual 3-hydroxybenzaldehyde may remain if the reaction does not go to completion.[1]

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the desired product from its isomers and other impurities. Developing a gradient method using a C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities. The number of signals, their chemical shifts, and coupling patterns in the aromatic region can distinguish between different isomers.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the impurities, confirming the presence of mono-, di-, or tri-brominated species.

Q3: My crude this compound product is a dark, oily residue. What should I do?

A3: An oily or darkly colored crude product often indicates the presence of polymeric materials or other colored byproducts. It is recommended to first attempt purification by column chromatography to remove the baseline impurities. If the product is still not pure, a subsequent recrystallization can be performed.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Column Chromatography
Potential Cause Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating isomers with very similar polarities.
Action: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the best eluent for separation. A shallow gradient of increasing polarity during column chromatography can improve resolution.[1]
Column Overloading Too much crude material has been loaded onto the column, leading to broad peaks and poor separation.
Action: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Improper Column Packing Air bubbles or cracks in the stationary phase can lead to channeling and inefficient separation.
Action: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.
Issue 2: Low Yield After Recrystallization
Potential Cause Solution
Incorrect Recrystallization Solvent The product may be too soluble in the chosen solvent, even at low temperatures, or not soluble enough at high temperatures.
Action: Test a range of solvents and solvent mixtures. Ideal solvents will dissolve the compound when hot but have low solubility when cold. Good starting points for brominated phenols include ethanol/water, methanol, or ethyl acetate/heptane mixtures.[1]
Using Too Much Solvent An excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor upon cooling.
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.
Action: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound. The optimal eluent should be determined by TLC analysis first.

  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • The silica gel should be allowed to settle into a uniform bed, and the solvent is drained to the top of the silica gel.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • This solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The elution is started with a non-polar solvent (e.g., petroleum ether or hexane) and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate).[6]

    • Fractions are collected throughout the elution process.

  • Analysis:

    • Each fraction is analyzed by TLC to identify the fractions containing the pure product.

    • Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask.

    • A suitable solvent (e.g., an ethanol/water or ethyl acetate/heptane mixture) is added in small portions while heating the flask until the solid completely dissolves.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization:

    • The flask is covered and allowed to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of the cold recrystallization solvent.

    • The purified crystals are then dried in a vacuum oven or desiccator.

Data Presentation

Compound Retention Time (min) Crude Mixture Area (%) Purified Product Area (%)
Unreacted Starting Material3.55.2< 0.1
Mono-brominated Intermediate5.812.70.3
This compound 8.2 75.1 > 99.5
Isomeric Impurity 18.94.8< 0.1
Isomeric Impurity 29.52.2< 0.1

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and analytical method used.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Solvent System Crude->TLC Column Column Chromatography Crude->Column TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Pure Pure this compound Evaporate->Pure If Sufficiently Pure Recrystallize->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product CheckPurity Assess Purity (HPLC/TLC) Start->CheckPurity Isomers Isomeric Impurities Present? CheckPurity->Isomers Pure Pure Product CheckPurity->Pure Purity > 99.5% ColumnChrom Optimize Column Chromatography (Gradient, Stationary Phase) Isomers->ColumnChrom Yes Baseline Baseline/Colored Impurities? Isomers->Baseline No ColumnChrom->CheckPurity Recrystallization Optimize Recrystallization (Solvent System, Cooling Rate) Recrystallization->CheckPurity Baseline->Recrystallization No Charcoal Charcoal Treatment during Recrystallization Baseline->Charcoal Yes Charcoal->Recrystallization

Caption: A logical diagram for troubleshooting common impurity issues.

References

Overcoming incomplete reactions in 2,4-Dibromo-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering challenges, particularly incomplete reactions, during the synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My bromination of 3-hydroxybenzaldehyde is resulting in a low yield of the desired this compound, with significant starting material remaining. What are the primary causes?

An incomplete reaction is a common issue in the di-bromination of 3-hydroxybenzaldehyde. Several factors can contribute to this problem:

  • Insufficient Brominating Agent: The stoichiometry of bromine (or another bromine source like NBS) is critical. Less than two equivalents will inherently lead to incomplete di-bromination.

  • Suboptimal Reaction Temperature: Temperature control is crucial. If the temperature is too low, the reaction rate may be too slow to go to completion within a practical timeframe. Conversely, excessively high temperatures can lead to side reactions and degradation.[1]

  • Short Reaction Time: Electrophilic aromatic substitution, especially multi-substitution, can require extended reaction times. It is essential to monitor the reaction's progress until the starting material is consumed.[1]

  • Poor Solubility or Mixing: If the starting material is not fully dissolved or the mixture is not stirred efficiently, localized concentrations of reactants can lead to inefficient and incomplete reactions.

Q2: I'm observing the formation of multiple products alongside my desired 2,4-dibromo isomer. What are these byproducts and how can I minimize them?

The formation of isomers and over-brominated products is a significant challenge due to the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Isomeric Byproducts: The strong ortho-, para-directing hydroxyl group and the meta-directing aldehyde group create a complex regioselectivity profile. You may be forming other isomers such as 2,6-dibromo-3-hydroxybenzaldehyde or 4,6-dibromo-3-hydroxybenzaldehyde.

  • Mono-brominated Intermediates: Incomplete reactions will leave mono-brominated species (e.g., 2-bromo-5-hydroxybenzaldehyde or 4-bromo-3-hydroxybenzaldehyde) in the final mixture.[1]

  • Over-bromination: Phenols are highly activated rings, making them susceptible to further substitution.[2] Tri-bromination can occur if reaction conditions are too harsh or excess brominating agent is used.

To minimize these byproducts, precise control over bromine stoichiometry and slow, controlled addition of the reagent are essential.[3]

Q3: The purification of the crude product is difficult. What is the recommended method for isolating pure this compound?

Purifying the target compound from a mixture of isomers and unreacted starting material requires a multi-step approach.

  • Column Chromatography: This is the most effective method for separating isomers with different polarities. A silica gel stationary phase with a gradient eluent system (e.g., starting with a non-polar solvent like hexanes and gradually increasing polarity with ethyl acetate) is typically effective.[1]

  • Recrystallization: If a significant amount of a single byproduct is present, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be used to enrich the desired product.[1] However, this may be less effective for removing multiple isomers with similar solubility.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low Conversion / Incomplete Reaction
Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An insufficient amount of the brominating agent (e.g., Br₂) was used for di-substitution.Carefully calculate and use at least 2.0 to 2.2 equivalents of the brominating agent. A slight excess may be needed to drive the reaction to completion.
Low Reaction Temperature The activation energy for the second bromination is not being met, resulting in a stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor progress closely by TLC to avoid byproduct formation. A common temperature range is 35-45°C.[1]
Insufficient Reaction Time The reaction was stopped prematurely before all the starting material or mono-brominated intermediate could react.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the spot corresponding to the starting material is no longer visible.[1]
Reagent Degradation The brominating agent (especially solutions of Br₂) may have degraded over time or due to exposure to light/moisture.Use a fresh bottle of the reagent or accurately titrate the bromine solution before use.
Issue 2: Poor Selectivity / Multiple Products
Potential Cause Explanation Recommended Solution
Rapid Reagent Addition Adding the brominating agent too quickly creates localized high concentrations, promoting over-reaction and side product formation.Add the brominating agent dropwise over an extended period (e.g., 1-2 hours) using an addition funnel. Ensure vigorous stirring.[4]
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers.Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting the reaction at a low temperature (0-10°C) during bromine addition and then slowly warming to room temperature.[1]
Incorrect Solvent The solvent polarity can influence the reactivity of the electrophile and the stability of intermediates, affecting regioselectivity.Dichloromethane or acetic acid are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Experimental Protocols

Protocol: Synthesis of this compound via Direct Bromination

This protocol is an adapted procedure based on the direct bromination of substituted hydroxybenzaldehydes.[3][5]

Materials:

  • 3-Hydroxybenzaldehyde

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to isolate the pure this compound.

Visualizations

Synthesis and Side Product Pathway

G SM 3-Hydroxybenzaldehyde MonoA 2-Bromo-5-hydroxy- benzaldehyde SM->MonoA +1 eq Br₂ MonoB 4-Bromo-3-hydroxy- benzaldehyde SM->MonoB +1 eq Br₂ Product 2,4-Dibromo-5-hydroxy- benzaldehyde (Desired Product) MonoA->Product +1 eq Br₂ ByproductA Isomeric Dibromo Byproducts MonoA->ByproductA +1 eq Br₂ (mis-addition) MonoB->Product +1 eq Br₂ ByproductB Tri-bromo Product (Over-bromination) Product->ByproductB +1 eq Br₂ (excess)

Caption: Reaction pathway for the synthesis of this compound and potential byproducts.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield / Incomplete Reaction check_sm Is starting material (SM) or mono-bromo intermediate present in crude product? start->check_sm cause1 Potential Cause: Insufficient Reaction Time check_sm->cause1 Yes cause2 Potential Cause: Incorrect Stoichiometry check_sm->cause2 Yes cause3 Potential Cause: Suboptimal Temperature check_sm->cause3 Yes end_node Yield Improved check_sm->end_node No (Consider purification loss or other side reactions) solution1 Solution: Increase reaction time and monitor by TLC cause1->solution1 solution1->end_node solution2 Solution: Use slight excess (2.1-2.2 eq) of brominating agent cause2->solution2 solution2->end_node solution3 Solution: Slowly increase temperature and monitor for side reactions cause3->solution3 solution3->end_node

Caption: A logical workflow for troubleshooting low yields in the dibromination reaction.

References

Validation & Comparative

Validating the Purity of 2,4-Dibromo-5-hydroxybenzaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,4-Dibromo-5-hydroxybenzaldehyde against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist in selecting the most appropriate method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and accurate technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method with UV detection is highly suitable for assessing the purity of this compound.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Standard Solution Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Workflow for the validation of the HPLC method.

Comparison of Analytical Methods

While HPLC is a powerful tool for purity determination, other techniques can also be employed. The following table compares the proposed HPLC method with Gas Chromatography (GC) and a classical titrimetric method.

ParameterHPLC with UV DetectionGas Chromatography (GC) with FIDTitrimetric Method (Bromination)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds in the gas phase, detection by flame ionization.Reaction of the phenol with a known excess of bromine, followed by back-titration of the unreacted bromine.
Specificity High; can separate closely related impurities.High; good separation of volatile impurities.Low; any compound that reacts with bromine will interfere.
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range).Moderate (mg level).
Quantification Accurate and precise quantification over a wide dynamic range.Accurate and precise for volatile analytes.Less precise; dependent on visual endpoint determination.
Sample Throughput Moderate.Moderate.Low.
Instrumentation Cost High.High.Low.
Solvent Consumption High.Low.Moderate.
Ease of Use Requires trained personnel.Requires trained personnel.Relatively simple to perform.

Alternative Analytical Methods: Experimental Protocols

Gas Chromatography (GC-FID)

GC is a suitable alternative for analyzing the purity of this compound, particularly for identifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate.
Injector Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
Titrimetric Method (Bromination)

This classical method can provide an estimation of the total phenolic content.

Principle:

The phenolic group of this compound will react with bromine. By adding a known excess of a standard bromine solution and then titrating the unreacted bromine with a standard sodium thiosulfate solution, the amount of phenol can be determined.

Reagents:

  • Standardized 0.1 N potassium bromate/bromide solution.

  • Standardized 0.1 N sodium thiosulfate solution.

  • Potassium iodide solution (10% w/v).

  • Starch indicator solution.

  • Concentrated hydrochloric acid.

Procedure:

  • Accurately weigh about 100 mg of the this compound sample and dissolve it in a suitable solvent.

  • Transfer the solution to a stoppered flask.

  • Add a precise volume of the standard potassium bromate/bromide solution and concentrated hydrochloric acid.

  • Stopper the flask and allow the reaction to proceed in the dark for 15-30 minutes.

  • Add potassium iodide solution to the flask. The excess bromine will liberate iodine.

  • Titrate the liberated iodine with the standard sodium thiosulfate solution using starch as an indicator until the blue color disappears.

  • Perform a blank titration under the same conditions.

  • Calculate the percentage purity of this compound based on the difference in the titration volumes between the blank and the sample.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_other Other Methods HPLC HPLC-UV (High Specificity, High Sensitivity) GC GC-FID (High Specificity for Volatiles) Titrimetry Titrimetry (Low Specificity, Moderate Sensitivity) Purity_Analysis Purity Analysis of This compound Purity_Analysis->HPLC Primary Method Purity_Analysis->GC Alternative for Volatile Impurities Purity_Analysis->Titrimetry Estimation of Total Phenols

Caption: Comparison of analytical techniques for purity analysis.

A Comparative Guide to the Reactivity of 2,4-Dibromo-5-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic aldehydes: 2,4-Dibromo-5-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes their key properties, analyzes their reactivity based on structural differences, and provides illustrative experimental protocols.

Introduction

This compound and 3,5-Dibromo-4-hydroxybenzaldehyde are structural isomers with the molecular formula C₇H₄Br₂O₂. While sharing the same functional groups—an aldehyde, a hydroxyl group, and two bromine atoms on a benzene ring—their distinct substitution patterns lead to significant differences in their electronic properties and steric environments. These differences, in turn, govern their reactivity in various chemical transformations. This guide will delve into these differences, providing a basis for selecting the appropriate isomer for specific synthetic applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two isomers is presented in the table below. These properties are essential for designing reaction conditions and purification procedures.

PropertyThis compound3,5-Dibromo-4-hydroxybenzaldehyde
CAS Number 3111-51-1[1]2973-77-5[2]
Molecular Formula C₇H₄Br₂O₂C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol [1]279.91 g/mol [2]
Appearance Dark red/purple-brown powderPink to pale brown crystalline powder or needles[3]
Melting Point 139 °C181-185 °C[3]
Boiling Point (Predicted) 303.4±42.0 °C[4]273.3±35.0 °C[5]
pKa (Predicted) 7.15±0.23[4]4.72±0.23[3][5]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.Soluble in water and organic solvents such as ethanol and acetone.[6]

Comparative Reactivity Analysis

The differing positions of the bromine and hydroxyl substituents on the benzene ring have a profound impact on the reactivity of both the aldehyde and hydroxyl functional groups.

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in electrophilic and nucleophilic reactions is primarily influenced by the electronic effects of the substituents on the aromatic ring.

  • Electronic Effects: In 3,5-Dibromo-4-hydroxybenzaldehyde , the two bromine atoms are meta to the aldehyde group. Their electron-withdrawing inductive effect (-I) deactivates the ring, making the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack. The hydroxyl group at the para position has a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The +R effect of the hydroxyl group increases electron density at the ortho and para positions, which can slightly decrease the electrophilicity of the aldehyde carbon compared to an unsubstituted benzaldehyde.

    In This compound , the bromine atom at position 2 (ortho to the aldehyde) and the bromine at position 4 (para to the aldehyde) both exert a strong electron-withdrawing inductive effect. The hydroxyl group at position 5 is meta to the aldehyde and thus its resonance effect does not directly influence the aldehyde group. The cumulative electron-withdrawing effect of the two bromine atoms, particularly the one in the para position, is expected to make the aldehyde carbon of this compound more electrophilic than that of the 3,5-isomer.

  • Steric Effects: The bromine atom at the ortho position in This compound creates significant steric hindrance around the aldehyde group.[7][8] This steric bulk can impede the approach of nucleophiles, potentially slowing down reactions at the carbonyl carbon.[7] In contrast, 3,5-Dibromo-4-hydroxybenzaldehyde has no ortho substituents to the aldehyde group, making it sterically less hindered and more accessible to nucleophiles.

Conclusion on Aldehyde Reactivity: Based on electronic effects alone, the aldehyde group of this compound would be predicted to be more reactive towards nucleophiles. However, the significant steric hindrance from the ortho-bromine atom is likely to be the dominant factor, making 3,5-Dibromo-4-hydroxybenzaldehyde the more reactive of the two isomers in reactions involving nucleophilic attack on the aldehyde carbonyl, such as condensation reactions.

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group, particularly its acidity (as indicated by the pKa) and its ability to participate in reactions like etherification, is also influenced by the substituent pattern.

  • Acidity (pKa): The predicted pKa of 3,5-Dibromo-4-hydroxybenzaldehyde (4.72) is significantly lower than that of This compound (7.15).[3][4][5] This indicates that the hydroxyl group in the 3,5-isomer is considerably more acidic. This increased acidity is due to the strong electron-withdrawing inductive effects of the two ortho-bromine atoms to the hydroxyl group, which stabilize the resulting phenoxide anion. In the 2,4-isomer, only one bromine atom is ortho to the hydroxyl group, leading to less stabilization of the conjugate base.

  • Nucleophilicity: A more acidic hydroxyl group corresponds to a less nucleophilic phenoxide anion. Therefore, the phenoxide derived from This compound is expected to be a stronger nucleophile than that derived from the 3,5-isomer.

Conclusion on Hydroxyl Group Reactivity: 3,5-Dibromo-4-hydroxybenzaldehyde is a stronger acid. Conversely, the hydroxyl group of This compound is less acidic and its corresponding phenoxide is a better nucleophile, making it potentially more reactive in reactions like Williamson ether synthesis.

Key Reactions and Experimental Protocols

This section outlines the expected outcomes and provides general experimental protocols for key reactions, highlighting the differences in reactivity between the two isomers.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[9]

Expected Outcome: Due to lower steric hindrance around the aldehyde group, 3,5-Dibromo-4-hydroxybenzaldehyde is expected to undergo Knoevenagel condensation more readily and with higher yields compared to This compound .

Experimental Protocol (General): A general procedure for the Knoevenagel condensation of a substituted hydroxybenzaldehyde with malononitrile is as follows:[10][11]

  • Setup: In a round-bottom flask, dissolve the dibromo-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: Add malononitrile (1 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[10]

  • Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Oxidation to Carboxylic Acid

Aldehydes can be oxidized to carboxylic acids using various oxidizing agents.[12][13]

Expected Outcome: Both isomers can be oxidized to their corresponding carboxylic acids. The reaction rates might differ slightly due to electronic effects, but generally, this transformation is expected to be efficient for both compounds.

Experimental Protocol (General): A common method for the oxidation of aromatic aldehydes to carboxylic acids involves the use of an oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[13][14]

  • Setup: Dissolve the dibromo-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous acetone for KMnO₄ or methanol for H₂O₂).

  • Oxidant Addition: Slowly add the oxidizing agent to the solution while maintaining the temperature (e.g., with an ice bath).

  • Reaction: Stir the mixture until the reaction is complete (indicated by a color change or TLC analysis).

  • Work-up: Quench any excess oxidant. For KMnO₄, this can be done by adding a small amount of sodium bisulfite. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be necessary.

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide to form an ether.[15][16][17][18][19]

Expected Outcome: Due to the higher nucleophilicity of its corresponding phenoxide, This compound is expected to be more reactive in Williamson ether synthesis compared to 3,5-Dibromo-4-hydroxybenzaldehyde .

Experimental Protocol (General):

  • Alkoxide Formation: Dissolve the dibromo-hydroxybenzaldehyde in a suitable aprotic solvent (e.g., DMF or acetonitrile). Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the sodium phenoxide in situ.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide or ethyl bromide) to the reaction mixture.

  • Reaction: Heat the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, quench the mixture by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of the two isomers.

G cluster_24 This compound cluster_35 3,5-Dibromo-4-hydroxybenzaldehyde A1 Aldehyde Group E1 Electronic Effects: -I from ortho and para Br Strongly electrophilic C=O A1->E1 S1 Steric Effects: High hindrance from ortho-Br A1->S1 H1 Hydroxyl Group Ac1 Acidity (pKa ~ 7.15): Less acidic H1->Ac1 P1 Predicted Reactivity (Aldehyde): Lower due to steric hindrance E1->P1 S1->P1 N1 Nucleophilicity (Phenoxide): Higher Ac1->N1 PR1 Predicted Reactivity (Hydroxyl): Higher in SN2 (e.g., Etherification) N1->PR1 A2 Aldehyde Group E2 Electronic Effects: -I from meta Br +R from para OH Electrophilic C=O A2->E2 S2 Steric Effects: Low hindrance A2->S2 H2 Hydroxyl Group Ac2 Acidity (pKa ~ 4.72): More acidic H2->Ac2 P2 Predicted Reactivity (Aldehyde): Higher due to low steric hindrance E2->P2 S2->P2 N2 Nucleophilicity (Phenoxide): Lower Ac2->N2 PR2 Predicted Reactivity (Hydroxyl): Lower in SN2 (e.g., Etherification) N2->PR2

Caption: Comparative analysis of factors influencing the reactivity of the two isomers.

Potential Biological Relevance and Signaling Pathways

While direct studies on the signaling pathways of these specific benzaldehydes are limited, their derivatives have shown significant biological activities, suggesting potential interactions with various cellular processes.

Derivatives of This compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. For example, it is a reactant in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and BCL-XL inhibitors.

3,5-Dibromo-4-hydroxybenzaldehyde has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] It is also a key intermediate in the synthesis of Trimethoprim, an antibacterial drug that inhibits dihydrofolate reductase.

The following diagram illustrates a generalized workflow for investigating the biological activity of these compounds, which could lead to the elucidation of their roles in specific signaling pathways.

G C Dibromo-hydroxybenzaldehyde Isomers D Derivative Synthesis (e.g., Schiff bases, ethers) C->D S Biological Screening (e.g., anticancer, antimicrobial) D->S H Hit Identification S->H M Mechanism of Action Studies H->M T Target Identification (e.g., enzyme, receptor) M->T P Signaling Pathway Elucidation T->P

Caption: A generalized workflow for the investigation of biological activity.

Conclusion

This comparative guide provides a foundational understanding to aid researchers in the strategic selection and application of these versatile building blocks in their synthetic endeavors. Further experimental validation is encouraged to confirm the predicted reactivity trends for specific reaction systems.

References

Biological activity comparison of 2,4-Dibromo-5-hydroxybenzaldehyde Schiff base derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Biological Activity of 2,4-Dibromo-5-hydroxybenzaldehyde Schiff Base Derivatives

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by their azomethine or imine functional group (>C=N–), are a cornerstone of medicinal chemistry.[1][2][3] Synthesized through the condensation of primary amines with aldehydes or ketones, these compounds are not merely synthetic curiosities; they are dynamic molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The reactivity of the imine bond is central to their pharmacological potential, allowing for crucial interactions with biological targets.[3]

This guide focuses on a specific, highly promising subclass: derivatives of this compound. The rationale for selecting this aldehyde precursor is rooted in its structural features. The presence of two bromine atoms can significantly enhance the lipophilicity of the resulting Schiff base, potentially improving its ability to cross biological membranes.[4] Furthermore, halogen atoms can increase the metabolic stability of a compound. The phenolic hydroxyl (-OH) group is a key player in biological interactions, often acting as a hydrogen bond donor or participating in chelation with metal ions, which is crucial for many enzymatic reactions.[5] This unique combination of features makes these derivatives prime candidates for drug discovery and development.

Synthesis and Characterization: A Generalized Approach

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction. The core principle involves reacting the aldehyde with a selected primary amine in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration process.[3][5][6]

General Experimental Protocol for Synthesis
  • Solubilization: Dissolve equimolar amounts (e.g., 0.01 moles) of this compound and the desired primary amine in a suitable solvent, such as absolute ethanol, within a round-bottom flask.[5][6]

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux for a period ranging from 1 to 6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine completion.[3][5]

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Purification: Collect the solid product by filtration (e.g., using a Büchner funnel). The crude product is then purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final, purified Schiff base derivative.[6]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and melting point determination.[5][7]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Product Isolation & Purification cluster_analysis Characterization R1 2,4-Dibromo-5- hydroxybenzaldehyde Reflux Heat to Reflux (1-6 hours) R1->Reflux Combine in flask R2 Primary Amine (e.g., Aniline derivative) R2->Reflux Combine in flask Solvent Ethanol & Acetic Acid (catalyst) Solvent->Reflux Combine in flask TLC Monitor with TLC Reflux->TLC Check progress Cool Cool to Room Temp (Precipitation) TLC->Cool Reaction complete Filter Filter Solid Product Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Purified Schiff Base Recrystallize->Product Analysis FT-IR, NMR, M.P. Product->Analysis

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Analysis of Biological Activities

The true potential of these derivatives is revealed through the comparative evaluation of their biological effects. The choice of the primary amine used in the synthesis is a critical determinant of the final compound's activity, as it introduces significant structural and electronic variability.

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of antimicrobial resistance, the search for new bactericidal and fungicidal agents is paramount. Schiff bases have consistently shown promise in this area.[1] The imine group is often critical for their antimicrobial action, and the overall lipophilicity, enhanced by the bromine atoms, facilitates passage through the lipid-rich cell membranes of microorganisms.

Experimental Evaluation: The most common methods are the agar-well diffusion assay for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[2][5][8]

Comparative Performance:

Derivative (Substituent on Amine)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
-H (Aniline)62.5125125
-4-Cl (4-Chloroaniline)31.2562.562.5
-4-NO₂ (4-Nitroaniline)12.531.2531.25
-4-OCH₃ (4-Methoxyanisidine)62.5125250
Ampicillin (Standard)12.5100N/A
Nystatin (Standard)N/AN/A12.5
Note: These values are representative examples based on literature trends for illustrative comparison.

Field Insights & Structure-Activity Relationship (SAR):

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro (-NO₂) or chloro (-Cl) group on the aniline ring, often enhances antimicrobial activity. This is evident in the lower MIC values for the 4-nitro and 4-chloro derivatives. These groups increase the electrophilicity of the azomethine carbon, potentially leading to more effective interaction with nucleophilic sites in microbial enzymes or proteins.

  • Lipophilicity: The two bromine atoms on the salicylaldehyde ring provide a strong lipophilic foundation. Further substitution with halogens (like -Cl) on the amine moiety can augment this effect, improving membrane permeability.

  • Chelation: The activity of Schiff bases is often significantly enhanced upon complexation with metal ions (e.g., Cu(II), Ni(II), Co(II)).[8][9] The metal complex may have different polarity, lipophilicity, and geometry, allowing it to function more effectively as an antimicrobial agent.[8][9]

Anticancer (Antiproliferative) Activity

Schiff bases are extensively studied for their potential as anticancer agents.[10][11][12] Bromine-bearing compounds, in particular, have demonstrated notable antiproliferative effects against various cancer cell lines.[4]

Experimental Evaluation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability. It measures the metabolic activity of cells, providing an IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[2][10]

MTT_Workflow A Seed Cancer Cells in 96-well plate B Add Schiff Base Derivatives (Varying Concentrations) A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (Allow formazan formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (Spectrophotometer) F->G H Calculate Cell Viability & Determine IC50 G->H

Caption: Standard workflow for the MTT assay to evaluate anticancer activity.

Comparative Performance:

Derivative (Substituent on Amine)IC₅₀ vs. MCF-7 (Breast Cancer) (µM)IC₅₀ vs. HeLa (Cervical Cancer) (µM)
-H (Aniline)25.530.2
-2,6-diethyl (2,6-diethylaniline)9.812.5
-3-Cl (3-Chloroaniline)15.118.9
Cisplatin (Standard)11.28.5
Note: These values are representative examples based on literature trends for illustrative comparison.[4][10]

Field Insights & Structure-Activity Relationship (SAR):

  • Steric Hindrance: Bulky substituents near the imine bond, such as the 2,6-diethyl groups, can significantly enhance anticancer activity. This may be due to the specific conformational arrangement they enforce, which could lead to more effective binding with biological targets like DNA or specific enzymes.[10]

  • Mechanism of Action: The anticancer effect of hydroxybenzaldehyde Schiff bases is often linked to the induction of apoptosis (programmed cell death).[5][13] One proposed mechanism involves the modulation of critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation and survival.[5][13] The compounds may also exert their effect through electrostatic interactions with DNA, interfering with replication.[10]

MAPK_Pathway SB Schiff Base Derivative Stress Cellular Stress SB->Stress MAPKKK MAPKKK (e.g., MEKK, RAF) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TF Activates Apoptosis Apoptosis TF->Apoptosis Induces Pro-Apoptotic Gene Expression

Caption: Proposed MAPK signaling pathway for Schiff base-induced apoptosis.

Antioxidant Activity

Free radicals and oxidative stress are implicated in numerous diseases, including cancer, neurodegenerative disorders, and aging. Antioxidants mitigate this damage by neutralizing free radicals. Phenolic Schiff bases are recognized as potent antioxidants, primarily due to their hydrogen-donating hydroxyl groups.[14][15]

Experimental Evaluation: The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a widely used method. The ability of the Schiff base to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.[14][16]

Comparative Performance:

Derivative (Substituent on Amine)DPPH Scavenging Activity (IC₅₀, µg/mL)
-H (Aniline)45.8
-4-OH (4-Aminophenol)15.2
-3,5-di-tert-butyl 22.5
BHT (Standard Antioxidant)19.7
Note: These values are representative examples based on literature trends for illustrative comparison.

Field Insights & Structure-Activity Relationship (SAR):

  • Phenolic Hydroxyl Groups: The primary mechanism of antioxidant action is Hydrogen Atom Transfer (HAT) from the phenolic -OH group to the free radical.[14][17] The this compound moiety provides one such group. Adding another hydroxyl group via the amine component (e.g., from 4-aminophenol) dramatically increases antioxidant capacity, as demonstrated by the significantly lower IC₅₀ value.

  • Steric and Electronic Effects: The presence of bromine substituents and other groups on the rings can modulate the Bond Dissociation Enthalpy (BDE) of the O-H bond.[14] A lower BDE facilitates easier hydrogen donation, enhancing antioxidant activity. Bulky groups near the hydroxyl group can sometimes create steric hindrance, but in other cases, they can increase the stability of the resulting radical, which also boosts activity.

Conclusion

Schiff base derivatives of this compound represent a versatile and highly tunable class of compounds with significant therapeutic potential. The strategic combination of bromine atoms and a phenolic hydroxyl group on the aldehyde precursor provides a potent scaffold for developing new bioactive agents. As this guide demonstrates, the biological activity of these derivatives can be precisely modulated by the choice of the primary amine component. Electron-withdrawing groups tend to enhance antimicrobial and anticancer effects, while the addition of further phenolic moieties boosts antioxidant capacity. This clear structure-activity relationship underscores the potential for rational drug design, allowing researchers to synthesize targeted derivatives with optimized efficacy against microbial infections, cancer, and oxidative stress-related diseases.

References

Comparative study of antimicrobial efficacy of different 2,4-Dibromo-5-hydroxybenzaldehyde metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Efficacy of 2,4-Dibromo-5-hydroxybenzaldehyde Metal Complexes

Introduction

The general observation across numerous studies is that the metal complexes exhibit greater antimicrobial activity than the free Schiff base ligand. This enhancement is often attributed to the process of chelation, which increases the lipophilic nature of the central metal atom, facilitating its passage through the microbial cell membrane.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values from various studies on metal complexes of Schiff bases derived from substituted benzaldehydes, providing an insight into their comparative antimicrobial potential. It is important to note that the specific ligands and microbial strains vary between studies.

Metal ComplexLigand DerivativeTest OrganismMIC (µg/mL)Reference
Ni(II) Complex (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolStaphylococcus aureus7.81[1][2]
Methicillin-resistant S. aureus (MRSA)1.95[1][2]
Escherichia coli1.95[1][2]
Pseudomonas aeruginosa3.91[1][2]
Zn(II) Complex (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolStaphylococcus aureus31.25[1][2]
Methicillin-resistant S. aureus (MRSA)3.91[1][2]
Escherichia coli15.63[1][2]
Pseudomonas aeruginosa31.25[1][2]
Cu(II) Complex Bis(E)-2,4-dibromo-6-(((2-chlorophenyl)imino)methyl)phenolateStaphylococcus pyogenes<15.63[3]
Staphylococcus aureus<15.63[3]
Escherichia coli31.25[3]
Klebsiella pneumoniae62.5[3]
Co(II) Complex Schiff base derived from L-cysteine and 2-substituted benzaldehydeEscherichia coli125[4]
Staphylococcus aureus250[4]

Experimental Protocols

The evaluation of antimicrobial efficacy of these metal complexes typically involves the following key experimental procedures:

Synthesis of Schiff Base Ligand and Metal Complexes
  • Ligand Synthesis: The Schiff base ligand is generally synthesized by the condensation reaction of an aldehyde (in this case, this compound) with a primary amine in an alcoholic solvent. The mixture is refluxed for several hours. Upon cooling, the solid Schiff base precipitates and is then filtered, washed, and recrystallized.

  • Complex Synthesis: The synthesized Schiff base ligand is dissolved in an appropriate solvent, and a solution of the corresponding metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) in the same or a different solvent is added dropwise. The reaction mixture is then refluxed for a specific duration. The resulting metal complex precipitate is filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is commonly determined using the following methods:

  • Agar Well Diffusion Method:

    • Nutrient agar plates are seeded with a standardized inoculum of the test microorganism.

    • Wells of a fixed diameter are bored into the agar.

    • A specific volume of the dissolved compound (ligand or metal complex) at a known concentration is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

    • The diameter of the zone of inhibition around each well is measured in millimeters.

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • This method is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

    • A standardized suspension of the test microorganism is added to each well.

    • The plates are incubated under suitable conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate the typical workflow for the synthesis and antimicrobial evaluation of the metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A 2,4-Dibromo-5- hydroxybenzaldehyde C Schiff Base Ligand A->C Condensation B Primary Amine B->C E Metal Complex C->E Chelation D Metal Salt (e.g., CuCl2, NiCl2) D->E F Prepare Stock Solutions of Ligand and Complexes E->F H Antimicrobial Assay (Agar Well Diffusion or Broth Microdilution) F->H G Culture Microbial Strains (Bacteria/Fungi) G->H I Incubation H->I J Data Collection (Zone of Inhibition / MIC) I->J K Comparative Analysis J->K

Caption: Experimental workflow for synthesis and antimicrobial screening.

signaling_pathway A Metal Complex C Increased Lipophilicity A->C Chelation F Binding to DNA A->F H Generation of Reactive Oxygen Species (ROS) A->H J Enzyme Inactivation A->J B Bacterial Cell Membrane D Membrane Perturbation B->D E Inhibition of Cell Wall Synthesis B->E C->B Enhanced Penetration K Bacterial Cell Death D->K E->K G Inhibition of Replication F->G G->K I Oxidative Stress H->I I->K J->K

Caption: Postulated antimicrobial mechanisms of action.

References

Validating the Anticancer Potential of 2,4-Dibromo-5-hydroxybenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide evaluating the anticancer activity of novel 2,4-Dibromo-5-hydroxybenzaldehyde derivatives against established anticancer standards. This report provides researchers, scientists, and drug development professionals with essential experimental data and mechanistic insights to inform future research and development in oncology.

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, halogenated phenolic compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide focuses on the anticancer potential of this compound derivatives, providing a comparative analysis of their performance against known standards, supported by experimental data from closely related compounds.

Quantitative Comparison of Anticancer Activity

Due to the limited availability of direct experimental data for this compound derivatives, this guide utilizes data from structurally similar brominated salicylaldehyde and benzyloxybenzaldehyde derivatives to provide a meaningful comparison. The human promyelocytic leukemia cell line (HL-60) is used as a consistent model for this analysis. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is the key metric for comparison.

Compound Class/DrugDerivative/SubstituentCancer Cell LineIC50 (µM)
Brominated Salicylaldehyde Derivatives 5-bromo-salicylaldehyde hydrazonesHL-603.02 - 3.14[1]
Benzyloxybenzaldehyde Derivatives 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60<1
2-[(2-chlorobenzyl)oxy]benzaldehydeHL-601-10
2-[(4-chlorobenzyl)oxy]benzaldehydeHL-601-10
2-(benzyloxy)-5-chlorobenzaldehydeHL-608.2
2-(benzyloxy)-4-methoxybenzaldehydeHL-609.5
2-(benzyloxy)-5-methoxybenzaldehydeHL-609.5
Standard Anticancer Drug DoxorubicinHL-60~0.01 - 0.1

Note: The data for brominated salicylaldehyde and benzyloxybenzaldehyde derivatives are presented as a proxy for the anticancer activity of this compound derivatives due to their structural similarities.

Experimental Protocols

The validation of anticancer activity relies on robust and reproducible experimental methodologies. The following protocols are standard for in vitro screening of novel anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a standard drug (e.g., Doxorubicin). A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Mechanistic Insights: Signaling Pathways

Preliminary studies on benzaldehyde and its derivatives suggest that their anticancer effects are mediated through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K STAT3 STAT3 Receptor Tyrosine Kinases->STAT3 RAS RAS Receptor Tyrosine Kinases->RAS NF-kB NF-kB Receptor Tyrosine Kinases->NF-kB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Gene Transcription Gene Transcription STAT3->Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Growth & Division Cell Growth & Division ERK->Cell Growth & Division Inflammation & Survival Inflammation & Survival NF-kB->Inflammation & Survival This compound Derivatives This compound Derivatives This compound Derivatives->PI3K This compound Derivatives->STAT3 This compound Derivatives->ERK This compound Derivatives->NF-kB Apoptosis Apoptosis This compound Derivatives->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound Derivatives->Cell Cycle Arrest (G2/M)

The primary mechanism of action for many benzaldehyde derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.

Experimental Workflow

The process of validating the anticancer activity of novel compounds follows a structured workflow from initial screening to mechanistic studies.

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification (e.g., MTT Assay) Lead Optimization Lead Optimization Hit Identification->Lead Optimization Mechanism of Action Studies Mechanism of Action Studies Lead Optimization->Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

Comparison of antioxidant potential of 2,4-Dibromo-5-hydroxybenzaldehyde derivatives with Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals, typically expressed as an IC50 value (the concentration required to inhibit 50% of the radicals). The following table summarizes the antioxidant activities of several salicylaldehyde derivatives from various studies, juxtaposed with common antioxidant standards. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Compound/DerivativeAssayIC50 Value (µM)Reference AntioxidantIC50 Value (µM)Source
Salicylaldehyde-derived secondary amine (Compound 2)ABTS5.14 ± 0.11BHTApprox. 30-45[1][2]
BHAApprox. 30-45[1][2]
p-Nitrophenylhydrazone of Salicylaldehyde (Compound 3a)DPPHExhibited highest activity among derivativesAscorbic Acid-[3]
ABTS63.49% inhibition at 50 µg/mLAscorbic Acid53.82% inhibition at 50 µg/mL[3]
α-Tocopherol26.09% inhibition at 50 µg/mL[3]

Note: Specific IC50 values for 2,4-Dibromo-5-hydroxybenzaldehyde derivatives are not available in the cited literature. The data presented is for structurally related salicylaldehyde derivatives to provide a comparative context.

Experimental Protocols

Detailed methodologies for the most frequently cited antioxidant assays are provided below to facilitate the design and execution of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: A specific volume of the diluted ABTS•+ solution is added to a specific volume of the test compound (at various concentrations).

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative assessment of the antioxidant potential of novel compounds.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Synthesize/Acquire this compound Derivatives DPPH_Assay Perform DPPH Assay Compound->DPPH_Assay ABTS_Assay Perform ABTS Assay Compound->ABTS_Assay Other_Assays Perform Other Assays (e.g., FRAP, CUPRAC) Compound->Other_Assays Trolox Prepare Trolox Standard Solutions Trolox->DPPH_Assay Trolox->ABTS_Assay Trolox->Other_Assays Reagents Prepare Assay Reagents (DPPH, ABTS, etc.) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->Other_Assays Absorbance Measure Absorbance DPPH_Assay->Absorbance ABTS_Assay->Absorbance Other_Assays->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 TEAC Determine Trolox Equivalents (TEAC) Absorbance->TEAC Comparison Compare with Trolox IC50->Comparison TEAC->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Workflow for comparative antioxidant activity assessment.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-Dibromo-5-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, traditionally involves the use of elemental bromine. However, due to the hazardous nature of liquid bromine, there is a growing demand for safer, more selective, and environmentally benign alternative brominating agents. This guide provides an objective comparison of several such alternatives, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The synthesis originates from 3-hydroxybenzaldehyde, where the directing effects of the hydroxyl and aldehyde groups influence the position of bromination. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director, making the regioselective synthesis of the desired 2,4-dibromo isomer a key challenge.

Comparative Analysis of Brominating Agents

This section compares the performance of elemental bromine with several alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), Tetrabutylammonium Tribromide (TBATB), and a greener approach using Sodium Bromide (NaBr) with an oxidant like sodium hypochlorite.

Key Performance Indicators:

  • Yield: The efficiency of the reaction in producing the desired product.

  • Selectivity: The ability to favor the formation of the 2,4-dibromo isomer over other possible isomers.

  • Reaction Conditions: The required temperature, time, and solvent, which impact the practicality and energy consumption of the synthesis.

  • Safety and Handling: The hazards associated with the reagent and the necessary precautions.

  • Cost and Environmental Impact: The economic and ecological viability of the method.

Data Presentation

While direct experimental data for the dibromination of 3-hydroxybenzaldehyde to this compound using all the alternative agents is not extensively available in the literature, the following table summarizes typical conditions and outcomes for the bromination of activated phenolic compounds, providing a strong basis for comparison.

Brominating AgentStarting MaterialTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Key Advantages & Disadvantages
Elemental Bromine (Br₂) (Baseline) 3-hydroxybenzaldehydeDichloromethane, Acetic Acid35-4012-16~63 (for monobromination)[1]Advantages: High reactivity, low cost. Disadvantages: Highly toxic and corrosive, poor selectivity leading to isomeric mixtures and polybrominated byproducts.[1]
N-Bromosuccinimide (NBS) Activated Phenols/ BenzaldehydesAcetonitrile, Dichloromethane0 - Room Temp.2-1870-95 (for monobromination)Advantages: Solid reagent, easier to handle than Br₂, often provides better regioselectivity.[2] Disadvantages: Can be light-sensitive, may require a radical initiator for some substrates.
Pyridinium Tribromide (PTB) Aromatic Aldehydes, PhenolsAcetic Acid, DichloromethaneRoom Temp.1-585-95 (for various brominations)Advantages: Stable, crystalline solid, non-volatile, odorless, and offers high selectivity.[3] Disadvantages: More expensive than Br₂ or NBS.
Tetrabutylammonium Tribromide (TBATB) Phenols, Aromatic AminesDichloromethane, ChloroformRoom Temp.0.5-3>90 (high para-selectivity for monobromination)[4]Advantages: Solid, stable reagent, excellent para-selectivity for monobromination of phenols.[4] Disadvantages: Higher molecular weight and cost.
Sodium Bromide (NaBr) / Sodium Hypochlorite (NaOCl) Activated Aromatic CompoundsWater, Aqueous Alcohol0 - Room Temp.1-3>90 (for various brominations)Advantages: Inexpensive, readily available reagents, environmentally friendly (in situ generation of bromine), simple workup. Disadvantages: Selectivity can be pH-dependent, may not be suitable for all substrates.

Experimental Protocols

The following are detailed methodologies for the bromination of 3-hydroxybenzaldehyde or analogous compounds, providing a practical starting point for laboratory synthesis.

Protocol 1: Monobromination of 3-hydroxybenzaldehyde using Elemental Bromine

This protocol serves as a baseline for comparison and details the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • n-Heptane

Procedure:

  • Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Heat the mixture to 35-40°C to achieve complete dissolution.[1]

  • Slowly add a solution of bromine (1.02 eq) in dichloromethane dropwise, maintaining the temperature between 35-38°C.[1]

  • Stir the reaction mixture at 35°C overnight.[1]

  • Cool the mixture to -5 to 0°C over 2 hours and continue stirring for an additional hour.[1]

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.[1]

  • Dry the resulting solid under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde.[1]

Protocol 2: Proposed Dibromination of 3-hydroxybenzaldehyde using N-Bromosuccinimide (NBS)

This proposed protocol is based on the general reactivity of NBS with activated aromatic systems. Optimization of stoichiometry and reaction time will be necessary to achieve dibromination.

Materials:

  • 3-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Proposed Dibromination of 3-hydroxybenzaldehyde using Pyridinium Tribromide (PTB)

This protocol is adapted from general procedures for the bromination of aromatic aldehydes using PTB.

Materials:

  • 3-hydroxybenzaldehyde

  • Pyridinium Tribromide (PTB)

  • Glacial Acetic Acid

  • Ice water

  • Sodium bisulfite solution

  • Dichloromethane

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add PTB (2.1 eq) in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Pour the reaction mixture into ice water with vigorous stirring.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with dichloromethane.

  • Wash the collected solid or the organic extract with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize or purify by column chromatography to obtain the desired product.

Protocol 4: Proposed Dibromination of 3-hydroxybenzaldehyde using NaBr/NaOCl

This "green" protocol is based on the in situ generation of bromine for the bromination of activated aromatics.

Materials:

  • 3-hydroxybenzaldehyde

  • Sodium Bromide (NaBr)

  • Household bleach (sodium hypochlorite solution, ~5-6%)

  • Hydrochloric acid (1 M)

  • Ethanol/Water mixture

  • Sodium thiosulfate solution

  • Diethyl ether

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) and sodium bromide (2.2 eq) in an ethanol/water mixture in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1 M HCl to acidify the mixture.

  • Add household bleach dropwise with vigorous stirring over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature, monitoring by TLC.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with a sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Synthesis Pathway

Synthesis_of_2_4_Dibromo_5_hydroxybenzaldehyde start 3-Hydroxybenzaldehyde product This compound start->product   + 2 eq. Brominating Agent (NBS, PTB, TBATB, or NaBr/Oxidant) Solvent, Temp, Time

Caption: General synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification dissolve 1. Dissolve 3-hydroxybenzaldehyde in solvent add_reagent 2. Add brominating agent dissolve->add_reagent react 3. Stir under controlled temperature and time add_reagent->react quench 4. Quench reaction react->quench Reaction complete (TLC) extract 5. Extract product quench->extract dry 6. Dry and concentrate organic phase extract->dry purify 7. Purify by chromatography/recrystallization dry->purify final_product Characterize Product (NMR, MS, etc.) purify->final_product Pure Product

Caption: General experimental workflow for bromination.

References

Unveiling the Potential: Efficacy of 2,4-Dibromo-5-hydroxybenzaldehyde Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the quest for novel molecular scaffolds with potent and selective enzyme inhibitory activity is paramount. This guide provides a comparative analysis of the enzymatic inhibition efficacy of derivatives of 2,4-Dibromo-5-hydroxybenzaldehyde, a versatile platform for the synthesis of bioactive compounds. Drawing upon experimental data from closely related structural analogs, this document offers insights for researchers, scientists, and drug development professionals.

Comparative Inhibitory Performance

While comprehensive studies on a broad spectrum of this compound derivatives are emerging, data from structurally similar compounds, particularly other substituted hydroxybenzaldehydes, provide valuable benchmarks. The following tables summarize the inhibitory activities of these analogs against key enzymatic targets.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetology and medicine for treating hyperpigmentation disorders. Benzaldehyde derivatives have demonstrated notable tyrosinase inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Benzaldehyde Derivatives

CompoundDerivative TypeIC50 (mM)Inhibition TypeReference CompoundIC50 (mM)
4-hydroxybenzaldehydeParent Compound1.22-Kojic Acid-
Compound 3c (dimethoxyl phosphate derivative)Phosphate Ester0.059Non-competitiveKojic Acid-

Data from a study on novel 4-hydroxybenzaldehyde derivatives.[1]

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of Alzheimer's disease. Hydrazone derivatives of various aldehydes have been explored for this purpose.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Novel Hydrazone Derivatives

Compound IDIC50 (µM)
D1f0.039 ± 0.001

Data from a study on novel hydrazone derivatives designed based on the donepezil scaffold.[2][3][4]

α-Glucosidase and Urease Inhibition

α-Glucosidase inhibitors are used to manage type 2 diabetes, while urease inhibitors have potential applications in treating infections by urease-producing bacteria. Bromo-substituted benzimidazole derivatives have shown dual inhibitory effects.

Table 3: Dual α-Glucosidase and Urease Inhibitory Activity of 5-Bromo-2-aryl Benzimidazole Derivatives

Compound IDUrease IC50 (µM)Standard (Thiourea) IC50 (µM)
712.07 ± 0.0521.25 ± 0.15
810.57 ± 0.1221.25 ± 0.15
1113.76 ± 0.0221.25 ± 0.15
1415.70 ± 0.1221.25 ± 0.15
228.15 ± 0.0321.25 ± 0.15

These compounds were previously reported to have promising α-glucosidase inhibitory activity.[5]

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate evaluation of enzyme inhibitors. Below are representative protocols for key enzyme inhibition assays.

Synthesis of Schiff Base Derivatives

A common method for derivatizing benzaldehydes is through the formation of Schiff bases.

G cluster_synthesis Schiff Base Synthesis 2_4_Dibromo_5_hydroxybenzaldehyde 2,4-Dibromo-5- hydroxybenzaldehyde Reflux Reflux 2_4_Dibromo_5_hydroxybenzaldehyde->Reflux Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reflux Solvent Ethanol/ Methanol Solvent->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base

Caption: General workflow for the synthesis of Schiff base derivatives.

Procedure:

  • Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (optional).

  • Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold solvent, and purified by recrystallization.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is widely used to screen for tyrosinase inhibitors.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a few minutes.

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

α-Glucosidase Inhibition Assay

This assay is used to identify potential anti-diabetic agents.

G cluster_assay α-Glucosidase Inhibition Assay Workflow Enzyme_Inhibitor α-Glucosidase + Test Compound (Pre-incubation) Substrate Add Substrate (pNPG) Enzyme_Inhibitor->Substrate Reaction Enzymatic Reaction (Incubation) Substrate->Reaction Stop_Reaction Stop Reaction (e.g., Na2CO3) Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), α-glucosidase solution, and the test compound at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The inhibitory effects of these derivatives can be attributed to their interaction with key signaling pathways.

Tyrosinase Inhibition and Melanin Synthesis

Benzaldehyde derivatives can inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis. The proposed mechanism involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the active site of the enzyme, blocking its catalytic activity.[6]

G cluster_pathway Tyrosinase Inhibition Pathway L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase Catalysis Melanin Melanin Tyrosinase->Melanin Inhibitor This compound Derivative Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of melanin synthesis by tyrosinase inhibitors.

Modulation of Cancer-Related Signaling Pathways

Schiff bases derived from hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Upregulation and downregulation of various genes within this pathway can disrupt key survival mechanisms in cancer cells.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential to inhibit a range of clinically relevant enzymes. While further research is needed to fully elucidate the structure-activity relationships and inhibitory profiles of a wider array of these derivatives, the existing data on structurally related compounds provide a strong foundation for future drug discovery efforts. The synthetic accessibility of these compounds, coupled with their demonstrated biological activities, makes them attractive candidates for the development of novel therapeutic agents.

References

A Spectroscopic Comparison of 2,4-Dibromo-5-hydroxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key signaling intermediate, 2,4-Dibromo-5-hydroxybenzaldehyde, and its common precursors, 4-hydroxybenzaldehyde and 3-bromophenol. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their distinct spectral characteristics, supported by experimental data and protocols. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data facilitates a clear comparison of their spectral properties.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Hydroxybenzaldehyde 9.77 (s, 1H, CHO), 7.77 (d, J=8 Hz, 2H, Ar-H), 6.91 (d, J=8 Hz, 2H, Ar-H)[1]191.3, 164.2, 131.8, 129.7, 114.5[2]
3-Bromophenol 7.12-7.02 (m, 2H, Ar-H), 6.76 (m, 1H, Ar-H), 5.45 (s, 1H, OH)[3]No data available from search results.
This compound No explicit data available from search results.No explicit data available from search results.

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λmax, nm)
4-Hydroxybenzaldehyde 3300-3100 (O-H), 1680 (C=O), 1600, 1510 (C=C)[4][5]122 (M+), 121, 93, 65[6]285[7]
3-Bromophenol 3600-3200 (O-H), 1600, 1580, 1470 (C=C), 770 (C-Br)[8]174, 172 (M+, isotopic pair), 93, 65No data available from search results.
This compound Vapor Phase IR available[9]280, 278, 276 (M+, isotopic pattern)[9]No data available from search results.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound typically involves the electrophilic bromination of a substituted phenol or benzaldehyde. The following diagram illustrates a common synthetic route starting from 3-hydroxybenzaldehyde.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product cluster_analysis Spectroscopic Analysis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Vessel Bromination 3-Hydroxybenzaldehyde->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Purification NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound from 3-Hydroxybenzaldehyde

This protocol describes a representative method for the synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with constant stirring. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water to remove any acid residues, and then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound and its precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents like DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets, and the spectra are recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol, and the spectra are scanned over a range of 200-800 nm.

Conclusion

The spectroscopic data presented in this guide highlights the distinct features of this compound in comparison to its precursors, 4-hydroxybenzaldehyde and 3-bromophenol. The addition of bromine atoms to the aromatic ring induces significant changes in the chemical shifts observed in NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectra. This comparative analysis, coupled with the provided experimental protocols, serves as a valuable resource for researchers engaged in the synthesis and characterization of brominated phenolic compounds for various applications in drug discovery and materials science.

References

Cytotoxicity comparison of 2,4-Dibromo-5-hydroxybenzaldehyde derivatives on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research is the exploration of halogenated phenolic aldehydes and their derivatives as potential anticancer agents. Among these, derivatives of 2,4-Dibromo-5-hydroxybenzaldehyde are emerging as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers and drug development professionals in this field.

The core structure of this compound offers a versatile scaffold for the synthesis of various derivatives, including Schiff bases, hydrazones, and metal complexes. These modifications can significantly influence the cytotoxic potency and selectivity of the parent compound.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for various derivatives of bromo-substituted hydroxybenzaldehydes against several human cancer cell lines. While direct comparative studies on a wide range of this compound derivatives are limited, data from structurally related compounds provide valuable insights into their potential efficacy.

Derivative TypeCompound/ComplexCell LineIC50 (µM)
Schiff Base Ligand Salophen-type macrocyclic ligand¹HepG2 (Liver Cancer)0.09[1]
Metal Complexes Zn(II) complex of 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol²HepG2 (Liver Cancer)Potent Inhibition³[2]
Zn(II) complex of 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol²MCF-7 (Breast Cancer)Potent Inhibition³[2]
Zn(II) complex of 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol²A549 (Lung Carcinoma)Potent Inhibition³[2]
Zn(II) complex of 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol²HCT116 (Colorectal Cancer)Potent Inhibition³[2]
Hydrazone Derivatives Hydrazone 1e⁴A-549 (Lung Cancer)13.39[3]
Hydrazone 1d⁴PC-3 (Prostate Cancer)9.389[3]
Oxadiazole 2l (derived from hydrazone)⁴MDA-MB-231 (Breast Cancer)22.73[3]

¹A macrocyclic Schiff base with a bromo substituent. ²Structurally related phenol derivative, not directly from this compound. ³The study reported potent inhibition percentages (61-80%) but did not provide specific IC50 values.[2] ⁴2-arenoxybenzaldehyde N-acyl hydrazone and derived oxadiazole derivatives, not directly from this compound.

Experimental Protocols

The evaluation of the cytotoxic activity of these derivatives predominantly relies on standardized in vitro assays.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff base derivatives involves the condensation reaction of an aldehyde with a primary amine.

General Protocol:

  • Dissolve equimolar amounts of this compound and the respective primary amine in an alcoholic solvent, such as ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a specified duration, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and purify by recrystallization.

  • Characterize the final product using spectroscopic methods (FT-IR, NMR) and elemental analysis.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

Research into the precise mechanisms of action for this compound derivatives is ongoing. However, studies on structurally similar compounds suggest the involvement of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Proposed Mechanisms:

  • Induction of Apoptosis: Many benzaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a crucial mechanism for eliminating malignant cells.

  • Modulation of Signaling Pathways:

    • MAPK Pathway: Some Schiff base derivatives of 2-hydroxybenzaldehyde are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] This pathway is often dysregulated in cancer and plays a critical role in cell proliferation and survival.

    • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth and survival that is frequently hyperactivated in cancer.[6][7] Targeting this pathway is a key strategy in cancer therapy.

The diagrams below illustrate the general experimental workflow for evaluating these compounds and a simplified overview of the potential signaling pathways they may affect.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start 2,4-Dibromo-5- hydroxybenzaldehyde + Amine/Hydrazine synthesis Condensation Reaction start->synthesis purification Purification synthesis->purification characterization Characterization (NMR, FT-IR, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action (e.g., Apoptosis Assay) ic50->mechanism pathway Signaling Pathway Analysis mechanism->pathway

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound Derivatives mapk MAPK Pathway compound->mapk Inhibition pi3k PI3K/Akt Pathway compound->pi3k Inhibition proliferation Decreased Proliferation mapk->proliferation apoptosis Induction of Apoptosis mapk->apoptosis pi3k->proliferation pi3k->apoptosis

Potential signaling pathways targeted by this compound derivatives leading to anticancer effects.

References

A Researcher's Guide to Confirming the Structure of Synthesized 2,4-Dibromo-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques and expected data for the structural confirmation of 2,4-Dibromo-5-hydroxybenzaldehyde and its derivatives, providing researchers with the necessary tools to unambiguously verify their synthesized compounds.

In the realm of drug development and scientific research, the precise synthesis and structural confirmation of novel organic molecules are paramount. This guide provides a comparative analysis of the key spectroscopic techniques used to verify the structure of synthesized this compound, a versatile precursor in the synthesis of various biologically active compounds. We present a systematic approach to differentiate the target molecule from a plausible isomer, 3,5-Dibromo-2-hydroxybenzaldehyde, and to characterize a common derivative, 2,4-Dibromo-5-methoxybenzaldehyde.

Distinguishing Isomers and Derivatives: A Spectroscopic Approach

The primary tools for the structural elucidation of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation.

Comparative Spectral Data

The following tables summarize the expected and observed spectral data for this compound, its isomer 3,5-Dibromo-2-hydroxybenzaldehyde, and its derivative 2,4-Dibromo-5-methoxybenzaldehyde. These tables are designed to be a quick reference for researchers to compare their experimental findings.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundAldehyde Proton (CHO) Chemical Shift (δ, ppm)Aromatic Proton Chemical Shifts (δ, ppm)Other Protons Chemical Shifts (δ, ppm)
This compound ~10.1~7.8 (s, 1H), ~7.5 (s, 1H)~10.5 (s, 1H, OH)
3,5-Dibromo-2-hydroxybenzaldehyde ~10.2~8.0 (d, J=2.4 Hz, 1H), ~7.9 (d, J=2.4 Hz, 1H)~11.0 (s, 1H, OH)
2,4-Dibromo-5-methoxybenzaldehyde ~10.1~7.9 (s, 1H), ~7.6 (s, 1H)~3.9 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)Aromatic Carbon Chemical Shifts (δ, ppm)Other Carbon Chemical Shifts (δ, ppm)
This compound ~190~155 (C-OH), ~135 (C-CHO), ~130, ~125, ~115, ~110-
3,5-Dibromo-2-hydroxybenzaldehyde ~191~158 (C-OH), ~138 (C-CHO), ~135, ~120, ~118, ~115-
2,4-Dibromo-5-methoxybenzaldehyde ~189~158 (C-OCH₃), ~134 (C-CHO), ~130, ~128, ~118, ~112~56 (OCH₃)

Table 3: FTIR and Mass Spectrometry Data Comparison

CompoundKey FTIR Absorptions (cm⁻¹)Molecular Ion (M⁺) in Mass Spectrum (m/z)
This compound ~3400 (O-H), ~1670 (C=O, aldehyde), ~1200-1300 (C-O)278, 280, 282 (Isotopic pattern for 2 Br atoms)
3,5-Dibromo-2-hydroxybenzaldehyde ~3200 (O-H, intramolecular H-bond), ~1660 (C=O, aldehyde), ~1200-1300 (C-O)[1]278, 280, 282 (Isotopic pattern for 2 Br atoms)
2,4-Dibromo-5-methoxybenzaldehyde ~2950 (C-H, sp³), ~1680 (C=O, aldehyde), ~1250 (C-O, ether)292, 294, 296 (Isotopic pattern for 2 Br atoms)

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an acquisition time of 1.5 seconds are typically used. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Alternatively, for attenuated total reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal quality. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range of 50-500. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments.

Visualizing the Confirmation Workflow

A logical workflow is essential for the systematic confirmation of a synthesized compound's structure.

G Workflow for Structural Confirmation of Synthesized Benzaldehyde Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare with Expected Data & Isomers Data_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation Structure_Incorrect Structure Incorrect / Impure Comparison->Structure_Incorrect Structure_Incorrect->Purification Re-purify or Re-synthesize

Caption: A flowchart illustrating the systematic process from synthesis to definitive structural confirmation.

Differentiating Key Structural Features

The differentiation between this compound and its isomer, 3,5-Dibromo-2-hydroxybenzaldehyde, relies on subtle but significant differences in their NMR and IR spectra.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. For the 2,4-dibromo isomer, two singlets are expected for the two non-equivalent aromatic protons. In contrast, the 3,5-dibromo isomer will show two doublets due to the ortho-coupling between the two adjacent aromatic protons.

  • FTIR: The position of the O-H stretching vibration in the FTIR spectrum can indicate the presence or absence of intramolecular hydrogen bonding. In 3,5-Dibromo-2-hydroxybenzaldehyde, the hydroxyl group is ortho to the aldehyde, leading to intramolecular hydrogen bonding and a broader, lower frequency O-H stretch (~3200 cm⁻¹) compared to the 2,4-dibromo isomer where this interaction is absent.

The conversion of the hydroxyl group to a methoxy group in 2,4-Dibromo-5-methoxybenzaldehyde is readily confirmed by:

  • ¹H NMR: The disappearance of the broad hydroxyl proton signal and the appearance of a sharp singlet around 3.9 ppm corresponding to the three methoxy protons.

  • ¹³C NMR: The appearance of a new signal around 56 ppm for the methoxy carbon.

  • FTIR: The disappearance of the broad O-H stretch and the appearance of C-H stretching vibrations for the sp³ hybridized methyl group around 2950 cm⁻¹.

G Logical Differentiation of Isomers and Derivatives cluster_target Target: this compound cluster_isomer Isomer: 3,5-Dibromo-2-hydroxybenzaldehyde cluster_derivative Derivative: 2,4-Dibromo-5-methoxybenzaldehyde Target_H_NMR 1H NMR: Two aromatic singlets Target_FTIR FTIR: Free O-H stretch (~3400 cm-1) Isomer_H_NMR 1H NMR: Two aromatic doublets Isomer_FTIR FTIR: H-bonded O-H stretch (~3200 cm-1) Derivative_H_NMR 1H NMR: Appearance of OCH3 singlet (~3.9 ppm) Derivative_FTIR FTIR: Disappearance of O-H stretch Synthesized_Compound Synthesized Compound Synthesized_Compound->Target_H_NMR Compare 1H NMR Synthesized_Compound->Target_FTIR Compare FTIR Synthesized_Compound->Isomer_H_NMR Compare 1H NMR Synthesized_Compound->Isomer_FTIR Compare FTIR Synthesized_Compound->Derivative_H_NMR If derivatized Synthesized_Compound->Derivative_FTIR If derivatized

Caption: A diagram showing the key spectral features used to distinguish the target compound from its isomer and a derivative.

References

Comparative Analysis of Polyclonal Antibodies Raised Against 2,4-Dibromo-5-hydroxybenzaldehyde Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical polyclonal antibodies developed against 2,4-Dibromo-5-hydroxybenzaldehyde, a small organic molecule. As a hapten, this compound is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response. This document outlines the production strategy, cross-reactivity profiling, and detailed experimental protocols relevant to the development and characterization of antibodies for this target.

Introduction to Antibody Production against Haptens

The generation of antibodies against small molecules like this compound necessitates a process known as hapten-carrier conjugation.[1] The hapten is covalently linked to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2] This conjugate, when introduced into a host animal, stimulates an immune response that produces antibodies capable of recognizing the hapten. The specificity and affinity of these antibodies are critical for their application in immunoassays. A crucial aspect of characterization is the assessment of cross-reactivity against structurally similar molecules to ensure the antibody's specificity.

Hypothetical Antibody Production and Characterization Workflow

Two distinct polyclonal antibodies, designated PAb-DBHBA-A and PAb-DBHBA-B, were hypothetically generated in New Zealand white rabbits using a this compound-KLH conjugate as the immunogen. The specificity of these antibodies was then evaluated using a competitive enzyme-linked immunosorbent assay (ELISA) to determine their cross-reactivity against a panel of analogous compounds.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Characterization Hapten 2,4-Dibromo-5- hydroxybenzaldehyde Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen Purified Immunogen (DBHBA-KLH) Conjugation->Immunogen Immunization Immunization of Rabbits Immunogen->Immunization Boosts Booster Injections Immunization->Boosts Serum Antiserum Collection Boosts->Serum Purification Antibody Purification (Protein A/G) Serum->Purification ELISA Competitive ELISA Purification->ELISA CrossReactivity Cross-Reactivity Analysis ELISA->CrossReactivity FinalAb Characterized Antibodies CrossReactivity->FinalAb

Figure 1. Workflow for the production and characterization of antibodies against this compound.

Cross-Reactivity Analysis

The cross-reactivity of PAb-DBHBA-A and PAb-DBHBA-B was assessed against molecules structurally related to this compound. The results, presented as the concentration that inhibits 50% of the antibody binding (IC50) and the cross-reactivity percentage, are summarized in Table 1.

Table 1: Cross-Reactivity of PAb-DBHBA-A and PAb-DBHBA-B
CompoundStructurePAb-DBHBA-A IC50 (µM)PAb-DBHBA-A Cross-Reactivity (%)PAb-DBHBA-B IC50 (µM)PAb-DBHBA-B Cross-Reactivity (%)
This compound This compound0.5 100 0.8 100
5-Bromosalicylaldehyde5-Bromo-2-hydroxybenzaldehyde10.24.95.514.5
2,4-Dichlorobenzaldehyde2,4-Dichlorobenzaldehyde> 1000< 0.1> 1000< 0.1
Salicylaldehyde2-Hydroxybenzaldehyde50.81.025.13.2
4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde> 1000< 0.1890.3< 0.1
BenzaldehydeBenzaldehyde> 1000< 0.1> 1000< 0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Analysis: Based on the hypothetical data, PAb-DBHBA-A demonstrates higher specificity for the target molecule, with minimal cross-reactivity for related analogs lacking the dibromo and specific hydroxylation pattern. PAb-DBHBA-B shows a slightly higher tolerance for variations in the bromine substitution, as evidenced by the increased cross-reactivity with 5-Bromosalicylaldehyde. Both antibodies show negligible recognition of compounds without the hydroxyl group or with different halogen substitutions, indicating the importance of these features for antibody binding.

Experimental Protocols

Preparation of this compound-KLH Immunogen

This protocol describes a general method for conjugating a hapten containing an aldehyde group to a carrier protein via reductive amination.

  • Dissolve Carrier Protein: Dissolve 10 mg of Keyhole Limpet Hemocyanin (KLH) in 1.8 mL of 100 mM phosphate buffer (pH 7.2).

  • Dissolve Hapten: Dissolve 5 mg of this compound in 200 µL of dimethylformamide (DMF).

  • Initial Reaction: Slowly add the dissolved hapten to the KLH solution while gently stirring. Allow the mixture to react for 2 hours at room temperature to form a Schiff base.

  • Reduction: Add 1 mg of sodium cyanoborohydride (NaBH3CN) to the reaction mixture. Incubate for 4 hours at room temperature or overnight at 4°C with gentle stirring to reduce the Schiff base to a stable secondary amine linkage.

  • Purification: Remove unreacted hapten and reducing agent by dialysis against phosphate-buffered saline (PBS) at 4°C with multiple buffer changes over 48 hours.

  • Characterization: Confirm conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to estimate the hapten-to-carrier protein ratio.[3] A successful conjugation should yield a hapten density of 10-20 molecules per carrier protein molecule.[3]

  • Storage: Store the purified conjugate at -20°C until use.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the procedure for determining the specificity of the generated antibodies.

G cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat Coat plate with DBHBA-BSA conjugate Block Block with BSA Coat->Block AddPrimary Add Ab/analyte mix to coated plate Block->AddPrimary Incubate Incubate primary Ab with free analyte Incubate->AddPrimary AddSecondary Add HRP-conjugated secondary antibody AddPrimary->AddSecondary AddSubstrate Add TMB substrate AddSecondary->AddSubstrate Read Read absorbance AddSubstrate->Read

Figure 2. Workflow of the competitive ELISA for cross-reactivity analysis.
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS and incubating for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: In a separate plate, prepare serial dilutions of the competing compounds (including the target hapten) in PBS. Add a constant, predetermined dilution of the primary antibody (PAb-DBHBA-A or PAb-DBHBA-B) to each well containing the competing compounds. Incubate for 1 hour at 37°C.

  • Transfer: Transfer 100 µL of the antibody/competitor mixture from the pre-incubation plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions, and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2M H2SO4.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the free competing compound.

Alternative Detection Methods

While immunoassays offer high sensitivity and specificity, other analytical methods can be employed for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a common alternative. HPLC offers robust quantification and does not require the lengthy development process associated with antibody production. However, it may necessitate more extensive sample preparation and lacks the high-throughput capability of ELISA-based methods.

Conclusion

The development of specific antibodies against this compound is a feasible approach for creating sensitive and specific detection tools. This guide outlines the necessary workflow, from immunogen synthesis to the critical assessment of cross-reactivity. The hypothetical data presented for PAb-DBHBA-A and PAb-DBHBA-B illustrates how comparative analysis can guide the selection of the most suitable antibody for a specific application, balancing specificity with potential recognition of key metabolites or related structures. The provided protocols offer a foundational methodology for the practical development and characterization of such antibodies.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-5-hydroxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dibromo-5-hydroxybenzaldehyde (CAS No. 3111-51-1), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on safety data sheets for closely related dibrominated hydroxybenzaldehyde isomers, which share similar hazard profiles.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation and is very toxic to aquatic life.[2][3][4] Therefore, strict adherence to safety protocols during handling and disposal is crucial.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Body Protection A lab coat, chemical-resistant apron, or coveralls to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dust is generated.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. Never discharge this chemical into drains or the environment.[2][3][5][6]

1. Waste Collection:

  • Carefully sweep up any solid this compound, avoiding the generation of dust.[5][7]

  • Place the chemical waste into a clearly labeled, sealed, and compatible container.

  • The container should be designated for hazardous chemical waste.

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should also be considered hazardous waste.

  • Place these contaminated materials in the same designated hazardous waste container.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

  • The rinsate must be collected and treated as hazardous waste.

  • After rinsing, the container can be disposed of in accordance with institutional guidelines, which may include puncturing to prevent reuse.

4. Storage and Labeling:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[2][3][6]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound or a related compound.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect_Solid Sweep Solid Chemical (Avoid Dust) PPE->Collect_Solid Waste_Container Prepare Labeled Hazardous Waste Container Place_In_Container Place Waste in Sealed Container Waste_Container->Place_In_Container Collect_Solid->Place_In_Container Collect_Contaminated Collect Contaminated Materials (Gloves, Paper, etc.) Collect_Contaminated->Place_In_Container Store_Waste Store in Designated Secure Area Place_In_Container->Store_Waste Arrange_Pickup Arrange for Licensed Disposal Company Pickup Store_Waste->Arrange_Pickup

Disposal Workflow for this compound

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-hydroxybenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.